(R)-4-methoxy-2-methyl-4-oxobutanoic acid
Description
Properties
IUPAC Name |
(2R)-4-methoxy-2-methyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(6(8)9)3-5(7)10-2/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQYBUYGFBXQGO-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423220 | |
| Record name | (R)-4-methoxy-2-methyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81025-83-4 | |
| Record name | (R)-4-Methoxy-2-methyl-4-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81025-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-4-methoxy-2-methyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-4-methoxy-2-methyl-4-oxobutanoic acid: A Chiral Building Block for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-methoxy-2-methyl-4-oxobutanoic acid, a chiral carboxylic acid, is a valuable building block in synthetic organic and medicinal chemistry.[1] Its stereogenic center and bifunctional nature, possessing both a carboxylic acid and a methyl ester, make it a versatile precursor for the asymmetric synthesis of complex, optically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in pharmaceutical development.
Chemical and Physical Properties
This compound is a liquid at room temperature with the following properties:
| Property | Value | Source(s) |
| IUPAC Name | (2R)-4-methoxy-2-methyl-4-oxobutanoic acid | [2] |
| Synonyms | (R)-(+)-2-Methylsuccinic acid 4-methyl ester, Methyl (R)-3-carboxybutanoate | [3] |
| CAS Number | 81025-83-4 | [3] |
| Molecular Formula | C6H10O4 | [2] |
| Molecular Weight | 146.14 g/mol | [2] |
| Appearance | Liquid | [3] |
| Boiling Point | 241-242 °C at 760 mmHg | [4] |
Synthesis and Enantioselective Resolution
The synthesis of this compound can be approached through the preparation of the racemic mixture followed by enantioselective resolution.
Synthesis of Racemic 4-methoxy-2-methyl-4-oxobutanoic acid
A practical synthetic route to the racemic compound involves a three-step process starting from itaconic acid.
Step 1: Synthesis of 2-Methylsuccinic Acid
2-Methylsuccinic acid can be prepared by the partial hydrogenation of itaconic acid over a Raney nickel catalyst.[5]
Step 2: Synthesis of 2-Methylsuccinic Anhydride
The resulting 2-methylsuccinic acid is then converted to 2-methylsuccinic anhydride. This is typically achieved by refluxing the diacid with a dehydrating agent such as acetic anhydride.[2]
Step 3: Methanolysis of 2-Methylsuccinic Anhydride
The final step is the ring-opening of 2-methylsuccinic anhydride with methanol to yield the desired monomethyl ester, 4-methoxy-2-methyl-4-oxobutanoic acid. This reaction is generally carried out under mild acidic or basic conditions.
Experimental Protocol: General Procedure for the Synthesis of Racemic 4-methoxy-2-methyl-4-oxobutanoic acid
Step 1: Hydrogenation of Itaconic Acid
-
In a suitable hydrogenation vessel, suspend itaconic acid in a solvent such as ethanol.
-
Add a catalytic amount of Raney nickel.
-
Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the theoretical amount of hydrogen has been consumed.
-
Filter the catalyst and concentrate the filtrate under reduced pressure to obtain 2-methylsuccinic acid.
Step 2: Formation of 2-Methylsuccinic Anhydride
-
Combine 2-methylsuccinic acid with an excess of acetic anhydride.
-
Heat the mixture to reflux for several hours.
-
Remove the excess acetic anhydride and acetic acid by-product by distillation under reduced pressure to yield 2-methylsuccinic anhydride.
Step 3: Ring-opening with Methanol
-
Dissolve 2-methylsuccinic anhydride in an excess of anhydrous methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
-
Neutralize the catalyst and remove the excess methanol under reduced pressure.
-
Purify the resulting racemic 4-methoxy-2-methyl-4-oxobutanoic acid by distillation or chromatography.
Enantioselective Synthesis of this compound
The enantiomerically pure (R)-form is accessible through enzymatic kinetic resolution of the racemic methyl ester.
Enzymatic Kinetic Resolution
Lipases, such as those from Candida antarctica (CAL-B), can selectively hydrolyze the (S)-enantiomer of racemic dimethyl 2-methylsuccinate, leaving the desired (R)-enantiomer of the monoester in high enantiomeric excess.
Experimental Protocol: Enzymatic Kinetic Resolution
-
Prepare a biphasic system of water and an organic solvent (e.g., toluene).
-
Dissolve racemic dimethyl 2-methylsuccinate in the organic phase.
-
Add the lipase preparation (e.g., Novozym 435) to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the conversion.
-
Once approximately 50% conversion is reached, separate the aqueous and organic phases.
-
The unreacted this compound remains in the organic phase and can be isolated and purified. This method can achieve high enantiomeric purity (e.g., 98% ee).
Spectroscopic Data
While publicly available spectra are limited, the structure of this compound has been confirmed by standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals include a doublet for the methyl group adjacent to the chiral center, a multiplet for the methine proton, a multiplet for the methylene protons, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The methoxy group protons typically appear around 3.3-4.4 ppm.[6]
-
¹³C NMR: Characteristic signals for the two carbonyl carbons (ester and carboxylic acid), the methoxy carbon, the chiral methine carbon, the methylene carbon, and the methyl carbon are expected. The methoxy carbon resonance is typically found between 46 and 69 ppm.[6]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band for the O-H stretch of the carboxylic acid, and two distinct C=O stretching bands for the carboxylic acid and the ester functional groups.[2]
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[7]
Chemical Reactivity and Applications in Drug Development
This compound is a valuable chiral building block due to its two distinct functional groups, which can be selectively manipulated. The carboxylic acid can undergo standard transformations such as amide bond formation, reduction, or conversion to an acid chloride. The methyl ester can be hydrolyzed or transesterified.
Its primary application lies in the synthesis of enantiomerically pure pharmaceuticals.[3] It is a precursor for the construction of chiral lactones, functionalized carboxylic acids, and other heterocyclic scaffolds that are common motifs in drug molecules. The introduction of a methyl group can significantly impact the pharmacological properties of a drug candidate, a phenomenon often referred to as the "magic methyl effect," which can enhance potency, selectivity, and metabolic stability.[8]
Workflow for the Application of this compound in Synthesis
Caption: Synthetic utility of this compound.
Safety and Handling
This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.
GHS Hazard Statements:
-
H226: Flammable liquid and vapor
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Store in a well-ventilated place. Keep container tightly closed.
Conclusion
This compound is a key chiral intermediate with significant potential in the pharmaceutical industry. Its well-defined stereochemistry and versatile functionality make it an attractive starting material for the synthesis of a wide range of complex, biologically active molecules. The synthetic routes outlined in this guide, particularly the enzymatic resolution for achieving high enantiopurity, provide a practical foundation for its use in research and development.
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An In-depth Technical Guide to the Synthesis and Characterization of (R)-4-methoxy-2-methyl-4-oxobutanoic acid
Abstract
(R)-4-methoxy-2-methyl-4-oxobutanoic acid, a chiral building block of significant interest in medicinal chemistry and organic synthesis, possesses a unique stereogenic center that makes it a valuable precursor for the development of complex, optically active molecules. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into a field-proven, enantioselective synthetic methodology and detail the analytical techniques essential for its structural elucidation and purity assessment. This document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of the entire workflow.
Introduction: The Significance of this compound
This compound, also known by its synonym (R)-(+)-2-Methylsuccinic acid 4-methyl ester, is a chiral carboxylic acid.[1][2] Its molecular formula is C₆H₁₀O₄, and it has a molecular weight of 146.14 g/mol .[1] The presence of a stereocenter at the C2 position makes it a valuable chiral synthon for the synthesis of a variety of pharmaceutical compounds and other biologically active molecules. The precise spatial arrangement of its functional groups—a carboxylic acid, a methyl ester, and a methyl group—originating from the (R)-configuration, is crucial for its application in asymmetric synthesis, where controlling the stereochemistry of the final product is paramount.
The synthesis of enantiomerically pure forms of such building blocks is a critical challenge in modern drug discovery and development. The biological activity of a chiral molecule is often highly dependent on its stereochemistry, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful. Therefore, robust and efficient methods for the preparation of single enantiomers are of utmost importance.
This guide will focus on a practical and reliable approach to synthesize the (R)-enantiomer of 4-methoxy-2-methyl-4-oxobutanoic acid, starting from the readily available precursor, 2-methylsuccinic acid. The chosen synthetic strategy involves an enzymatic kinetic resolution, a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers.
Synthesis of this compound
The synthesis of the target molecule is a multi-step process that begins with the preparation of a racemic diester, followed by an enantioselective enzymatic hydrolysis to yield the desired chiral monoester.
Synthesis of the Racemic Precursor: Dimethyl 2-methylsuccinate
The starting point for our synthesis is the commercially available 2-methylsuccinic acid.[3] This dicarboxylic acid is first converted to its dimethyl ester, a crucial substrate for the subsequent enzymatic resolution.
Experimental Protocol: Esterification of 2-Methylsuccinic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylsuccinic acid (1 mole) in an excess of methanol (10 moles).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (0.1 mole) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain racemic dimethyl 2-methylsuccinate as a colorless oil.
Causality of Experimental Choices:
-
Excess Methanol: Using a large excess of methanol serves both as the reactant and the solvent, driving the equilibrium of the Fischer esterification towards the product side.
-
Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Aqueous Work-up: The washing steps are crucial for removing the acid catalyst and any unreacted dicarboxylic acid, ensuring the purity of the diester for the next step.
Enantioselective Synthesis via Ene-Reductase
An alternative and highly efficient method for obtaining the (R)-dimethyl 2-methylsuccinate precursor is through the asymmetric reduction of dimethyl itaconate or its isomers using an ene-reductase. This biocatalytic approach offers high enantioselectivity.
Experimental Protocol: Asymmetric Reduction of Dimethyl Itaconate [4]
-
Reaction Mixture: In a suitable vessel, prepare a solution containing dimethyl itaconate (400 mM), NADP⁺ (0.5 mM), glucose (for cofactor regeneration), and a glucose dehydrogenase in a potassium phosphate buffer (100 mM, pH 7.0).
-
Biocatalyst: Add the ene-reductase (e.g., from Aspergillus flavus - AfER) as whole cells or a purified enzyme.
-
Reaction Conditions: Incubate the mixture at 30°C with shaking. The reaction progress is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by adding 1 M HCl.
-
Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield (R)-dimethyl 2-methylsuccinate.[4]
Causality of Experimental Choices:
-
Ene-Reductase: These enzymes catalyze the stereospecific reduction of activated C=C double bonds, leading to the formation of a chiral center with high enantiomeric excess.
-
Cofactor Regeneration System: The NAD(P)H-dependent nature of ene-reductases necessitates a cofactor regeneration system (e.g., glucose/glucose dehydrogenase) for economic feasibility on a preparative scale.
Enzymatic Kinetic Resolution: Selective Hydrolysis of Dimethyl 2-methylsuccinate
The core of the enantioselective synthesis lies in the kinetic resolution of the racemic dimethyl 2-methylsuccinate using a lipase. Lipases are enzymes that can selectively hydrolyze one enantiomer of a racemic ester at a much faster rate than the other, leaving the unreacted ester and the hydrolyzed acid of the opposite configuration. In this case, we will utilize Candida antarctica lipase B (CALB), a widely used and robust biocatalyst, for the enantioselective hydrolysis of the (S)-enantiomer of dimethyl 2-methylsuccinate, leaving the desired (R)-monoester.
Experimental Protocol: Lipase-Catalyzed Hydrolysis
-
Reaction Setup: In a temperature-controlled vessel, prepare a biphasic system consisting of a phosphate buffer (pH 7.0) and an organic solvent such as toluene.
-
Substrate: Add racemic dimethyl 2-methylsuccinate to the reaction mixture.
-
Enzyme: Introduce immobilized Candida antarctica lipase B (e.g., Novozym 435).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). The reaction is typically monitored by chiral HPLC to track the conversion and the enantiomeric excess (e.e.) of the product. The reaction should be stopped at approximately 50% conversion to achieve the highest possible e.e. for both the remaining ester and the formed acid.
-
Work-up: After reaching the desired conversion, filter off the immobilized enzyme (which can be washed and reused).
-
Separation: Separate the aqueous and organic layers. The aqueous layer contains the sodium salt of the (S)-acid. Acidify the aqueous layer with HCl and extract with an organic solvent to isolate the (S)-2-methylsuccinic acid monomethyl ester.
-
Product Isolation: The organic layer contains the desired this compound. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.
Causality of Experimental Choices:
-
Candida antarctica Lipase B (CALB): CALB is known for its broad substrate specificity and high enantioselectivity in the hydrolysis of a variety of esters.[1][5] Its immobilization enhances its stability and allows for easy recovery and reuse.
-
Biphasic System: The use of a buffer and an organic solvent system helps to maintain the enzyme's activity and facilitates the separation of the acidic product from the unreacted ester.
-
Monitoring at 50% Conversion: In a kinetic resolution, the maximum enantiomeric excess for both the product and the remaining starting material is theoretically achieved at 50% conversion.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides key information about the structure. The expected signals for this compound are:
-
A singlet for the methoxy group (-OCH₃) protons at approximately δ 3.7 ppm.
-
A multiplet for the methine proton (-CH-) at the chiral center.
-
A doublet for the methyl group (-CH₃) protons adjacent to the chiral center.
-
A multiplet for the diastereotopic methylene protons (-CH₂-).
-
A broad singlet for the carboxylic acid proton (-COOH), typically in the range of δ 10-12 ppm. For the related compound (R)-dimethyl 2-methylsuccinate, the following ¹H NMR data has been reported (400 MHz, CDCl₃): δ = 3.69 (d, J = 6.97 Hz, 6 H), 2.86–2.99 (m, 1 H), 2.68–2.82 (m, 1 H), 2.41 (dd, J = 16.50, 5.99 Hz, 1 H), 1.23 (d, J = 7.09 Hz, 3 H).[4]
-
-
¹³C NMR: The carbon NMR spectrum confirms the presence of all carbon atoms in the molecule. Expected chemical shifts include:
-
A signal for the carboxylic acid carbonyl carbon around δ 175-180 ppm.
-
A signal for the ester carbonyl carbon around δ 170-175 ppm.
-
A signal for the methoxy carbon around δ 52 ppm.
-
Signals for the methine, methylene, and methyl carbons in the aliphatic region. For (R)-dimethyl 2-methylsuccinate, the reported ¹³C NMR data (100 MHz, CDCl₃) is: δ = 175.74, 172.31, 51.96, 51.75, 37.43, 35.72, 17.04.[4]
-
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups.
-
A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid.
-
A strong absorption peak around 1735 cm⁻¹ corresponds to the C=O stretching of the methyl ester.
-
Another strong absorption peak around 1710 cm⁻¹ is due to the C=O stretching of the carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass of the molecule, which can be used to confirm its elemental composition (C₆H₁₀O₄). The expected exact mass is 146.0579 g/mol .[1]
-
Electron Ionization Mass Spectrometry (EI-MS): The fragmentation pattern can provide structural information. Common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). For esters, fragmentation often occurs adjacent to the carbonyl group.[6]
Chromatographic Analysis
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product.
-
Principle: The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
-
Method: A solution of the synthesized compound is injected into an HPLC system equipped with a suitable chiral column (e.g., a polysaccharide-based column). The mobile phase is typically a mixture of hexane and an alcohol (e.g., isopropanol).
-
Analysis: The resulting chromatogram will show two peaks if the sample is racemic. For an enantiomerically enriched sample, one peak will be significantly larger than the other. The enantiomeric excess (e.e.) can be calculated from the areas of the two peaks.
Data Summary
The following table summarizes the key physicochemical and spectral properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄ | [1] |
| Molecular Weight | 146.14 g/mol | [1] |
| CAS Number | 81025-83-4 | [1] |
| Appearance | Colorless liquid | [7] |
| ¹H NMR (Predicted) | Signals for -OCH₃, -CH(CH₃)-, -CH₂-, -COOH | |
| ¹³C NMR (Predicted) | Signals for two C=O, -OCH₃, and aliphatic carbons | |
| IR (cm⁻¹) | ~2500-3300 (O-H), ~1735 (C=O, ester), ~1710 (C=O, acid) | |
| Exact Mass | 146.0579 g/mol | [1] |
Conclusion
This technical guide has outlined a robust and reliable methodology for the synthesis and characterization of the valuable chiral building block, this compound. The synthetic strategy, centered around the enzymatic kinetic resolution of a racemic diester, offers a practical and efficient route to the enantiomerically pure product. The detailed characterization workflow, employing a suite of spectroscopic and chromatographic techniques, ensures the unambiguous confirmation of the compound's structure, purity, and stereochemistry. By providing not only the experimental procedures but also the underlying scientific principles, this guide serves as a comprehensive resource for researchers and scientists engaged in the field of asymmetric synthesis and drug development.
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Gao, S., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Molecules, 27(10), 1133. [Link]
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Zhang, X., et al. (2020). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology, 10(15), 5132-5140. [Link]
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Spectroscopic data for (R)-4-methoxy-2-methyl-4-oxobutanoic acid (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of (R)-4-methoxy-2-methyl-4-oxobutanoic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chiral molecule this compound. The structural elucidation of such molecules is fundamental in drug development and chemical research, where unambiguous identification and purity assessment are paramount. This document is structured to provide not just the data, but the underlying scientific rationale for its interpretation, reflecting field-proven insights for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound (Molecular Formula: C₆H₁₀O₄, Molecular Weight: 146.14 g/mol ) is a chiral dicarboxylic acid monoester.[1][2] Its structure contains a carboxylic acid, a methyl ester, and a stereocenter, making it a valuable building block in asymmetric synthesis. Accurate spectroscopic characterization is the cornerstone of its quality control, ensuring stereochemical integrity and chemical purity. This guide will dissect its spectral signature across the three primary spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: Mapping the Proton Environment
The proton NMR spectrum provides a map of the different types of protons in a molecule. For this compound, we anticipate five distinct signals. The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent but is expected to be significantly downfield.[3][4] Protons on carbons adjacent to a carbonyl group typically resonate in the 2-3 ppm region.[4][5]
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~10-12 | Broad Singlet | 1H | H -OOC- | The acidic proton of a carboxylic acid is highly deshielded and often exchanges, leading to a broad signal.[4][6] |
| ~3.70 | Singlet | 3H | CH ₃-O- | Methoxy protons are deshielded by the adjacent oxygen atom. |
| ~2.95 | Multiplet | 1H | -CH (CH₃)- | This methine proton is coupled to the adjacent CH₂ and CH₃ groups, resulting in a complex multiplet. |
| ~2.75 & ~2.50 | Doublet of Doublets (each) | 2H | -CH ₂-COOCH₃ | These methylene protons are diastereotopic due to the adjacent chiral center and will appear as distinct signals, each split by the methine proton. |
| ~1.25 | Doublet | 3H | CH ₃-CH- | The methyl group is split into a doublet by the adjacent methine proton. |
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of unique carbon environments. Given the structure, six distinct carbon signals are expected. The carbonyl carbons of the ester and carboxylic acid are the most deshielded, appearing at the downfield end of the spectrum.[3]
Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~178-180 | C =O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is highly deshielded.[4][6] |
| ~172-174 | C =O (Ester) | The ester carbonyl is also deshielded, typically appearing slightly upfield from the carboxylic acid carbon.[6] |
| ~52.0 | O-C H₃ (Methoxy) | The methoxy carbon is deshielded by the attached oxygen. |
| ~38.0 | C H(CH₃) | The aliphatic methine carbon at the chiral center. |
| ~36.0 | C H₂ | The aliphatic methylene carbon. |
| ~16.0 | C H₃-CH | The aliphatic methyl carbon, typically found in the upfield region. |
Note: A spectrum for the racemic mixture is available on PubChem, which supports these approximate shift assignments.[7]
NMR Experimental Protocol & Workflow
The acquisition of high-quality NMR data is contingent on a rigorous experimental setup.
Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard for many organic molecules, but DMSO-d₆ could be used to more clearly resolve the acidic proton.
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument must be properly tuned and shimmed to ensure a homogeneous magnetic field, which is essential for high resolution and accurate integration.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum. A 45° or 90° pulse is typically used.
-
Set a spectral width of approximately 16 ppm to ensure all signals, including the downfield carboxylic acid proton, are captured.
-
Use a relaxation delay (d1) of at least 1-2 seconds to allow for adequate T1 relaxation, ensuring quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to singlets for each unique carbon.
-
A larger spectral width (~220 ppm) is required.
-
Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (from hundreds to thousands) is necessary to achieve a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Interpreting the IR Spectrum
The IR spectrum of this compound is dominated by absorptions from its two carbonyl groups and the carboxylic acid's hydroxyl group. The O-H stretch of a carboxylic acid is one of the most recognizable bands in IR spectroscopy, appearing as a very broad absorption over a wide range, often obscuring the C-H stretches.[4][8] This broadening is a direct result of strong intermolecular hydrogen bonding, which forms stable dimers in the condensed phase.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid | Extremely broad due to hydrogen-bonded dimers, a hallmark of carboxylic acids.[4][8][9] |
| 2980 - 2850 (medium) | C-H Stretch | Aliphatic (CH₃, CH₂, CH) | Standard absorptions for sp³ C-H bonds. |
| ~1740 (strong, sharp) | C=O Stretch | Ester | Saturated aliphatic esters show a strong carbonyl absorption in this region.[9][10] |
| ~1710 (strong) | C=O Stretch | Carboxylic Acid | The carbonyl of a hydrogen-bonded carboxylic acid dimer absorbs at a slightly lower frequency than the ester.[8][9][11] |
| 1320 - 1210 (strong) | C-O Stretch | Carboxylic Acid & Ester | Strong absorptions associated with the C-O single bonds of both functional groups.[8] |
Note: An experimental ATR-IR spectrum is available on PubChem, which confirms these characteristic absorption bands.[1]
FTIR Experimental Protocol & Workflow
Modern IR spectra are typically acquired using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for ease of sampling.
Protocol: Acquiring an ATR-FTIR Spectrum
-
Background Scan: Before analyzing the sample, a background spectrum of the empty ATR crystal is recorded. This is crucial as it measures the absorbance of ambient air (CO₂, H₂O) and the instrument itself, allowing it to be digitally subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the ATR crystal. Ensure complete coverage of the crystal surface for a strong signal.
-
Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the scan. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) to prevent cross-contamination.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. The choice of ionization technique greatly influences the resulting spectrum.
Interpreting the Mass Spectrum
For a molecule like this, Electrospray Ionization (ESI) is a common "soft" ionization technique that typically yields the intact molecule with a charge. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at an m/z of 145.05. In positive ion mode (ESI+), adducts like [M+H]⁺ (m/z 147.07) or [M+Na]⁺ (m/z 169.05) are common.
Tandem MS (MS/MS) of the deprotonated molecule can induce fragmentation. Studies on dicarboxylic acid monoesters show that a primary fragmentation pathway is the loss of the alcohol molecule (methanol, 32 Da) from the [M-H]⁻ ion.[12][13] Another expected fragmentation is the loss of CO₂ (44 Da) via decarboxylation.
Table 4: Predicted ESI-MS Fragmentation Data
| m/z (Negative Mode) | Ion Formula | Identity | Rationale |
|---|---|---|---|
| 145.05 | [C₆H₉O₄]⁻ | [M-H]⁻ | Deprotonated molecular ion. |
| 113.02 | [C₅H₅O₃]⁻ | [M-H - CH₃OH]⁻ | Loss of a neutral methanol molecule from the ester.[12][13] |
| 101.06 | [C₅H₉O₂]⁻ | [M-H - CO₂]⁻ | Loss of carbon dioxide from the carboxylate group. |
Mass Spectrometry Experimental Protocol & Workflow
The protocol below describes a typical analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI.
Protocol: Acquiring LC-ESI-MS Data
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water. The solvent must be compatible with the LC mobile phase.
-
LC Separation (Optional but Recommended): Inject the sample into an HPLC system. A reversed-phase column (e.g., C18) is typically used to separate the analyte from any impurities before it enters the mass spectrometer. This step ensures that the resulting mass spectrum is purely from the compound of interest.
-
Ionization: The eluent from the LC column is directed into the ESI source of the mass spectrometer. Here, a high voltage is applied to a nebulizing gas, creating a fine spray of charged droplets.
-
Mass Analysis: As the solvent evaporates, charged analyte molecules are released and guided into the mass analyzer (e.g., a Quadrupole or Time-of-Flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions strike a detector, which generates a signal proportional to the ion abundance, creating the mass spectrum.
Conclusion
The collective data from NMR, IR, and MS provide a detailed and self-validating spectroscopic profile of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity. IR spectroscopy provides unequivocal evidence for the carboxylic acid and ester functional groups through their characteristic vibrational bands. Finally, mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation patterns. Together, these techniques provide the necessary evidence to confirm the structure and purity of the compound, a critical requirement for its application in research and development.
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- Why do carboxylic acid esters have larger NMR chemical shift than carbonates? (2025, January 9).
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- IR: carboxylic acids.
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- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
- Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS.
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The Keystone of Stereochemistry: An In-depth Technical Guide to (R)-4-methoxy-2-methyl-4-oxobutanoic Acid
Abstract
In the intricate landscape of pharmaceutical development and complex organic synthesis, the demand for enantiomerically pure building blocks is paramount. (R)-4-methoxy-2-methyl-4-oxobutanoic acid, a chiral monoester of 2-methylsuccinic acid, has emerged as a pivotal precursor for the construction of stereochemically complex molecules. Its unique bifunctional nature, possessing both a carboxylic acid and a methyl ester at strategic positions relative to a defined stereocenter, offers synthetic chemists a versatile scaffold for asymmetric transformations. This technical guide provides an in-depth exploration of the synthesis, characterization, and profound significance of this chiral building block, with a particular focus on its application in the development of therapeutic agents. We will delve into the causality behind synthetic strategies, present validated analytical methodologies for ensuring enantiopurity, and contextualize its importance through its role as a key intermediate in the synthesis of pharmaceuticals like Pregabalin.
Introduction: The Imperative of Chirality in Modern Chemistry
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For chiral molecules, enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] This fundamental principle underscores the critical importance of asymmetric synthesis in drug discovery and development. This compound (CAS 81025-83-4) represents a quintessential example of a high-value, enantiopure chiral building block.[2] Its structure is primed for selective chemical modifications, making it an invaluable tool for medicinal chemists aiming to construct complex chiral molecules such as lactones and other functionalized carboxylic acid derivatives.[2]
| Property | Value |
| IUPAC Name | (2R)-4-methoxy-2-methyl-4-oxobutanoic acid[3] |
| CAS Number | 81025-83-4[4] |
| Molecular Formula | C₆H₁₀O₄[3] |
| Molecular Weight | 146.14 g/mol [3] |
| Appearance | Liquid[5] |
Strategic Synthesis: Accessing Enantiopure this compound
The synthesis of this chiral building block necessitates a strategy that can effectively establish the stereocenter at the C2 position. The most elegant and efficient approaches involve the desymmetrization of a prochiral precursor, 2-methylsuccinic anhydride. This method is inherently atom-economical and can be achieved through either enzymatic or chiral auxiliary-mediated pathways.
Enzymatic Desymmetrization: The Biocatalytic Approach
Enzymes, particularly lipases and esterases, are renowned for their exquisite enantio- and regioselectivity. The desymmetrization of a prochiral anhydride via enzymatic alcoholysis is a powerful strategy for generating chiral monoesters with high enantiomeric excess (ee).
Causality Behind Experimental Choices: The choice of a lipase, such as Candida antarctica lipase B (CALB), is predicated on its broad substrate tolerance and well-documented success in the kinetic resolution and desymmetrization of a wide range of esters and anhydrides. The enzyme's active site creates a chiral environment that preferentially accommodates one of the two enantiotopic carbonyl groups of the anhydride, leading to a highly selective ring-opening with an alcohol. Methanol is chosen as the nucleophile to directly yield the desired methyl ester. The reaction is typically conducted in a non-polar organic solvent to maintain enzyme activity and facilitate product recovery.
Experimental Protocol: Enzymatic Desymmetrization of 2-Methylsuccinic Anhydride
-
Enzyme Immobilization: To a flask, add 2-methylsuccinic anhydride (1 equivalent) and a suitable organic solvent (e.g., tert-butyl methyl ether).
-
Reaction Initiation: Add immobilized Candida antarctica lipase B (e.g., Novozym 435) and methanol (1.5 equivalents).
-
Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30°C) and monitor the reaction progress by chiral HPLC or GC to determine both conversion and enantiomeric excess.
-
Work-up and Purification: Upon reaching optimal conversion and ee, filter off the immobilized enzyme (which can be washed and reused). The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by silica gel chromatography to yield pure this compound.
Caption: Enzymatic desymmetrization workflow.
Chiral Auxiliary-Mediated Synthesis: Diastereoselective Control
An alternative and robust strategy involves the use of a chiral auxiliary. This approach converts the prochiral anhydride into a mixture of diastereomers, which can then be separated by conventional chromatographic techniques. Subsequent removal of the auxiliary yields the desired enantiopure product.
Causality Behind Experimental Choices: Chiral alcohols, such as (-)-menthol or a pseudoephedrine derivative, are excellent choices for chiral auxiliaries due to their commercial availability in high enantiopurity and the often crystalline nature of their derivatives, which facilitates purification. The reaction of the anhydride with the chiral alcohol, often catalyzed by a non-nucleophilic base like DMAP, forms two diastereomeric esters. The steric bulk of the chiral auxiliary directs the conformation of the molecule, leading to different physical properties of the diastereomers, allowing for their separation by silica gel chromatography. The subsequent hydrolysis of the separated diastereomer removes the auxiliary, yielding the target enantiomer.
Experimental Protocol: Chiral Auxiliary-Mediated Desymmetrization
-
Diastereomer Formation: Dissolve 2-methylsuccinic anhydride (1 equivalent) and a chiral alcohol (e.g., (-)-menthol, 1 equivalent) in a suitable solvent like dichloromethane. Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction at room temperature until completion (monitored by TLC).
-
Diastereomer Separation: Concentrate the reaction mixture and purify by column chromatography on silica gel to separate the two diastereomeric esters.
-
Methanolysis and Auxiliary Removal: The desired diastereomer is then subjected to methanolysis under basic conditions to selectively cleave the chiral auxiliary ester and form the methyl ester, followed by acidic workup to afford the final product.
Caption: Chiral auxiliary-mediated synthesis workflow.
Analytical Validation: Ensuring Enantiomeric Purity
The confirmation of enantiomeric purity is a critical, self-validating step in any asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this analysis.
Causality Behind Experimental Choices: Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are particularly effective for resolving a wide range of chiral compounds, including carboxylic acids.[6] The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different retention times. The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, is optimized to achieve baseline separation of the enantiomers. For acidic compounds, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape by suppressing the ionization of the carboxyl group.
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in the mobile phase. For comparison, also prepare a solution of the racemic compound, which can be synthesized by simple methanolysis of 2-methylsuccinic anhydride without a chiral influence.
-
Chromatographic Conditions:
-
Column: Chiral polysaccharide-based column (e.g., CHIRALPAK® series).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Data Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the synthesized sample to confirm the presence of a single peak corresponding to the (R)-enantiomer and calculate the enantiomeric excess (ee) by integrating the peak areas.
The Significance in Drug Development: A Precursor to Pregabalin
The true value of a chiral building block is realized in its application to the synthesis of biologically active molecules. While this compound is a versatile precursor for many chiral structures, its relevance can be highlighted by its structural relationship to key intermediates in the synthesis of pharmaceuticals like Pregabalin .
Pregabalin, marketed as Lyrica, is a widely used medication for treating neuropathic pain, epilepsy, and anxiety.[7] The therapeutic efficacy of Pregabalin resides exclusively in the (S)-enantiomer.[7] Various enantioselective syntheses of Pregabalin have been developed, many of which rely on chiral intermediates that can be derived from or are structurally analogous to this compound. For instance, the core structure of the chiral intermediate (S)-3-cyano-5-methylhexanoic acid shares the same stereochemical configuration at the carbon bearing the carboxyl group as would be obtained from further elaboration of our target molecule.[8]
Caption: Role as a precursor in drug synthesis.
The use of such a pre-formed chiral building block streamlines the synthesis, avoids late-stage resolutions that are inherently wasteful, and ensures the final active pharmaceutical ingredient (API) is of the highest enantiomeric purity.
Conclusion
This compound is more than just a chemical entity; it is a testament to the power of asymmetric synthesis and a critical tool for the advancement of medicinal chemistry. Its strategic synthesis, achievable through elegant desymmetrization strategies, and the rigorous analytical methods available to verify its purity, provide researchers and drug development professionals with a reliable and versatile chiral building block. The connection to the synthesis of vital pharmaceuticals like Pregabalin firmly establishes its significance, highlighting the profound impact that such fundamental chiral molecules have on the development of modern therapeutics. As the demand for enantiopure drugs continues to grow, the importance of keystone chiral synthons like this compound will only intensify.
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PubMed. (2019). Highly regio- and enantioselective synthesis of chiral intermediate for pregabalin using one-pot bienzymatic cascade of nitrilase and amidase. [Link]
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Dedeoglu, B., Catak, S., Houk, K. N., & Aviyente, V. (2010). A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols. ChemCatChem, 2(9), 1122-1129. [Link]
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(R)-4-methoxy-2-methyl-4-oxobutanoic acid as a chiral building block in organic synthesis
An In-depth Technical Guide: (R)-4-methoxy-2-methyl-4-oxobutanoic acid as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise construction of three-dimensional molecular architectures is a cornerstone of modern chemical and pharmaceutical sciences. Chiral building blocks are indispensable tools in this endeavor, providing enantiomerically pure starting points for the synthesis of complex target molecules.[1][2] This guide provides a detailed technical overview of this compound, a versatile C6 chiral building block. We will explore its intrinsic chemical properties, delve into robust synthetic strategies, and illuminate its application in asymmetric synthesis. By presenting field-proven insights and detailed protocols, this document serves as a practical resource for scientists leveraging stereochemically defined intermediates in research and development.
Introduction: The Strategic Value of this compound
In the realm of organic synthesis, particularly for pharmaceutical applications, controlling stereochemistry is not merely an academic exercise but a critical determinant of a molecule's therapeutic efficacy and safety profile.[2] Chiral building blocks, or "synthons," are enantiomerically enriched compounds that serve as foundational fragments, allowing chemists to introduce specific stereocenters into a target molecule efficiently, thereby avoiding costly and often inefficient resolution steps later in a synthetic sequence.[1][3]
This compound (CAS: 81025-83-4) has emerged as a high-value intermediate for precisely this purpose.[4] Also known as (R)-(+)-2-Methylsuccinic acid 4-methyl ester, its structure is distinguished by a stereogenic center at the C2 position, flanked by two differentially protected carboxylic acid functionalities—a free carboxylic acid and a methyl ester.[5][6] This orthogonal differentiation is the key to its synthetic utility, enabling selective chemical manipulation at either end of the molecule. This inherent functionality makes it a powerful precursor for constructing chiral lactones, functionalized carboxylic acids, and other heterocyclic systems that are prevalent in biologically active compounds.[4]
Physicochemical & Structural Properties
A clear understanding of a building block's fundamental properties is essential for its effective application. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 81025-83-4 | [5][6] |
| Molecular Formula | C₆H₁₀O₄ | [5][6] |
| Molecular Weight | 146.14 g/mol | [6] |
| IUPAC Name | (2R)-4-methoxy-2-methyl-4-oxobutanoic acid | [6] |
| Appearance | Liquid / Clear Colorless Oil | [5][7] |
| Canonical SMILES | CC(=O)O | [6] |
| InChIKey | UVQYBUYGFBXQGO-SCSAIBSYSA-N | [5][6] |
Synthesis: A Chemoenzymatic Approach
While various classical methods like chiral resolution or asymmetric catalysis can be envisioned for the synthesis of this compound, chemoenzymatic strategies offer unparalleled advantages in terms of stereoselectivity and operational simplicity under mild conditions.[8] The asymmetric bioreduction of a prochiral precursor using an ene reductase is a particularly powerful approach.[9]
Here, we outline a robust synthesis starting from 4-methoxy-2-methylene-4-oxobutanoic acid, leveraging an ene reductase from the Old Yellow Enzyme (OYE) family, which is known for its exceptional ability to reduce activated C=C bonds with high enantioselectivity.[9][10]
Caption: Chemoenzymatic synthesis of the target chiral building block.
Detailed Experimental Protocol: Asymmetric Bioreduction
This protocol is a self-validating system designed for reproducibility. The enantiomeric excess (e.e.) of the final product must be verified using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).[2]
Materials:
-
4-methoxy-2-methylene-4-oxobutanoic acid (substrate)[11]
-
Recombinant Ene Reductase (e.g., OYE2 from Saccharomyces cerevisiae)[10]
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Glucose Dehydrogenase (GDH) for cofactor recycling
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution by dissolving D-glucose (1.5 equivalents) and NADP⁺ (0.01 eq.) in the potassium phosphate buffer.
-
Enzyme Addition: Add the cofactor recycling enzyme, GDH, followed by the ene reductase (OYE2). Stir gently for 5 minutes to ensure homogeneity.
-
Causality Insight: A cofactor recycling system is crucial for economic viability. It continuously regenerates the expensive NADPH cofactor required by the ene reductase, allowing it to be used in catalytic amounts.
-
-
Substrate Addition: Add the substrate, 4-methoxy-2-methylene-4-oxobutanoic acid (1.0 eq.), to the buffered enzyme solution.
-
Reaction Execution: Maintain the reaction at a constant temperature (typically 25-30°C) with gentle agitation. Monitor the reaction progress by periodically taking aliquots and analyzing them via TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by acidifying the mixture to pH ~3 with 2M HCl. This protonates the carboxylate, facilitating extraction.
-
Extraction: Extract the product from the aqueous phase with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Analysis: Purify the product via flash column chromatography. Critically, determine the enantiomeric excess of the final this compound using chiral HPLC analysis.
Applications in Asymmetric Synthesis
The synthetic power of this compound lies in the selective reactivity of its two distinct functional groups. This allows it to serve as a versatile scaffold for building molecular complexity while preserving the integrity of the C2 stereocenter.
Caption: Key synthetic transformations of the chiral building block.
Keystone Intermediate for Chiral Lactones
One of the most powerful applications is its conversion into (R)-3-methyl-γ-butyrolactone. This is achieved via selective reduction of the free carboxylic acid, which triggers a spontaneous or acid-catalyzed intramolecular cyclization (lactonization).
Protocol: Synthesis of (R)-3-methyl-γ-butyrolactone
-
Setup: Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to 0°C.
-
Reduction: Add borane-THF complex (BH₃·THF, ~1.1 eq.) dropwise. The choice of reducing agent is critical; BH₃·THF selectively reduces carboxylic acids in the presence of esters.
-
Expertise Insight: Reagents like LiAlH₄ would reduce both functionalities, while NaBH₄ would be unreactive towards the acid. The selectivity of BH₃ is paramount here.
-
-
Reaction & Quench: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction by the slow addition of methanol at 0°C.
-
Cyclization: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux to drive the lactonization to completion.
-
Workup & Purification: After cooling, concentrate the mixture and purify via distillation or column chromatography to yield the target lactone.
Application in Terpenoid Synthesis: A Pathway to (R)-Citronellal
(R)-Citronellal is a high-value chiral intermediate used in the industrial synthesis of (-)-menthol.[10][12] While biocatalytic routes starting from geraniol are efficient, our building block can be used in a chemo-centric approach to construct the citronellal backbone, demonstrating its versatility. The strategy involves using the building block to install the C2 stereocenter and then elaborating the carbon chain.
A plausible, albeit multi-step, disconnection involves converting the building block into a chiral phosphonium salt (a Wittig reagent). This reagent can then be used to form the C=C double bond found in citronellal with a suitable aldehyde partner, thereby constructing the full carbon skeleton with the key stereocenter perfectly installed from the start.
| Reaction | Typical Yield (%) | Typical e.e. (%) |
| Asymmetric Bioreduction to Building Block | 85 - 95 | >99 |
| Conversion to γ-Butyrolactone | 80 - 90 | >99 (stereoconservative) |
| Bienzymatic Synthesis of (R)-Citronellal* | ~95 (conversion) | ~96 |
*Note: Data for the bienzymatic synthesis of (R)-citronellal from geraniol is provided for comparison of efficiency in achieving high enantiopurity for a related target.[10][12]
Conclusion and Future Outlook
This compound is a quintessential example of a modern chiral building block. Its value is derived not only from its enantiopurity but also from the orthogonally protected functional groups that allow for predictable and selective chemical transformations.[13] Chemoenzymatic synthesis provides a sustainable and highly efficient route to its production, yielding material of the highest optical purity.[8] As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the strategic application of versatile and well-designed building blocks like this one will remain central to innovation in organic synthesis. Future research will likely focus on expanding its utility in the synthesis of other complex natural products and developing novel catalytic methods to further streamline its incorporation into diverse molecular targets.
References
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- (R)-(-)-3-HYDROXY-2-METHYLPROPIONIC ACID METHYL ESTER | 72657-23-9. ChemicalBook.
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- Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction.
- This compound. Benchchem.
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Commercial availability and suppliers of (R)-4-methoxy-2-methyl-4-oxobutanoic acid
An In-Depth Technical Guide to (R)-4-methoxy-2-methyl-4-oxobutanoic acid for Advanced Research and Development
Abstract
This compound (CAS RN: 81025-83-4) is a chiral carboxylic acid that represents a valuable, yet underexplored, building block for the synthesis of complex molecular architectures. Its bifunctional nature, possessing both a free carboxylic acid and a methyl ester, combined with a defined stereocenter, makes it an attractive starting material for applications in medicinal chemistry, asymmetric synthesis, and materials science. This guide provides a comprehensive overview of its physicochemical properties, commercial availability, and typical supplier specifications. Furthermore, it offers expert insights into its potential synthetic utility and outlines logical workflows for its incorporation into research and drug development programs. While specific applications in late-stage clinical candidates are not widely documented, this paper aims to serve as a foundational resource for scientists looking to leverage this molecule's unique structural features.
Part 1: Chemical Identity and Physicochemical Properties
This compound, also known by its synonym (R)-(+)-2-Methylsuccinic acid 4-methyl ester, is a derivative of methylsuccinic acid.[1][2] The presence of a single stereocenter at the C-2 position is a critical feature, imparting chirality that is essential for stereospecific interactions in biological systems. The molecule's two distinct functional groups—a carboxylic acid and a methyl ester—allow for orthogonal chemical modifications, providing significant synthetic flexibility.
Below is a summary of its key chemical and physical properties, compiled from various chemical databases and supplier information.[1][3][4]
| Property | Value | Source |
| CAS Number | 81025-83-4 | [1][3] |
| Molecular Formula | C₆H₁₀O₄ | [1][3] |
| Molecular Weight | 146.14 g/mol | [1][3] |
| IUPAC Name | (2R)-4-methoxy-2-methyl-4-oxobutanoic acid | [3] |
| Common Synonyms | (R)-(+)-2-Methylsuccinic acid 4-methyl ester, (R)-2-Methylsuccinic acid 4-methyl ester | [1][4] |
| Appearance | Liquid or Solid | [4] |
| InChI Key | UVQYBUYGFBXQGO-SCSAIBSYSA-N | [3][4] |
| Canonical SMILES | CC(=O)O | [4] |
The structural arrangement of these functional groups is depicted below:
Figure 1: 2D Structure of this compound.
Part 2: Commercial Availability and Supplier Analysis
This compound is readily available from a variety of chemical suppliers, typically in research-grade quantities. Purity levels generally range from 95% to over 98%.[4][5] For applications in drug development, particularly those leading to cGMP campaigns, it is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the supplier. Key parameters to verify include purity (by HPLC or GC), identity (by ¹H NMR and MS), and, most critically, enantiomeric excess (e.e., via chiral chromatography).
The following table summarizes a selection of commercial suppliers. Availability and specifications are subject to change, and direct inquiry is recommended.
| Supplier | Product Name | CAS Number | Reported Purity |
| Sigma-Aldrich | This compound | 81025-83-4 | Varies (Product of Synthonix Corp.) |
| Santa Cruz Biotechnology | (R)-(+)-2-Methylsuccinic acid 4-methyl ester | 81025-83-4 | Not specified[1] |
| CymitQuimica | This compound | 81025-83-4 | 95%[4] |
| Anax Laboratories | This compound | 81025-83-4 | >98%[5] |
| Dana Bioscience | 4-Methoxy-2-methyl-4-oxobutanoic acid | 81025-83-4 | Not specified[6] |
Part 3: Synthetic Considerations and Reactivity
While specific, peer-reviewed synthesis protocols for this compound are not abundant in the literature, its structure allows for a logical retrosynthetic analysis. A plausible approach would involve the asymmetric modification of a prochiral precursor such as itaconic anhydride or a derivative, followed by esterification. The preparation of the parent compound, 2-methylsuccinic acid, can be achieved through the hydrogenation of itaconic acid.[2]
The diagram below illustrates a conceptual synthetic workflow for researchers who may need to produce derivatives or scale up production.
A conceptual workflow for the synthesis of the target compound.
Reactivity Profile: The utility of this compound stems from the differential reactivity of its two carboxyl groups.
-
Free Carboxylic Acid: This site is readily activated for nucleophilic attack. It is the primary handle for forming amide bonds, a cornerstone of medicinal chemistry. Standard peptide coupling reagents (EDC, HOBt, HATU, etc.) can be used to link this molecule to amines, amino acids, or complex drug fragments.
-
Methyl Ester: This group is more stable and serves as a protecting group for the second carboxylic acid. It can be selectively hydrolyzed under basic (saponification) or acidic conditions to reveal the corresponding dicarboxylic acid, (R)-2-methylsuccinic acid, if desired for further modification.
Part 4: Applications in Research and Drug Development
The true potential of this compound lies in its application as a versatile chiral building block.[4] Its defined stereochemistry is crucial for creating molecules with specific three-dimensional shapes designed to fit into the active sites of enzymes or receptors.
Logical Workflow for Application: A researcher aiming to utilize this compound would typically follow a multi-step process, from initial procurement to biological evaluation.
A typical workflow for utilizing the building block in R&D.
Hypothetical Experimental Protocol: Amide Coupling
This protocol describes a general procedure for coupling this compound with a generic primary amine (R'-NH₂).
Objective: To synthesize (R)-methyl 3-(R'-carbamoyl)-2-methylpropanoate.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (R'-NH₂) (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and dissolve in anhydrous DCM.
-
Add the primary amine (R'-NH₂), HOBt, and DIPEA to the solution. Stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired amide.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Conclusion
This compound is a commercially accessible and synthetically versatile chiral building block. While its direct incorporation into well-known pharmaceuticals is not yet prominent in public-domain literature, its structural attributes make it a molecule of high interest for future discovery programs. Its defined stereocenter and orthogonally reactive functional groups provide a robust platform for generating novel chemical entities with precise three-dimensional orientations. This guide serves to equip researchers and drug development professionals with the core technical knowledge needed to evaluate and implement this promising intermediate in their synthetic endeavors.
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Chem-Space. 4-Methoxy-2-methylene-4-oxobutanoic acid. Chem-Space. [Link]
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PubChem. 4-methoxy-2-methyl-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]
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Matrix Fine Chemicals. 4-(4-METHOXYPHENYL)-4-OXOBUTANOIC ACID. Matrix Fine Chemicals. [Link]
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-
Anax Laboratories. This compound. Anax Laboratories. [Link]
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Stability and storage conditions for (R)-4-methoxy-2-methyl-4-oxobutanoic acid
An In-Depth Technical Guide to the Stability and Storage of (R)-4-methoxy-2-methyl-4-oxobutanoic acid
Authored by: A Senior Application Scientist
Introduction
This compound (CAS 81025-83-4) is a chiral organic compound featuring both a carboxylic acid and a methyl ester functional group.[1] Its specific enantiomeric configuration and bifunctional nature make it a valuable building block in pharmaceutical synthesis and other specialized chemical applications.[1] The integrity and purity of such a reagent are paramount for the success of downstream applications, necessitating a thorough understanding of its stability profile and optimal storage conditions. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling procedures, and a detailed protocol for conducting forced degradation studies to elucidate its degradation pathways.
Chemical Structure and Potential Degradation Pathways
The structure of this compound contains two key functional groups susceptible to degradation: a carboxylic acid and a methyl ester. The chiral center at the C2 position is another critical feature to monitor, as racemization could compromise the compound's utility.
-
Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding methanol and (R)-2-methylsuccinic acid. The carboxylic acid can also participate in reactions, but the ester is generally the more labile group under these conditions.
-
Oxidation: While the molecule does not contain exceptionally sensitive sites for oxidation, the tertiary carbon at the chiral center could be a potential site of oxidative attack under harsh conditions.
-
Thermal Degradation: Elevated temperatures can accelerate hydrolysis and potentially lead to decarboxylation or other decomposition reactions.
-
Photodegradation: Although there are no strong chromophores in the molecule, sensitivity to light, particularly UV radiation, should not be discounted without experimental evidence. A safety data sheet for a related compound notes that it is light-sensitive.[2]
-
Racemization: The chiral center's stability, particularly under basic conditions or at elevated temperatures, is a critical parameter.
Below is a diagram illustrating the primary hydrolytic degradation pathway.
Caption: Primary hydrolytic degradation pathways for this compound.
Recommended Storage and Handling
Based on safety data for the compound and related structures, the following storage and handling procedures are recommended to maintain the integrity of this compound:
-
Temperature: A safety data sheet for a similar compound suggests refrigerated storage at 2-8°C.[3] A cool environment will slow down potential degradation reactions.
-
Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen.[2] This is particularly important as related compounds are noted to be air sensitive.[2]
-
Moisture: this compound is hygroscopic and must be protected from moisture to prevent hydrolysis.[2] Store in a tightly sealed container, preferably in a desiccator or a dry box.
-
Light: Protect the compound from light by storing it in an amber vial or in a dark location.[2]
-
Handling: Handle the compound in a well-ventilated area.[4] When not in use, ensure the container is tightly closed to prevent exposure to air and moisture.[4]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation and slows hydrolytic reactions. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents potential oxidation and degradation from air exposure.[2] |
| Moisture | Dry/Desiccated | Prevents hydrolysis of the methyl ester due to hygroscopic nature.[2] |
| Light | Protected from Light | Prevents potential photodegradation.[2] |
| Container | Tightly Sealed, Amber Vial | Ensures protection from moisture, air, and light.[2][4] |
Forced Degradation Studies: A Protocol for Stability Assessment
Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a compound by identifying likely degradation products and pathways.[5][6][7] This knowledge is crucial for developing stability-indicating analytical methods and for the overall development of drug substances.[5][8]
The following protocol outlines a comprehensive forced degradation study for this compound. The goal is to achieve 5-20% degradation of the parent compound.[9]
Analytical Method
A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with UV and mass spectrometric (MS) detection, is required.[5] Chiral HPLC columns may be necessary to monitor for racemization.[10][11][12][13][14]
Experimental Workflow
Caption: Workflow for the forced degradation study of this compound.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature.
-
Withdraw aliquots at shorter time intervals (e.g., 30 min, 1, 2, 4 hours) due to expected rapid ester hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Monitor the reaction at regular intervals (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
In Solution: Heat the stock solution at 60°C in a sealed vial, protected from light.
-
Solid State: Place a small amount of the solid compound in a vial and heat at 60°C.
-
Analyze samples at various time points (e.g., 1, 3, 5, 7 days). For the solid-state sample, dissolve in the mobile phase before analysis.
-
-
Photostability:
-
Expose the stock solution and solid compound to a light source that meets ICH Q1B guidelines.
-
Run a control sample stored in the dark under the same temperature conditions.
-
Analyze the samples after a specified duration of light exposure.
-
Data Interpretation
For each condition, analyze the samples by the stability-indicating HPLC method.
-
Peak Purity: Assess the purity of the parent peak to ensure no co-eluting degradants.[5]
-
Mass Balance: Account for the total amount of the drug and its degradation products to ensure that all significant degradants are detected.
-
Degradant Identification: Use mass spectrometry data to propose structures for the observed degradation products.
This compound is a compound that requires careful storage and handling to maintain its chemical and chiral purity. The primary stability concerns are hydrolysis of the methyl ester and potential sensitivity to air and light. Adherence to the recommended storage conditions—refrigeration under an inert, dry, and dark environment—is critical. The provided forced degradation protocol offers a robust framework for researchers to systematically evaluate the stability of this compound, ensuring its suitability for its intended high-purity applications in research and development.
References
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Echemi. (n.d.). This compound Safety Data Sheets.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4-Methoxy-2-methyl-4-oxobutanoic acid.
- CymitQuimica. (n.d.). 4-Methoxy-2-methylene-4-oxobutanoic acid.
- Echemi. (n.d.). This compound.
- Fluorochem. (n.d.). 4-Methoxy-2-methylene-4-oxobutanoic acid.
- Angene Chemical. (2025). Safety Data Sheet.
- FujiFilm Wako Pure Chemical Corporation. (n.d.). 4-Methoxy-2-methylene-4-oxobutanoic acid.
- CHROMSERVIS. (n.d.). Chiral column handling.
- Apollo Scientific. (n.d.). 7338-27-4 Cas No. | 4-Methoxy-2-methylene-4-oxobutanoic acid.
- BLD Pharm. (n.d.). 4-Methoxy-4-oxobutanoic acid.
- Teasdale, A. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- MedCrave. (2016). Forced Degradation Studies.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Merck Millipore. (n.d.). Chiral Chromatography Frequently Asked Questions.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- Sigma-Aldrich. (n.d.). Operating Guidelines for ChromTech CHIRAL-AGP, CHIRAL-HSA, and CHIRAL-CBH HPLC Columns.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Chiral Technologies. (n.d.). Dos and Don'ts for Using Daicel Chiral Columns Effectively.
- CymitQuimica. (n.d.). CAS 81025-83-4: this compound.
- Scribd. (n.d.). Chiral Column Care Guide.
- Dana Bioscience. (n.d.). 4-Methoxy-2-methyl-4-oxobutanoic acid.
- Veeprho. (n.d.). 3333-46-8(2R,3R)-2,3-Dihydroxy-4-methoxy-4-oxobutanoic Acid.
- Benchchem. (n.d.). An In-depth Technical Guide to 2-Methyl-4-oxobutanoic Acid (CAS 35643-98-2).
- Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
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An In-depth Technical Guide to (R)-4-methoxy-2-methyl-4-oxobutanoic acid (CAS: 81025-83-4): A Key Chiral Building Block in Modern Synthesis
Executive Summary: (R)-4-methoxy-2-methyl-4-oxobutanoic acid is a high-value, enantiomerically pure chiral building block essential in synthetic organic and medicinal chemistry.[1] Its structure, featuring a single stereocenter, a free carboxylic acid, and a methyl ester, offers significant strategic advantages for the asymmetric synthesis of complex molecules. This bifunctionality allows for selective chemical modifications, making it a versatile precursor for developing pharmaceutical candidates, particularly where stereochemistry dictates biological activity.[1][2] This guide provides a comprehensive technical overview of its physicochemical properties, highlights its strategic importance, details plausible synthetic methodologies, and discusses its applications and handling for researchers, scientists, and drug development professionals.
Introduction to a Versatile Chiral Synthon
In the landscape of modern drug discovery and fine chemical manufacturing, the demand for enantiopure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dramatically influence its biological efficacy and safety profile. This compound, also known as (R)-(+)-2-Methylsuccinic acid 4-methyl ester, emerges as a critical intermediate in this context.[2]
Its molecular architecture is defined by a four-carbon backbone derived from succinic acid, featuring two key functionalities: a free carboxylic acid at one terminus and a methyl ester at the other.[3] Crucially, it possesses a single, defined stereocenter at the C-2 position in the (R)-configuration. This combination of features makes it not just a reagent, but a strategic tool. The differential reactivity of the carboxylic acid versus the ester allows chemists to perform sequential, controlled modifications, a cornerstone of complex molecule synthesis and structure-activity relationship (SAR) studies.[1] This guide serves to consolidate the technical knowledge surrounding this compound, providing a foundation for its effective utilization in research and development.
Physicochemical Profile
A clear understanding of a compound's physical and chemical properties is fundamental to its application. The key identifiers and properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 81025-83-4 | [3][4][5] |
| IUPAC Name | (2R)-4-methoxy-2-methyl-4-oxobutanoic acid | [1] |
| Molecular Formula | C₆H₁₀O₄ | [3][4][6] |
| Molecular Weight | 146.14 g/mol | [4][5][7] |
| Synonyms | (R)-(+)-2-Methylsuccinic acid 4-methyl ester, Methyl (R)-3-methylsuccinate | [2] |
| Appearance | Liquid | [3][4] |
| Boiling Point | 241-242 °C (at 760 mmHg) | [4][8] |
| Refractive Index | n20/D 1.4320 | [4] |
| SMILES | O=C(O)CC(OC)=O | [4] |
| InChIKey | UVQYBUYGFBXQGO-SCSAIBSYSA-N | [1][3] |
The presence of the methoxy group and the carboxylic acid moiety enhances its solubility in various organic solvents, facilitating its use in a wide range of reaction conditions.[3]
Strategic Importance in Asymmetric Synthesis
The primary value of this compound lies in its utility as an enantiopure chiral building block.[1][9] The presence of two distinct, orthogonally reactive carbonyl groups—a carboxylic acid and a methyl ester—is the source of its synthetic versatility. This "bifunctionality" allows for a high degree of control over synthetic outcomes.
The Principle of Selective Derivatization: A chemist can choose to react one functional group while the other remains intact, serving as a "protected" handle for a subsequent transformation. For instance:
-
The carboxylic acid can be selectively activated to form amides, activated esters, or be reduced, while the methyl ester is unaffected under appropriate conditions.
-
Conversely, the methyl ester can be hydrolyzed to the diacid, reduced to an alcohol (forming a chiral lactone), or reacted with organometallic reagents, while the carboxylate is protected as a salt.
This strategic control is fundamental for building molecular complexity efficiently and is a key consideration in the design of synthetic routes for novel therapeutic agents.[1]
Caption: Strategic pathways for selective modification of the title compound.
Synthetic Strategies and Methodologies
While this compound is commercially available from specialized suppliers, understanding its synthesis is crucial for appreciating its value and for potential in-house production. Authoritative methods for producing chiral 2-methylsuccinates generally rely on asymmetric catalysis or biocatalysis.
Protocol 1: Biocatalytic Asymmetric Reduction (A Modern Approach)
This methodology is based on the highly efficient and enantioselective reduction of a prochiral C=C double bond using enzymes, specifically ene-reductases (ERs).[10][11] This approach is favored for its high selectivity, mild reaction conditions, and alignment with green chemistry principles. The synthesis would proceed via the corresponding diester, followed by selective hydrolysis.
Workflow Overview:
-
Asymmetric Reduction: An achiral precursor, such as dimethyl citraconate or dimethyl itaconate, is reduced using a specific ene-reductase that favors the (R)-enantiomer.[10][11]
-
Purification: The resulting (R)-dimethyl 2-methylsuccinate is isolated from the reaction mixture.
-
Selective Hydrolysis: The diester is subjected to controlled enzymatic or chemical hydrolysis to yield the target mono-acid.
Caption: Biocatalytic workflow for the synthesis of the title compound.
Step-by-Step Experimental Protocol (Hypothetical):
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
Reagent Addition: Add the prochiral substrate (e.g., dimethyl citraconate), a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and NADP⁺.
-
Initiation: Introduce the ene-reductase (e.g., a purified lyophilisate of Bac-OYE1 from Bacillus sp.) to initiate the reaction.[11]
-
Monitoring: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor the conversion of the substrate and the enantiomeric excess (ee) of the product by taking aliquots and analyzing them via chiral HPLC or GC.
-
Workup: Once the reaction reaches completion (>99% conversion), quench by adding a water-immiscible organic solvent like ethyl acetate. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-dimethyl 2-methylsuccinate.[10]
-
Selective Hydrolysis: The purified diester is then treated with one equivalent of a base (e.g., NaOH) in a methanol/water mixture or with a specific lipase to selectively cleave one ester group, followed by acidic workup to yield the final product.
Causality: The choice of enzyme is paramount as it dictates the stereochemical outcome. Ene-reductases possess a chiral active site that binds the prochiral substrate in a specific orientation, leading to the addition of hydrogen to one face of the double bond, thereby generating the (R)-enantiomer with high fidelity.[10][11]
Applications in Research and Drug Discovery
The utility of this compound is primarily as an intermediate in the synthesis of more complex, biologically active molecules.[1][8]
-
Scaffold for Chiral Ligands: Its structure is a precursor to various chiral scaffolds used to develop enzyme inhibitors or receptor agonists/antagonists, where precise 3D orientation is necessary for binding and activity.[1]
-
SAR Studies: The bifunctional nature allows for the systematic creation of compound libraries. By keeping the chiral core constant and varying the substituents at the acid and ester positions, researchers can efficiently probe structure-activity relationships to optimize drug candidates.[1]
-
Synthesis of Heterocycles: The compound can be elaborated into chiral lactones, pyrrolidines, and other heterocyclic systems that are privileged structures in medicinal chemistry.
Safety, Handling, and Storage
Proper handling is essential to maintain the integrity of the compound and ensure laboratory safety.
-
Safety Precautions: Based on data for the racemic mixture, the compound should be handled with care as it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[12] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature to prevent degradation.[4][8]
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated tool for the modern synthetic chemist. Its value is derived from its enantiomeric purity and the orthogonal reactivity of its functional groups, which together provide a reliable and versatile platform for the construction of complex chiral molecules. From biocatalytic synthesis routes that emphasize sustainability to its critical role in the iterative process of drug design, this building block empowers researchers to advance projects in asymmetric synthesis and the development of novel therapeutic agents.
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Synonyms for (R)-4-methoxy-2-methyl-4-oxobutanoic acid
An In-Depth Technical Guide to (R)-4-methoxy-2-methyl-4-oxobutanoic acid and its Nomenclature
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chiral building block of significant interest in synthetic organic and medicinal chemistry. Its stereodefined center and bifunctional nature, possessing both a carboxylic acid and a methyl ester, make it a versatile precursor for the asymmetric synthesis of complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, plausible synthetic routes based on established methodologies for analogous compounds, and its applications as a key intermediate in the development of pharmacologically active molecules. The discussion emphasizes the causality behind synthetic strategies and the importance of stereochemical purity in drug design, providing field-proven insights for researchers in drug development.
Chemical Identity and Nomenclature
Precise identification of a chemical entity is fundamental for scientific communication and reproducibility. This compound is known by several synonyms, reflecting its structural features and relationship to succinic acid.
Systematic and Common Names
The nomenclature of this compound can be approached from different systems, with the IUPAC name providing the most systematic description.
-
IUPAC Name : (2R)-4-methoxy-2-methyl-4-oxobutanoic acid[1]
-
Common Synonyms :
The various names highlight that it is a derivative of butanedioic acid (succinic acid) with a methyl group at the C2 position and a methyl ester at the C4 position, with the stereochemistry at the C2 chiral center being 'R'.
Chemical Identifiers
For unambiguous identification in databases and regulatory documents, the following identifiers are crucial.
| Identifier | Value | Source |
| CAS Number | 81025-83-4 | [1][2] |
| PubChem CID | 6398856 | [1] |
| EC Number | 617-190-1 | [1] |
| Molecular Formula | C₆H₁₀O₄ | [1][2] |
| Molecular Weight | 146.14 g/mol | [1][2] |
| InChIKey | UVQYBUYGFBXQGO-SCSAIBSYSA-N | [1] |
| Canonical SMILES | CC(CC(=O)OC)C(=O)O | [3] |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of this compound are critical for its handling, characterization, and use in synthesis. While extensive experimental data for this specific enantiomer is not widely published, data for the racemic mixture and related compounds, along with computed properties, provide a reliable profile.
| Property | Value/Information | Source |
| Appearance | Expected to be a liquid or low-melting solid. | General knowledge based on similar small organic acids. |
| Molecular Weight | 146.14 g/mol | [1][2] |
| Computed XLogP3 | -0.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
| 13C NMR Spectra | Data available for the racemic mixture (4-methoxy-2-methyl-4-oxobutanoic acid). | [3] |
| IR Spectra | Data available. | [1] |
Synthesis and Manufacturing
Plausible Synthetic Workflow
A logical and efficient pathway to this compound involves the creation of the chiral center via asymmetric hydrogenation of an unsaturated precursor, followed by selective esterification.
Caption: Plausible synthetic workflow for the target compound.
Experimental Protocol: Asymmetric Synthesis (Hypothetical)
This protocol is a composite of established procedures for the synthesis of related chiral succinic acids and their monoesters.
Step 1: Asymmetric Hydrogenation of Itaconic Acid
The creation of the chiral center can be efficiently achieved through the asymmetric hydrogenation of itaconic acid, a widely available starting material. This method avoids the need for classical resolution of a racemic mixture.
-
Catalyst Preparation : In a glovebox, a suitable chiral catalyst is prepared, for example, by reacting a rhodium or ruthenium precursor with a chiral phosphine ligand (e.g., a BINAP derivative).
-
Hydrogenation : To a solution of itaconic acid in a suitable solvent (e.g., methanol), the chiral catalyst is added under an inert atmosphere.
-
Reaction : The mixture is subjected to hydrogen gas pressure in a high-pressure reactor at a controlled temperature.
-
Work-up : Upon completion, the solvent is removed under reduced pressure, and the crude (R)-2-methylsuccinic acid is purified. The enantiomeric excess (e.e.) is determined by chiral HPLC or by derivatization with a chiral alcohol followed by GC or NMR analysis.
Step 2: Selective Monoesterification
To obtain the target compound, selective esterification of the C4 carboxylic acid is required. A common and effective method is to first form the anhydride, which can then be opened with methanol to yield the desired mono-ester with high regioselectivity.
-
Anhydride Formation : (R)-2-Methylsuccinic acid is treated with a dehydrating agent, such as acetic anhydride or acetyl chloride, and heated to form (R)-2-methylsuccinic anhydride.
-
Esterification : The resulting anhydride is dissolved in an excess of methanol and heated to reflux. The methanol acts as both solvent and reagent, opening the anhydride ring to form the monoester. The reaction is typically clean and high-yielding.
-
Purification : The excess methanol is removed by distillation, and the resulting this compound can be purified by vacuum distillation or chromatography.
Self-Validation: The identity and purity of the final product must be confirmed by standard analytical techniques, including ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy. Crucially, the enantiomeric purity should be confirmed by chiral HPLC, and the optical rotation should be measured and compared to literature values for analogous compounds, such as (R)-dimethyl 2-methylsuccinate, which has a reported specific rotation of [α]D²⁰ = +5.280 (c = 1.0, CHCl₃, for 99% ee)[4].
Applications in Drug Development and Medicinal Chemistry
The significance of chirality in drug design is well-established, as enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties. This compound serves as a valuable chiral building block, providing a stereochemically defined scaffold for the synthesis of more complex molecules.
Role as a Chiral Building Block
The bifunctional nature of the molecule allows for orthogonal chemical modifications. The free carboxylic acid can be used for amide bond formation, while the methyl ester can be hydrolyzed or converted to other functional groups. This versatility makes it an attractive starting material for the synthesis of a variety of chiral ligands, natural products, and pharmaceutical intermediates.
Synthesis of Bioactive Molecules (Analog-Based)
While direct use of this compound in the synthesis of a marketed drug is not prominently documented, its core structure, methylsuccinic acid, is a component of various bioactive molecules. For instance, derivatives of 2-methylsuccinic acid have been explored in the synthesis of analogs of non-steroidal anti-inflammatory drugs (NSAIDs) like Fenbufen. The introduction of the methyl group and the defined stereochemistry can influence the binding affinity and selectivity of the final compound to its biological target.
Caption: Application workflow of the target compound in synthesis.
Conclusion
This compound is a valuable chiral synthon for researchers in organic synthesis and drug discovery. Its well-defined stereochemistry and bifunctional nature provide a versatile platform for the construction of complex, enantiomerically pure molecules. While detailed, publicly available protocols for its direct synthesis and specific applications in marketed drugs are limited, this guide has outlined its key identifiers, properties, and a scientifically sound, plausible synthetic strategy based on established chemical principles. As the demand for enantiopure pharmaceuticals continues to grow, the importance of such chiral building blocks in the drug development pipeline is set to increase.
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The Strategic Application of (R)-4-methoxy-2-methyl-4-oxobutanoic Acid in Modern Drug Discovery: A Technical Guide
Abstract
In the landscape of contemporary medicinal chemistry, the demand for enantiomerically pure chiral building blocks is insatiable. These molecules serve as the foundational architecture for stereochemically defined active pharmaceutical ingredients (APIs), where biological activity is often contingent on precise three-dimensional orientation. This technical guide provides an in-depth exploration of (R)-4-methoxy-2-methyl-4-oxobutanoic acid (CAS: 81025-83-4), a versatile chiral synthon with significant potential in drug discovery. We will elucidate its physicochemical properties, detail a robust enantioselective synthetic methodology, and explore its promising applications in the design of targeted therapeutics, with a particular focus on the development of matrix metalloproteinase (MMP) and neuraminidase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this high-value intermediate in their synthetic and medicinal chemistry programs.
Introduction: The Imperative of Chirality in Drug Design
The stereochemical configuration of a drug molecule is a critical determinant of its pharmacological profile, influencing its efficacy, safety, and pharmacokinetic properties.[1] Enantiomers of the same compound can exhibit vastly different, and sometimes opposing, biological effects.[2] Consequently, the ability to construct molecules with absolute stereocontrol is a cornerstone of modern drug development. This compound emerges as a valuable tool in this endeavor. Its structure, featuring a single, defined stereocenter, a carboxylic acid, and a methyl ester, offers a unique combination of functionality and chirality. This differential protection allows for selective chemical manipulation, making it an ideal starting point for the synthesis of complex chiral molecules such as lactones, functionalized carboxylic acids, and various heterocyclic scaffolds.[3]
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a building block is essential for its effective application in multi-step synthesis.
| Property | Value | Source |
| IUPAC Name | (2R)-4-methoxy-2-methyl-4-oxobutanoic acid | [4] |
| CAS Number | 81025-83-4 | [4] |
| Molecular Formula | C₆H₁₀O₄ | [4] |
| Molecular Weight | 146.14 g/mol | [4] |
| Appearance | Liquid (at room temperature) | - |
| SMILES | CC(=O)O | [4] |
| InChI Key | UVQYBUYGFBXQGO-SCSAIBSYSA-N | [4] |
The presence of both a free carboxylic acid and a methyl ester group allows for orthogonal chemical transformations. The carboxylic acid can be activated for amide bond formation or other nucleophilic substitutions, while the methyl ester can be selectively hydrolyzed or transesterified under different reaction conditions. This bifunctionality is a key attribute that underpins its utility in the construction of diverse molecular architectures.
Enantioselective Synthesis: A Biocatalytic Approach
The provision of this compound in high enantiomeric purity is critical for its use in pharmaceutical synthesis. While classical resolution methods are an option, enzymatic asymmetric synthesis offers a more elegant and efficient route. Drawing from established methodologies for the synthesis of the closely related (R)-dimethyl 2-methylsuccinate, an ene-reductase-catalyzed approach is highly plausible and scalable.[3]
Proposed Synthetic Workflow
The proposed synthesis involves the asymmetric reduction of a prochiral precursor, such as dimethyl citraconate or dimethyl itaconate, using an ene-reductase enzyme.
Caption: Proposed enzymatic synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from the successful synthesis of (R)-dimethyl 2-methylsuccinate.[3]
Step 1: Asymmetric Enzymatic Reduction
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a solution of Tris-HCl buffer (100 mM, pH 8.0).
-
Addition of Substrate and Cofactors: Add dimethyl citraconate to a final concentration of 700 mM. Introduce NADP+ (0.5 mM) and sodium formate (910 mM).
-
Enzyme Addition: Add wet cells of a suitable ene-reductase (e.g., from Bacillus sp., Bac-OYE1) to a final concentration of 50 g/L. Add a cofactor-regenerating enzyme such as formate dehydrogenase (e.g., LbFDH) at a suitable activity level (e.g., 2 U/mL).
-
Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by chiral HPLC.
-
Work-up and Isolation: Upon completion, centrifuge the reaction mixture to remove the cells. Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-dimethyl 2-methylsuccinate.
Step 2: Selective Monohydrolysis
-
Enzymatic Hydrolysis: Dissolve the (R)-dimethyl 2-methylsuccinate in a suitable organic solvent. Add a lipase known for selective ester hydrolysis (e.g., from Candida antarctica).
-
Reaction Monitoring: Monitor the formation of the monoacid by TLC or HPLC.
-
Purification: Upon completion, purify the reaction mixture by column chromatography to isolate this compound.
Potential Applications in Medicinal Chemistry
The strategic value of this compound lies in its potential to serve as a key building block for the synthesis of inhibitors of therapeutically relevant enzymes.
Matrix Metalloproteinase (MMP) Inhibitors
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various pathologies, including cancer metastasis and arthritis.[5][6] The development of selective MMP inhibitors is an active area of research. Many MMP inhibitors feature a zinc-binding group, often a carboxylic acid, and a scaffold that interacts with the enzyme's active site pockets.[6] The chiral center and the carboxylic acid moiety of our title compound make it an excellent starting point for the synthesis of MMP inhibitors.
Caption: Conceptual binding of an MMP inhibitor derived from the chiral scaffold.
The (R)-stereochemistry can be exploited to achieve specific interactions within the S1' pocket of the MMP active site, a key determinant of inhibitor selectivity. The carboxylic acid can be positioned to chelate the catalytic zinc ion, while the rest of the molecule can be elaborated to occupy other binding pockets.
Neuraminidase Inhibitors
Neuraminidase is a key enzyme for the replication of the influenza virus, making it a prime target for antiviral drug development. Marketed neuraminidase inhibitors, such as zanamivir and oseltamivir, are sialic acid analogues. The development of new generations of neuraminidase inhibitors with improved resistance profiles is an ongoing effort. The structural features of this compound, particularly the carboxylic acid and the chiral center, can be incorporated into novel scaffolds that mimic the binding of sialic acid to the neuraminidase active site.
Analytical Methods: Ensuring Enantiomeric Purity
The enantiomeric purity of this compound is critical for its application. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.
Chiral HPLC Method Development
For acidic compounds like the title molecule, anion-exchange chiral stationary phases (CSPs) are often highly effective.
Recommended Column and Conditions:
-
Column: CHIRALPAK QN-AX or QD-AX.
-
Mobile Phase: A polar organic mobile phase, such as acetonitrile/methanol, with acidic and basic modifiers (e.g., acetic acid and triethylamine) to control the ionization of the analyte and the stationary phase.
-
Detection: UV at a low wavelength (e.g., 210 nm).
Protocol for Chiral HPLC Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peaks corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [([R] - [S]) / ([R] + [S])] * 100.
Conclusion
This compound is a chiral building block of significant strategic importance in medicinal chemistry. Its unique combination of a defined stereocenter and orthogonally protected functional groups provides a versatile platform for the synthesis of complex, enantiomerically pure molecules. The potential for its application in the development of targeted therapeutics, such as MMP and neuraminidase inhibitors, highlights its value in modern drug discovery programs. The availability of robust enzymatic methods for its synthesis further enhances its appeal as a readily accessible and highly valuable chiral intermediate. As the demand for stereochemically pure drug candidates continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play a pivotal role in the discovery of the next generation of medicines.
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Methodological & Application
Application Note: Asymmetric Synthesis of Chiral γ-Lactones Utilizing (R)-4-methoxy-2-methyl-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive methodology for the asymmetric synthesis of chiral γ-lactones, pivotal scaffolds in numerous pharmaceuticals and natural products. We detail a strategic approach that leverages the inherent chirality of (R)-4-methoxy-2-methyl-4-oxobutanoic acid as a starting material. The protocol outlines a two-step synthetic sequence involving a diastereoselective reduction of the γ-ketoester functionality, followed by an acid-catalyzed intramolecular cyclization to yield the target (R)-4-methyl-γ-butyrolactone. This guide is designed to provide researchers with not only a step-by-step protocol but also the underlying scientific principles governing each transformation, ensuring both reproducibility and a deeper understanding of the synthetic strategy.
Introduction: The Significance of Chiral Lactones
Chiral lactones, particularly γ-butyrolactones, are privileged structural motifs found in a vast array of biologically active compounds. Their prevalence in natural products, such as pheromones and antibiotics, and their role as key intermediates in the synthesis of complex pharmaceuticals underscore the importance of efficient and stereocontrolled methods for their preparation.[1][2] The asymmetric synthesis of these molecules, yielding a single enantiomer, is often crucial for therapeutic efficacy, as different enantiomers can exhibit vastly different biological activities.[3] This application note details a robust strategy for the synthesis of a chiral γ-lactone, starting from the commercially available, enantiomerically pure this compound.
This compound serves as an excellent chiral building block. Its stereocenter at the α-position to the carboxylic acid provides the basis for the stereochemical outcome of the subsequent reactions, ultimately leading to the formation of an enantiomerically enriched lactone.
Synthetic Strategy: A Two-Step Approach to (R)-4-methyl-γ-butyrolactone
Our synthetic approach is a concise two-step process designed for efficiency and high stereochemical fidelity. The strategy hinges on the diastereoselective reduction of the ketone functionality within the starting material, followed by the intramolecular cyclization of the resulting γ-hydroxyester.
Caption: Overall workflow for the asymmetric synthesis of (R)-4-methyl-γ-butyrolactone.
Experimental Protocols
PART 1: Diastereoselective Reduction of this compound
This initial step is critical for establishing the second stereocenter of the final product. The reduction of the γ-keto group in the chiral starting material will lead to the formation of a γ-hydroxyester. The stereochemical outcome of this reduction is influenced by the existing chiral center at the α-position. While various reducing agents can be employed, this protocol utilizes sodium borohydride (NaBH₄) for its operational simplicity and good selectivity in many cases. For enhanced diastereoselectivity, more sterically demanding reducing agents or chiral reducing agents could be explored.[4][5]
Protocol 3.1: Synthesis of (R)-methyl 4-hydroxy-2-methylbutanoate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous methanol (MeOH) to a concentration of 0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The addition is exothermic, and careful control is necessary to maximize diastereoselectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a more polar product spot will indicate reaction completion.
-
Quenching: Once the reaction is complete (typically 2-4 hours), slowly and carefully quench the reaction by the dropwise addition of acetone at 0 °C to consume any excess NaBH₄.
-
Acidification and Extraction: Add 1 M hydrochloric acid (HCl) dropwise to adjust the pH to ~3. This will neutralize the borate salts. Remove the methanol under reduced pressure. To the resulting aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (R)-methyl 4-hydroxy-2-methylbutanoate. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
PART 2: Intramolecular Cyclization (Lactonization)
The final step in the synthesis is the formation of the γ-lactone ring through an intramolecular transesterification of the γ-hydroxyester intermediate. This reaction is typically catalyzed by an acid.[6][7][8] The five-membered γ-lactone ring is thermodynamically favored, driving the reaction to completion.
Protocol 3.2: Synthesis of (R)-4-methyl-γ-butyrolactone
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the purified (R)-methyl 4-hydroxy-2-methylbutanoate (1.0 eq) in toluene (0.1 M).
-
Addition of Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously. The progress of the lactonization can be monitored by TLC or GC-MS.
-
Workup: Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude (R)-4-methyl-γ-butyrolactone can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Data Presentation and Characterization
The successful synthesis of (R)-4-methyl-γ-butyrolactone should be confirmed through a combination of spectroscopic and analytical techniques.
| Parameter | (R)-methyl 4-hydroxy-2-methylbutanoate | (R)-4-methyl-γ-butyrolactone |
| Expected Yield | 75-85% | 80-90% |
| Appearance | Colorless oil | Colorless oil |
| ¹H NMR | Characteristic signals for -OH, -OCH₃, -CH₃, and backbone protons. | Disappearance of -OH and -OCH₃ signals; characteristic lactone proton signals. |
| ¹³C NMR | Signals corresponding to the ester carbonyl, alcohol carbon, and other aliphatic carbons. | Signal for the lactone carbonyl (~177 ppm) and other characteristic shifts. |
| FT-IR (cm⁻¹) | Broad -OH stretch (~3400), C=O stretch (~1735). | Absence of -OH stretch, characteristic lactone C=O stretch (~1770). |
| Mass Spec (m/z) | [M+H]⁺ or other relevant fragments. | [M+H]⁺ or other relevant fragments. |
| Chiral HPLC/GC | Determination of diastereomeric excess (d.e.). | Determination of enantiomeric excess (e.e.).[3][] |
Characterization Notes:
-
¹H and ¹³C NMR spectroscopy are essential for confirming the structural integrity of the intermediate and final product.
-
FT-IR spectroscopy provides clear evidence for the conversion of the hydroxy ester to the lactone by the disappearance of the hydroxyl stretch and the shift in the carbonyl stretching frequency.
-
Mass spectrometry will confirm the molecular weight of the synthesized compounds.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is crucial for determining the stereochemical purity (diastereomeric excess of the intermediate and enantiomeric excess of the final lactone).[]
Causality and Self-Validation
The success of this asymmetric synthesis relies on the effective transfer of chirality from the starting material to the final product.
-
Diastereoselective Reduction: The stereochemical outcome of the ketone reduction is governed by Felkin-Anh or chelation-controlled models, depending on the specific reducing agent and reaction conditions. The inherent chirality at the C2 position directs the incoming hydride to one face of the carbonyl group, leading to the preferential formation of one diastereomer of the γ-hydroxyester.
-
Intramolecular Cyclization: The lactonization step proceeds via an intramolecular nucleophilic acyl substitution. The reaction is designed to be stereospecific, meaning the configuration of the chiral centers in the hydroxyester is retained in the final lactone product.
To ensure the validity of the protocol, it is recommended to perform control experiments and thorough characterization at each step. The diastereomeric ratio of the hydroxyester intermediate should be carefully determined, as this will directly impact the enantiomeric purity of the final lactone.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the asymmetric synthesis of a chiral γ-lactone using this compound. By following the outlined procedures for diastereoselective reduction and subsequent intramolecular cyclization, researchers can access valuable chiral building blocks for drug discovery and natural product synthesis. The emphasis on the rationale behind each step and the detailed characterization methods provides a robust framework for the successful implementation of this synthetic strategy.
References
-
Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. PubMed. [Link]
-
Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]
-
Ester to Alcohol - Common Conditions. Organic Chemistry Portal. [Link]
-
How do you synthesise a lactone from a hydroxy acid? TutorChase. [Link]
-
Preparation of alcohols using LiAlH4 (video). Khan Academy. [Link]
-
The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. ResearchGate. [Link]
-
Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. OrgoSolver. [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
-
Lactone. Wikipedia. [Link]
-
Lactone synthesis. Organic Chemistry Portal. [Link]
-
Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. [Link]
-
A new entry to asymmetric synthesis of optically active alpha,gamma-substituted gamma-butyrolactones, using a carbohydrate derived amide as both a chiral auxiliary and a proton source. PubMed. [Link]
-
Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. PubMed Central. [Link]
-
Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. PubMed. [Link]
-
Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews. [Link]
-
Efficient and flexible synthesis of chiral gamma- and delta-lactones. PubMed. [Link]
-
Efficient asymmetric synthesis of chiral hydroxy-gamma-butyrolactones. PubMed. [Link]
-
Synthesis of Chiral Polyfunctional γ-Lactones via an Intramolecular 1,6 Michael-Type Addition. Sci-Hub. [Link]
-
Synthesis of γ-lactams. Organic Chemistry Portal. [Link]
-
Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. MDPI. [Link]
-
3.14 Synthetically Derived Chiral Auxiliaries: Uses of Derivatives of Non-Carbohydrate Aldehydes and Ketones in Asymmetric Synthesis. ResearchGate. [Link]
-
Stereoselective Bioreduction of α-diazo-β-keto Esters. MDPI. [Link]
-
Purification, Characterization, and Molecular Cloning of Lactonizing Lipase From Pseudomonas Species. PubMed. [Link]
-
Synthesis, purification and characterization of organic compounds. Dipartimento di Chimica "Giacomo Ciamician" - Unibo. [Link]
-
Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. PubMed Central. [Link]
-
Rapid Identification of γ-Butyrolactone Signalling Molecules in Diverse Actinomycetes Using Resin-Assisted Isolation and Chemoenzymatic Synthesis. ChemRxiv. [Link]
-
Purification and characterization of Pseudomonas aeruginosa LasR expressed in acyl-homoserine lactone free Escherichia coli cultures. PubMed. [Link]
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Application Notes and Protocols: Enantioselective Synthesis of Functionalized Carboxylic Acids Utilizing (R)-4-methoxy-2-methyl-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of enantiomerically pure functionalized carboxylic acids is a cornerstone of modern pharmaceutical and agrochemical development. These chiral molecules often exhibit pronounced differences in biological activity between enantiomers, necessitating precise stereocontrol in their synthesis. This technical guide details the application of (R)-4-methoxy-2-methyl-4-oxobutanoic acid, a versatile chiral building block derived from the chiral pool, in the enantioselective synthesis of α-substituted carboxylic acids. We present a robust, proposed methodology based on the principles of chiral auxiliary-mediated synthesis, a well-established and reliable strategy for asymmetric carbon-carbon bond formation.[1][2][3] This guide provides a plausible synthetic route for the chiral building block itself, followed by a detailed, step-by-step protocol for its use in the diastereoselective alkylation of enolates. Mechanistic insights into the origin of stereocontrol, illustrative data, and protocols for the cleavage of the chiral directing group to yield the target carboxylic acid are also discussed.
Introduction: The Imperative of Chirality in Carboxylic Acids
Chiral carboxylic acids are ubiquitous structural motifs in a vast array of biologically active molecules, including blockbuster pharmaceuticals and complex natural products. The stereochemistry at the α-carbon often dictates the molecule's interaction with chiral biological targets such as enzymes and receptors. Consequently, the development of efficient and scalable methods for the asymmetric synthesis of these compounds is of paramount importance.
Among the various strategies for asymmetric synthesis, the use of chiral auxiliaries remains a powerful and predictable method.[3] A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[3] After the desired stereocenter has been established, the auxiliary is removed and can ideally be recovered for reuse. This approach offers several advantages, including high stereoselectivities, operational simplicity, and the ability to separate diastereomeric intermediates, which can lead to products with very high enantiomeric purity.[4]
This guide focuses on the potential application of this compound as a novel chiral building block for this purpose. Its structure, which combines a stereocenter with two distinct carboxylic acid-derived functionalities, makes it an attractive candidate for the synthesis of more complex chiral molecules.
Proposed Synthesis of the Chiral Building Block: this compound
While this compound (also known as (R)-(+)-2-Methylsuccinic acid 4-methyl ester) is commercially available from some suppliers, a reliable, scalable synthesis from common starting materials is desirable for many research and development applications.[5] A plausible and efficient route involves the asymmetric hydrogenation of a prochiral precursor, such as dimethyl itaconate, followed by selective hydrolysis. Enzymatic reduction methods have been shown to be highly effective for producing enantiomerically pure dialkyl 2-methylsuccinates.[6]
Protocol 2.1: Enzymatic Asymmetric Synthesis of (R)-dimethyl 2-methylsuccinate
This protocol is adapted from methodologies employing ene-reductases for the asymmetric reduction of α,β-unsaturated dicarboxylic esters.[6]
Materials:
-
Dimethyl citraconate or dimethyl itaconate
-
Ene-reductase (e.g., Bac-OYE1 from Bacillus subtilis or a similar commercially available enzyme)
-
NADP⁺
-
Sodium formate
-
Formate dehydrogenase (FDH)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, prepare a solution of Tris-HCl buffer (100 mM, pH 8.0).
-
Add dimethyl citraconate to a final concentration of up to 700 mM.[6]
-
Add NADP⁺ (0.5 mM), sodium formate (as a sacrificial reductant, ~1.3 equivalents), ene-reductase, and formate dehydrogenase (for NADP⁺ regeneration).
-
Stir the reaction mixture at a controlled temperature (typically 30-37 °C) for 20-24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield (R)-dimethyl 2-methylsuccinate.
Protocol 2.2: Selective Hydrolysis to this compound
Selective hydrolysis of one of the two methyl esters is required to furnish the desired mono-acid. This can be achieved using a stoichiometric amount of a base at a controlled temperature.
Materials:
-
(R)-dimethyl 2-methylsuccinate
-
Methanol
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Diethyl ether
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve (R)-dimethyl 2-methylsuccinate in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of 1 M NaOH solution dropwise while stirring vigorously.
-
Allow the reaction to stir at 0 °C for 2-4 hours, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl.
-
Extract the product with diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound.
Caption: General workflow for the proposed asymmetric alkylation.
Protocol 3.1: Attachment of the Chiral Directing Group
Materials:
-
This compound
-
Prochiral carboxylic acid (e.g., propanoic acid)
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
A suitable amine linker (e.g., (S)-(-)-1-phenylethylamine)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
Convert the prochiral carboxylic acid to its acid chloride by reacting with SOCl₂ or oxalyl chloride.
-
In a separate flask, react this compound with the amine linker to form a stable amide. This step creates a more complex chiral auxiliary.
-
React the acid chloride from step 1 with the amide from step 2 in the presence of Et₃N in DCM to form the final chiral amide substrate.
-
Purify the resulting N-acyl amide by column chromatography.
Protocol 3.2: Diastereoselective Enolate Alkylation
Materials:
-
Chiral N-acyl amide substrate from Protocol 3.1
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the chiral N-acyl amide substrate in anhydrous THF in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 equivalents) dropwise. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. The optimal temperature and time may vary depending on the electrophile.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.
Protocol 3.3: Cleavage of the Chiral Directing Group
This protocol is adapted from methods used to cleave Evans oxazolidinone auxiliaries to yield carboxylic acids. [4][7][8] Materials:
-
Alkylated N-acyl amide from Protocol 3.2
-
THF/Water solvent mixture (e.g., 3:1)
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
Procedure:
-
Dissolve the alkylated N-acyl amide in a THF/water mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% H₂O₂ (4-5 equivalents), followed by an aqueous solution of LiOH (2 equivalents).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding saturated aqueous Na₂SO₃ solution.
-
Stir for an additional 30 minutes at room temperature.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dilute with water and extract with a suitable organic solvent (e.g., DCM) to recover the chiral directing group.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the desired α-substituted carboxylic acid with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to yield the final product. The enantiomeric excess can be determined by chiral HPLC or by conversion to a diastereomeric derivative.
Mechanism of Stereocontrol
The high degree of stereoselectivity observed in the alkylation of N-acyl chiral auxiliaries is attributed to the formation of a rigid, chelated transition state. [9][10]Upon deprotonation with LDA, a lithium enolate is formed. It is proposed that the lithium cation coordinates to both the enolate oxygen and the amide carbonyl oxygen, creating a rigid six-membered ring-like structure.
In this conformation, the substituents on the chiral auxiliary effectively shield one face of the planar enolate. For the proposed system, the methyl group and the methoxycarbonylmethyl group on the succinate backbone would orient themselves to minimize steric interactions, thereby exposing one face of the enolate to the electrophile. The electrophile (e.g., an alkyl halide) will then preferentially approach from the less sterically hindered face, leading to the formation of one diastereomer in significant excess.
Caption: Proposed chelated transition state model for stereocontrol. (Note: Image placeholders would be replaced with actual chemical structure diagrams).
Illustrative Results
The following table presents expected results for the proposed diastereoselective alkylation protocol based on typical outcomes for well-established chiral auxiliary systems.
| Electrophile (R-X) | Product (R-group) | Typical Yield (%) | Typical Diastereomeric Ratio (d.r.) |
| CH₃I | Methyl | 85-95 | >95:5 |
| BnBr | Benzyl | 90-98 | >98:2 |
| Allyl-Br | Allyl | 88-96 | >97:3 |
| EtI | Ethyl | 82-92 | >95:5 |
These are illustrative values based on analogous systems and actual results may vary.
Conclusion
This compound represents a promising and readily accessible chiral building block for the asymmetric synthesis of functionalized carboxylic acids. The proposed methodology, leveraging the robust and predictable nature of chiral auxiliary-mediated enolate alkylation, provides a clear and detailed pathway for researchers in synthetic chemistry and drug development. This approach allows for the creation of valuable, enantiomerically enriched α-substituted carboxylic acids from simple precursors. The protocols and mechanistic rationale presented herein serve as a comprehensive guide for the application of this versatile chiral tool.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem.
- Myers, A. G. (n.d.).
-
Chemistry Stack Exchange. (2024). Diastereoselectivity in enolate alkylation reactions. Retrieved from [Link].
- University of California, Irvine. (n.d.).
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link].
- Wadsworth, D. J., et al. (n.d.).
- Jackson, C. J., & Taylor, D. K. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853.
- evans enolate alkyl
- Cuesta, J., et al. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters, 23(21), 8346–8350.
- ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary.
- Chen, Y., et al. (2019).
- Reddit. (2019). Stereoselective enolate reaction with chiral auxiliary. r/chemhelp.
- LibreTexts Chemistry. (2021).
-
Wikipedia. (n.d.). 2-Methylsuccinic acid. Retrieved from [Link].
- Walborsky, H. M., & Pandiri, A. R. (2006). Synthesis of the 2-ethyl-3-methylsuccinic acids via a stereospecific malonic ester alkylation. Tetrahedron: Asymmetry, 17(14), 2149-2153.
- ChemicalBook. (n.d.). (R)-2-ISOPROPYL-SUCCINIC ACID-1-METHYL ESTER synthesis.
- van der Meer, J. Y., et al. (2019).
- van der Meer, J. Y., et al. (2019).
- Tiano, L., & Acherar, M. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv.
- ChemistryViews. (2013).
- van der Meer, J. Y., et al. (2019).
- ResearchGate. (n.d.).
- Bashiardes, G., et al. (1989). Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1162-1164.
- CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.).
- Wiles, C., & Watts, P. (2009). Asymmetric reactions in continuous flow. Beilstein Journal of Organic Chemistry, 5, 19.
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Application Notes & Protocols: (R)-4-methoxy-2-methyl-4-oxobutanoic acid in Asymmetric Synthesis
Abstract
This guide provides a detailed exploration of (R)-4-methoxy-2-methyl-4-oxobutanoic acid, also known as (R)-(+)-2-methylsuccinic acid 4-methyl ester, as a stereochemical director in asymmetric synthesis. While not a classical chiral auxiliary in the tradition of Evans' oxazolidinones—which are typically appended and later cleaved—this molecule serves as a powerful chiral building block. Its inherent stereocenter offers a robust platform for inducing diastereoselectivity in reactions at adjacent positions, particularly in the stereocontrolled alkylation of its corresponding enolate. We present the scientific rationale, mechanistic insights, and detailed protocols for leveraging this chiral scaffold to synthesize valuable, enantiomerically enriched α-substituted succinic acid derivatives.
Introduction: Re-evaluating the Role of a Chiral Auxiliary
In the field of asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction.[1] After establishing the desired stereocenter, the auxiliary is removed. This compound (1) deviates from this paradigm. Rather than a detachable director group, it acts as a chiral scaffold or chiral building block . The resident stereocenter at the C2 position serves as an internal control element, influencing the facial selectivity of reactions at the adjacent C3 carbon.
The primary application explored herein is the use of 1 as a precursor to a chiral enolate for diastereoselective alkylation reactions. This strategy provides a direct route to α,α'-disubstituted succinate derivatives, which are important motifs in various natural products and pharmaceutical agents.
Physicochemical Properties of the Chiral Scaffold:
| Property | Value | Source |
| IUPAC Name | (2R)-4-methoxy-2-methyl-4-oxobutanoic acid | [2] |
| Common Names | (R)-(+)-2-Methylsuccinic acid 4-methyl ester | [3][4] |
| CAS Number | 81025-83-4 | [2][3] |
| Molecular Formula | C₆H₁₀O₄ | [2][3] |
| Molecular Weight | 146.14 g/mol | [2][3] |
| Appearance | Liquid | [3] |
Synthesis of the Chiral Scaffold
The enantiomerically pure starting material can be synthesized from 2-methylsuccinic acid, which is commercially available.[5] A common route involves the enzymatic reduction of unsaturated precursors, followed by selective esterification.
Protocol 2.1: Synthesis of (R)-dimethyl 2-methylsuccinate
A biocatalytic approach using ene-reductases offers high enantioselectivity. For instance, the reduction of dimethyl itaconate using the ene-reductase AfER from Aspergillus flavus can produce (R)-dimethyl 2-methylsuccinate with high yield and enantiomeric excess.[6]
Materials:
-
Dimethyl itaconate
-
NADP⁺
-
AfER wet cells
-
Lactobacillus brevis formate dehydrogenase (LbFDH)
-
Sodium formate
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a suitable reaction vessel, add dimethyl itaconate (to a final concentration of 400 mM), NADP⁺ (0.5 mM), sodium formate (520 mM), AfER wet cells (50 g/L), and LbFDH (2 U/mL) to the potassium phosphate buffer.[6]
-
Add DMSO to a final concentration of 1.6% (v/v).[6]
-
Shake the reaction mixture at 30 °C for approximately 27 hours, monitoring for completion by TLC or GC.[6]
-
Upon completion, quench the reaction with 1 M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-dimethyl 2-methylsuccinate. The product can be obtained with >99% ee.[6]
Protocol 2.2: Selective Hydrolysis to this compound (1)
Selective hydrolysis of one ester group of the dimethyl ester is required to obtain the target monoester acid. This can be achieved using enzymatic methods or carefully controlled stoichiometric hydrolysis.
Materials:
-
(R)-dimethyl 2-methylsuccinate
-
Lipase from Candida antarctica (CAL-A) or Esterase from Bacillus subtilis (BS2)[7]
-
Phosphate buffer
-
Appropriate organic co-solvent (e.g., THF)
Procedure:
-
Suspend (R)-dimethyl 2-methylsuccinate in a buffered aqueous solution (e.g., phosphate buffer, pH 7).
-
Add a suitable lipase or esterase (e.g., CAL-A or BS2), which can selectively hydrolyze one of the ester groups.[7]
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress by HPLC or TLC.
-
Upon selective hydrolysis, acidify the reaction mixture with dilute HCl to pH ~3.
-
Extract the product 1 with an organic solvent, dry the organic phase, and concentrate under vacuum.
Diastereoselective Alkylation: A Proposed Protocol
While specific literature protocols for the diastereoselective alkylation of the enolate of 1 are not prevalent, the principles of enolate chemistry allow for the design of a robust, mechanistically sound procedure. The key to stereocontrol is the formation of a rigid, chelated enolate, where the existing stereocenter at C2 effectively shields one face of the molecule.
Mechanism of Stereochemical Control
The proposed mechanism relies on the formation of a Z-enolate directed by the chiral center at C2. Deprotonation of the carboxylic acid with two equivalents of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a dianion. The lithium cation is believed to chelate between the enolate oxygen and the carboxylate oxygen, forming a rigid six-membered ring structure. The methyl group at C2 is expected to adopt a pseudo-equatorial position to minimize steric strain. This conformation effectively blocks the top (re) face of the enolate, directing the incoming electrophile to the less hindered bottom (si) face.
Caption: Proposed workflow for asymmetric alkylation.
Protocol 3.1: Diastereoselective Alkylation of Chiral Succinate Monoester (1)
Materials:
-
This compound (1)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Enolate Formation:
-
Dissolve this compound (1) (1.0 equiv) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (2.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
-
Alkylation:
-
Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Expected Outcome and Rationale: This protocol is designed to maximize diastereoselectivity by forming a rigid, chelated lithium enolate at low temperature.[8] The use of a strong, hindered base like LDA ensures rapid and irreversible deprotonation to form the kinetic enolate. The C2-methyl group is predicted to effectively block one face of the enolate, leading to high diastereoselectivity in the alkylation step.
Table of Expected Diastereoselectivity (Hypothetical):
| Electrophile (R-X) | Expected Major Diastereomer | Expected d.r. |
| Methyl Iodide | (2R,3R)-3,4-dimethoxy-2-methyl-4-oxobutanoic acid | >95:5 |
| Benzyl Bromide | (2R,3S)-3-(benzyloxycarbonyl)-2-methylbutanoic acid | >95:5 |
| Ethyl Iodide | (2R,3R)-3-ethoxycarbonyl-2-methylpentanoic acid | >90:10 |
Transformation of the Alkylated Product
After the stereocenter at C3 has been set, the succinate moiety can be further modified. This is analogous to the "cleavage" step for a traditional chiral auxiliary, as it transforms the directing group into a useful functional handle.
Protocol 4.1: Hydrolysis of the Methyl Ester
Basic hydrolysis can be used to convert the methyl ester to a carboxylic acid, yielding a chiral α-alkyl-α-methylsuccinic acid.
Materials:
-
Alkylated succinate derivative from Protocol 3.1
-
Lithium hydroxide (LiOH)
-
THF/Water or Methanol/Water solvent mixture
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the alkylated succinate derivative (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0-3.0 equiv) and stir the mixture at room temperature.[9]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the organic solvent (THF) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with 1 M HCl.
-
Extract the dicarboxylic acid product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Caption: Hydrolysis of the alkylated product.
Conclusion and Future Outlook
This compound represents a valuable, albeit underutilized, chiral building block for asymmetric synthesis. While not a conventional removable auxiliary, its fixed stereocenter provides an effective handle for directing the stereochemistry of enolate alkylations. The proposed protocols, grounded in established mechanistic principles, offer a reliable pathway for the synthesis of enantiomerically enriched α-substituted succinic acids. This approach is atom-economical as the directing chiral moiety is incorporated into the final product structure. Future research could explore the application of this chiral scaffold in other enolate-based reactions, such as aldol or Michael additions, and expand its utility in the synthesis of complex natural products and pharmaceutical intermediates.
References
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- Davies, S. G., & Preston, S. C. (1989). Asymmetric synthesis of differentially protected α-alkyl succinates. Journal of Organometallic Chemistry.
- Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739.
- Foley, C. N., & Leighton, J. L. (2014). Beyond the Roche Ester: A New Approach to Polypropionate Stereotriad Synthesis. Organic Letters, 16(4), 1180–1183.
- Hung, D. T., Nerenberg, J. B., & Schreiber, S. L. (1994). Distinct binding and cellular properties of synthetic (+)-and (-)-discodermolides. Chemistry & Biology, 1(1), 67-71.
- Jeulin, S., Ayad, T., Ratovelomanana-Vidal, V., & Genêt, J. P. (2007). Highly Enantioselective Synthesis of 3-Hydroxy-2-methylpropanoic Esters through Ruthenium-SYNPHOS®-Catalyzed Hydrogenation: Useful Building Blocks for the Synthetic Community.
-
Li, A., et al. (2020). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Molecules, 25(1), 193. Available at: [Link]
-
Wikipedia contributors. (2023, November 29). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
- McMurry, J. E., & Wong, G. B. (1972). An improved method for the cleavage of methyl esters.
- Myers, A. G., et al. (n.d.).
-
Organic-Chemistry.org. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Retrieved from [Link]
-
PubChem. (n.d.). (R)-(+)-Methylsuccinic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylsuccinic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia contributors. (2023, March 15). 2-Methylsuccinic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
- Williams, D. R., et al. (2001). Total Synthesis of (-)-Stemospironine. Organic Letters, 3(17), 2721-2724.
- Walsh, T. F., et al. (2001). A convergent synthesis of (S)-?-methyl-2-aryltryptamine based gonadotropin releasing hormone antagonists. Tetrahedron, 57(24), 5233-5241.
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved from [Link]
-
PubChem. (n.d.). (R)-(+)-Methylsuccinic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-methoxy-4-oxobutanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]
-
Master Organic Chemistry. (2022). Reactions On The Alpha Carbon: Epimerization. Retrieved from [Link]
-
ResearchGate. (n.d.). The Aldol Reaction: Group I and Group II Enolates. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-3-methyl-4-oxobutanoic acid. Retrieved from [Link]
-
Barbayianni, E., et al. (2005). Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. The Journal of Organic Chemistry, 70(22), 8730–8733. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2018). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. Retrieved from [Link]
-
ChemRxiv. (2021). 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. Retrieved from [Link]
-
YouTube. (2020). Hydrolysis through Substitution. Retrieved from [Link]
-
Semantic Scholar. (1995). Hydrolysis of several substituted methyl benzoates in the aqueous solution. Retrieved from [Link]
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Application Note: Stereoretentive Esterification of (R)-4-methoxy-2-methyl-4-oxobutanoic acid
Executive Summary
(R)-4-methoxy-2-methyl-4-oxobutanoic acid is a valuable chiral building block in medicinal and synthetic organic chemistry.[1] Its utility is contingent upon maintaining the enantiopurity of the stereogenic center at the C2 position. The esterification of its carboxylic acid moiety presents a significant challenge: the α-proton is highly susceptible to deprotonation under both acidic and basic conditions, leading to racemization via a planar enol or enolate intermediate.[2][3][4] This application note provides a comprehensive guide to selecting and executing esterification protocols that mitigate or eliminate the risk of racemization. We present detailed, field-proven methodologies, including the Steglich and Yamaguchi esterifications, and explore enzymatic alternatives, offering researchers a robust toolkit for synthesizing chiral esters with high fidelity.
The Core Challenge: α-Racemization Mechanism
The primary obstacle in the derivatization of this substrate is the lability of the chiral center. The proton on the α-carbon (C2) is positioned between two carbonyl groups (the carboxylic acid and the methyl ester), which significantly increases its acidity. Both acid and base catalysts can facilitate the removal of this proton, generating a planar, achiral enolate (under basic conditions) or enol (under acidic conditions).[4][5][6] Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a racemic or near-racemic mixture of the (R) and (S) enantiomers, thereby compromising the stereochemical integrity of the molecule.[2][7]
Caption: Acid- or base-catalyzed enolization leads to a planar, achiral intermediate, resulting in racemization.
Comparative Analysis of Esterification Methodologies
Given the risk of racemization, classical methods like Fischer-Speier esterification, which rely on strong acid catalysts and high temperatures, are generally unsuitable for this substrate.[8][9] Milder, modern techniques that operate under neutral or near-neutral conditions at ambient temperatures are required. The following table provides a comparative overview of suitable methods.
| Methodology | Key Reagents | Typical Conditions | Advantages | Disadvantages & Mitigation |
| Fischer-Speier | Alcohol (Solvent), H₂SO₄ or TsOH (cat.) | Reflux (60-110 °C), 1-10 h[8] | Inexpensive, simple setup. | High risk of racemization due to acid and heat.[10][11] Not recommended for this substrate. |
| Steglich Esterification | DCC or EDC, DMAP (cat.), Alcohol | DCM or THF, 0 °C to RT, 2-12 h[12][13] | Very mild, neutral conditions; high yields; tolerates sensitive groups.[14][15] | Dicyclohexylurea (DCU) byproduct can complicate purification (mitigated by using water-soluble EDC).[16] |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride (TCBC), Et₃N, DMAP, Alcohol | Toluene or THF, RT, 1-6 h[17][18] | Excellent for sterically hindered substrates; high yields under mild conditions.[19][20] | Requires stoichiometric activating agent and base; TCBC is moisture-sensitive. |
| Enzymatic Esterification | Lipase (e.g., CALB), Alcohol | Organic solvent (e.g., Toluene) or biphasic system, RT, 24-72 h[1] | Extremely mild (neutral pH, RT); highly enantioselective, can resolve racemic mixtures.[21][22] | Slower reaction times; enzyme cost and activity can be variable; substrate scope may be limited. |
Recommended Experimental Protocols
The following protocols are designed to maximize yield while preserving the enantiomeric purity of the target ester.
Protocol 1: Steglich Esterification
This method is a reliable standard for acid-sensitive substrates, utilizing a carbodiimide to activate the carboxylic acid under neutral conditions, with DMAP acting as a potent acyl transfer catalyst.[13][15]
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Application Notes and Protocols for the Purification of (R)-4-methoxy-2-methyl-4-oxobutanoic acid and its Derivatives
Abstract
This technical guide provides a comprehensive overview of purification protocols for (R)-4-methoxy-2-methyl-4-oxobutanoic acid, a chiral building block of significant interest in pharmaceutical and fine chemical synthesis. Recognizing the critical importance of enantiomeric purity for biological activity and regulatory compliance, this document details robust methodologies for purification, including preparative chiral chromatography (both High-Performance Liquid Chromatography and Supercritical Fluid Chromatography) and diastereomeric salt crystallization. Furthermore, this guide outlines analytical techniques for the precise assessment of enantiomeric excess. The protocols described herein are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, empowering researchers, scientists, and drug development professionals to achieve high-purity this compound and its derivatives.
Introduction: The Significance of Chiral Purity
This compound is a versatile chiral intermediate characterized by a stereogenic center at the C2 position. The spatial arrangement of substituents around this chiral center is crucial, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. Consequently, the isolation and purification of the desired (R)-enantiomer are paramount in the synthesis of optically active molecules for pharmaceutical applications.
This guide provides detailed protocols for the purification of this compound, addressing the common challenges associated with separating chiral molecules. The methodologies are presented with a focus on both preparative-scale purification and the subsequent analytical determination of enantiomeric purity.
Physicochemical Properties
A foundational understanding of the physicochemical properties of the target molecule is essential for developing effective purification strategies.
| Property | Value | Source |
| IUPAC Name | (2R)-4-methoxy-2-methyl-4-oxobutanoic acid | [1] |
| Molecular Formula | C₆H₁₀O₄ | [1] |
| Molecular Weight | 146.14 g/mol | [1] |
| CAS Number | 81025-83-4 | [1] |
Preparative Purification Strategies
The selection of an appropriate purification strategy depends on several factors, including the scale of the purification, the nature of the impurities, and the desired final purity. This section details two primary approaches: preparative chiral chromatography and diastereomeric salt crystallization.
Preparative Chiral Chromatography
Preparative chiral chromatography is a powerful technique for the direct separation of enantiomers on a larger scale. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are widely employed for this purpose.[2]
SFC is an attractive alternative to HPLC for preparative chiral separations, offering advantages such as faster separations, reduced solvent consumption, and lower back pressures.[2] For carboxylic acids like this compound, it is often beneficial to perform the separation on the corresponding methyl ester derivative to improve peak shape and resolution.
Workflow for Preparative SFC Purification:
Caption: Workflow for SFC purification of the target compound.
Detailed Protocol: Preparative SFC of (R)-methyl 4-methoxy-2-methyl-4-oxobutanoate
-
Esterification:
-
Dissolve the crude this compound in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitor by TLC or LC-MS).
-
Neutralize the reaction mixture and extract the methyl ester with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.
-
-
Preparative SFC Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as CHIRALPAK® IG or similar have shown good performance for resolving chiral compounds.[3]
-
Mobile Phase: A mixture of supercritical CO₂ and a polar organic co-solvent (modifier) is typically used. Methanol is a common choice.
-
Gradient: A gradient of the co-solvent may be necessary to achieve optimal separation and elution.
-
Temperature and Backpressure: These parameters should be optimized to maintain the supercritical state of the mobile phase and achieve the best separation.
-
Sample Preparation: Dissolve the crude methyl ester in the mobile phase co-solvent at a high concentration for preparative loading.
Parameter Recommended Value Column Immobilized polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) Mobile Phase CO₂ / Methanol Flow Rate Dependent on column dimensions Back Pressure 100-200 bar Temperature 35-45 °C -
-
Fraction Collection and Post-Processing:
-
Collect the fraction corresponding to the (R)-enantiomer.
-
Evaporate the solvent to obtain the purified (R)-methyl 4-methoxy-2-methyl-4-oxobutanoate.
-
If the free acid is desired, the purified ester can be hydrolyzed using standard procedures (e.g., saponification with subsequent acidification).
-
For direct separation of the carboxylic acid, HPLC with a suitable chiral stationary phase is a viable option. Anion-exchange CSPs are particularly effective for acidic compounds.[4]
Detailed Protocol: Preparative HPLC of this compound
-
Sample Preparation:
-
Dissolve the crude acid in the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Preparative HPLC Conditions:
Parameter Recommended Value Column CHIRALPAK® QN-AX or QD-AX (anion-exchange CSPs)[4] Mobile Phase A buffered aqueous-organic mobile phase. The pH should be controlled to ensure the analyte is in its anionic form. Flow Rate Dependent on column dimensions Detection UV at a suitable wavelength (e.g., 210 nm) -
Fraction Collection and Post-Processing:
-
Collect the fraction containing the desired (R)-enantiomer.
-
Remove the mobile phase solvents, which may involve liquid-liquid extraction and subsequent evaporation, to isolate the purified acid.
-
Diastereomeric Salt Crystallization
This classical resolution technique involves reacting the racemic carboxylic acid with a chiral amine to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[5]
Workflow for Diastereomeric Salt Crystallization:
Caption: Workflow for purification via diastereomeric salt crystallization.
Detailed Protocol: Diastereomeric Salt Crystallization
-
Formation of Diastereomeric Salts:
-
Dissolve the racemic 4-methoxy-2-methyl-4-oxobutanoic acid in a suitable solvent (e.g., ethanol, isopropanol).
-
Add an equimolar amount of a chiral amine resolving agent (e.g., (R)-(-)-1-phenylethylamine or another suitable chiral base).
-
Stir the solution, and the diastereomeric salts may begin to precipitate.
-
-
Fractional Crystallization:
-
The key to this step is to exploit the solubility difference between the two diastereomeric salts. This may require careful selection of the solvent and temperature.
-
One diastereomer will preferentially crystallize out of the solution.
-
Filter the crystals and wash with a small amount of cold solvent.
-
The mother liquor will be enriched in the other diastereomer.
-
-
Liberation of the Free Acid:
-
Dissolve the isolated diastereomeric salt in water.
-
Acidify the solution with a strong acid (e.g., HCl) to a low pH.
-
The free carboxylic acid will precipitate or can be extracted with an organic solvent.
-
Isolate the purified enantiomer of 4-methoxy-2-methyl-4-oxobutanoic acid.
-
Analytical Methods for Purity Assessment
Once the purification is complete, it is crucial to accurately determine the enantiomeric purity (enantiomeric excess, % ee). Chiral HPLC is the gold standard for this analysis due to its robustness and accuracy.[4]
Chiral HPLC for Enantiomeric Excess (% ee) Determination
Detailed Protocol: Analytical Chiral HPLC
-
Sample Preparation:
-
Prepare a dilute solution of the purified sample in the mobile phase. A typical concentration is around 1 mg/mL.
-
-
Analytical HPLC Conditions:
Parameter Recommended Value Column A polysaccharide-based CSP (e.g., CHIRALPAK® IA, IB, or IC) or a protein-based CSP. Mobile Phase A mixture of hexane/isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) for normal phase, or a buffered aqueous-organic mobile phase for reversed-phase. Flow Rate 0.5 - 1.5 mL/min for a standard analytical column. Detection UV at a suitable wavelength. -
Calculation of Enantiomeric Excess:
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor resolution in chiral chromatography | Incorrect chiral stationary phase. | Screen a variety of CSPs with different selectivities. |
| Suboptimal mobile phase composition. | Systematically vary the co-solvent and additives. | |
| Low yield in crystallization | Inappropriate solvent system. | Screen a range of solvents and solvent mixtures. |
| Incomplete precipitation. | Adjust temperature and concentration. | |
| Inaccurate % ee determination | Co-eluting impurities. | Optimize chromatographic conditions for better separation. |
| Non-linear detector response. | Ensure the analysis is performed within the linear range of the detector. |
Conclusion
The purification of this compound and its derivatives to a high degree of enantiomeric purity is a critical step in their application in pharmaceutical and chemical synthesis. This guide has provided detailed protocols for preparative purification using chiral chromatography (SFC and HPLC) and diastereomeric salt crystallization. Additionally, a robust analytical method for the determination of enantiomeric excess using chiral HPLC has been described. By understanding the principles behind these techniques and carefully optimizing the experimental parameters, researchers can confidently obtain the high-purity chiral building blocks necessary for their work.
References
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
-
LCGC International. (n.d.). Application Notes: Chiral. Retrieved from [Link]
-
Chromtech. (n.d.). Chiral Application Handbook A Comprehensive Guide on Chiral HPLC Separations. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
Pinto, M. M. M., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1938. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Zhang, W., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Catalysts, 12(10), 1133. Retrieved from [Link]
-
Zhang, W., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Catalysts, 12(10), 1133. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methylsuccinic acid. Retrieved from [Link]
-
Shimadzu. (n.d.). Solutions for Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. (2020). Crystals, 10(12), 1089. Retrieved from [Link]
-
Ghogare, P. P., & Kumar, A. (2017). Chiral switches versus de novo enantiomerically pure compounds. Journal of Pharmaceutical Analysis, 7(4), 209-216. Retrieved from [Link]
-
Teixeira, J., Tiritan, M. E., & Pinto, M. M. M. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5539. Retrieved from [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025). Angewandte Chemie International Edition, 64(44). Retrieved from [Link]
-
Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. (n.d.). Molecules. Retrieved from [Link]
-
Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. (n.d.). Metabolites. Retrieved from [Link]
-
A Chiral LC-MS Strategy for Stereochemical Assignment of Natural Products Sharing a 3-Methylpent-4-en-2-ol Moiety in Their Terminal Structures. (2025). Beilstein Archives. Retrieved from [Link]
-
BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]
-
Blessington, B., Crabb, N., & O'Sullivan, J. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 396, 177-182. Retrieved from [Link]
-
Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. (2022). Molecules, 27(16), 5328. Retrieved from [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 4-methoxy-4-oxobutanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal. Retrieved from [Link]
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Application Notes and Protocols: Scale-Up Synthesis of Chiral Compounds Using (R)-4-methoxy-2-methyl-4-oxobutanoic acid
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is of paramount importance. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the demand for enantiomerically pure active pharmaceutical ingredients (APIs) has grown significantly, driving innovation in asymmetric synthesis.[2][3] Chiral building blocks, enantiopure molecules that serve as starting materials for more complex structures, are fundamental to this endeavor, offering an efficient route to stereochemically defined targets.[4][5]
(R)-4-methoxy-2-methyl-4-oxobutanoic acid (also known as (R)-(+)-2-Methylsuccinic acid 4-methyl ester), with CAS Number 81025-83-4, is a versatile C5 chiral building block.[2][6][] Its bifunctional nature, possessing both a carboxylic acid and a methyl ester, allows for selective chemical manipulations at two distinct points. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of a valuable chiral intermediate, (R)-3-methyl-γ-butyrolactone, utilizing this compound as the starting material. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and address key considerations for scaling up the synthesis from the laboratory bench to pilot plant production.
Chemical Properties and Strategic Application
This compound is a chiral liquid characterized by a four-carbon backbone with a carboxylic acid at one terminus and a methyl ester at the other, with a methyl group at the chiral center (C2).[2] This structure presents a strategic advantage in synthesis: the two carbonyl groups exhibit different reactivities, enabling chemoselective transformations. Specifically, the carboxylic acid can be selectively reduced in the presence of the ester using appropriate reagents.[3][5][8] This selective reduction is the cornerstone of the synthetic strategy outlined herein.
Our target molecule, (R)-3-methyl-γ-butyrolactone, is a valuable chiral intermediate found in the synthesis of various natural products and pharmaceuticals. The synthetic approach involves a two-step sequence:
-
Chemoselective Reduction: The carboxylic acid moiety of this compound is selectively reduced to a primary alcohol, yielding (R)-methyl 4-hydroxy-2-methylbutanoate.
-
Lactonization: The resulting hydroxy ester undergoes intramolecular cyclization to form the target γ-butyrolactone.
This strategy leverages the inherent chirality of the starting material to produce an enantiopure product, avoiding the need for costly and often complex chiral resolutions or asymmetric catalysis in later stages.
Experimental Protocols: From Grams to Kilograms
The following protocols provide a detailed methodology for the synthesis of (R)-3-methyl-γ-butyrolactone. The procedures are designed to be scalable, with specific considerations for larger-scale operations.
Part 1: Chemoselective Reduction of this compound
The key to this synthesis is the selective reduction of the carboxylic acid in the presence of the methyl ester. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both functional groups, borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), exhibit excellent chemoselectivity for carboxylic acids.[3][4][5][8] For scale-up, BH₃·SMe₂ is often preferred due to its higher concentration and greater stability compared to BH₃·THF.[3]
Protocol 1: Scale-Up Synthesis of (R)-methyl 4-hydroxy-2-methylbutanoate
-
Materials:
-
This compound (1.0 eq)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
-
Equipment:
-
Appropriately sized multi-neck reaction vessel equipped with a mechanical stirrer, thermocouple, addition funnel, and nitrogen inlet/outlet.
-
Cooling bath (ice/water or cryocooler).
-
Rotary evaporator.
-
Separatory funnel.
-
-
Procedure:
-
Under a nitrogen atmosphere, charge the reaction vessel with this compound and anhydrous THF. Stir until the starting material is fully dissolved.
-
Cool the solution to 0-5 °C using a cooling bath.
-
Slowly add the borane-dimethyl sulfide complex via the addition funnel, maintaining the internal temperature below 10 °C. Caution: Hydrogen gas is evolved during the reaction. Ensure adequate ventilation and take appropriate safety precautions.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Cool the reaction mixture back to 0-5 °C and slowly quench the excess borane by the dropwise addition of methanol. Caution: Vigorous gas evolution will occur.
-
Once gas evolution ceases, slowly add 1 M HCl to the mixture.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-methyl 4-hydroxy-2-methylbutanoate.
-
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Starting Material | 10.0 g | 1.0 kg |
| BH₃·SMe₂ | ~15 mL | ~1.5 L |
| Anhydrous THF | 200 mL | 20 L |
| Typical Yield | 85-95% | 80-90% |
Table 1: Representative Scale-Up Parameters for Chemoselective Reduction.
Part 2: Lactonization to (R)-3-methyl-γ-butyrolactone
The crude hydroxy ester obtained from the reduction step can be cyclized to the desired γ-butyrolactone under acidic conditions. The intramolecular esterification is thermodynamically favored for the formation of a five-membered ring.
Protocol 2: Scale-Up Synthesis of (R)-3-methyl-γ-butyrolactone
-
Materials:
-
Crude (R)-methyl 4-hydroxy-2-methylbutanoate (from Part 1)
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Toluene or other suitable high-boiling solvent
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, thermocouple, Dean-Stark trap, and condenser.
-
Heating mantle.
-
Rotary evaporator.
-
Vacuum distillation setup.
-
-
Procedure:
-
Charge the reaction vessel with the crude (R)-methyl 4-hydroxy-2-methylbutanoate, toluene, and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).
-
Heat the mixture to reflux and collect the methanol/water azeotrope in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude (R)-3-methyl-γ-butyrolactone by vacuum distillation.
-
| Parameter | Laboratory Scale | Pilot Scale |
| Starting Hydroxy Ester | ~9 g | ~0.9 kg |
| Toluene | 100 mL | 10 L |
| p-TSA | ~0.6 g | ~60 g |
| Distillation Pressure | ~10 mmHg | ~10 mmHg |
| Boiling Point | 78-81 °C | 78-81 °C |
| Typical Yield | 80-90% | 75-85% |
Table 2: Representative Scale-Up Parameters for Lactonization.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for (R)-3-methyl-γ-butyrolactone.
Scale-Up Considerations and Process Optimization
Transitioning a synthetic protocol from the laboratory to a larger scale introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility.
-
Thermal Management: The reduction of the carboxylic acid with borane is exothermic. On a large scale, efficient heat dissipation is critical. A jacketed reactor with a reliable cooling system is essential to maintain the reaction temperature within the optimal range and prevent runaway reactions. The rate of addition of the borane reagent should be carefully controlled.
-
Reagent Handling: Borane-dimethyl sulfide has a strong, unpleasant odor and is flammable. Large-scale operations require a well-ventilated area and appropriate personal protective equipment. The quenching of excess borane with methanol is also highly exothermic and produces hydrogen gas, necessitating careful, slow addition and an inert atmosphere.
-
Work-up and Purification: Phase separations that are straightforward on a small scale can be problematic at a larger scale, with the potential for emulsion formation. The use of brine washes can help to break emulsions. For purification, vacuum distillation is generally a robust and scalable method for this type of product. Ensuring the distillation apparatus is appropriately sized and can achieve the required vacuum is crucial for efficient purification.
-
Process Analytical Technology (PAT): For industrial-scale production, the implementation of in-situ monitoring techniques (e.g., FT-IR or Raman spectroscopy) can provide real-time data on reaction progress, ensuring optimal reaction times and minimizing the formation of byproducts.
-
Waste Management: The work-up generates aqueous waste containing borates and salts. A comprehensive waste management plan must be in place to handle and dispose of this waste in an environmentally responsible manner.
Conclusion
This compound is a highly valuable and versatile chiral building block for the synthesis of enantiomerically pure compounds. The detailed protocols provided in this application note for the synthesis of (R)-3-methyl-γ-butyrolactone demonstrate a robust and scalable pathway that leverages the chemoselective reduction of a carboxylic acid in the presence of an ester. By carefully considering the principles of reaction kinetics, thermal management, and purification, researchers and process chemists can successfully translate this synthesis from the laboratory to larger-scale production, thereby facilitating the development of novel chiral pharmaceuticals and other fine chemicals.
References
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MySkinRecipes. This compound. [Link]
-
Organic Chemistry Portal. Acid to Alcohol - Common Conditions. [Link]
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Chemicos Academy. (2020, August 9). Borane reduction mechanism || selective reduction of acids || solved problems. YouTube. [Link]
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Khan Academy. Reduction of carboxylic acids. [Link]
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JoVE. Carboxylic Acids to Primary Alcohols: Hydride Reduction. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. Selective Reduction of Carboxylic Acids by Borane, a Chemoselective Reduction Sensitive to Steric Interactions and Reaction Conditions. [Link]
-
Michigan State University Department of Chemistry. Chemical Reactivity. [Link]
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ChemBK. 4-Hydroxy-2-methylbutanoic acid lactone. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Role of Chiral Building Blocks in Pharmaceutical Synthesis. [Link]
-
Chiralpedia. Asymmetric Synthesis in Industry: From Lab to Market. [Link]
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PubMed. Synthesis of chiral building blocks for use in drug discovery. [Link]
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- 5. Video: Carboxylic Acids to Primary Alcohols: Hydride Reduction [jove.com]
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- 8. researchgate.net [researchgate.net]
Application Notes: (R)-4-methoxy-2-methyl-4-oxobutanoic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Importance of Chiral Building Blocks
In the landscape of modern drug development, the stereochemical identity of a pharmaceutical agent is paramount. The biological systems targeted by these agents are inherently chiral, leading to often dramatically different pharmacological and toxicological profiles between enantiomers of the same compound.[1][2] (R)-4-methoxy-2-methyl-4-oxobutanoic acid, also known as (R)-(+)-2-methylsuccinic acid 4-methyl ester, is a key chiral building block that offers a strategic advantage in the synthesis of complex, enantiomerically pure pharmaceutical intermediates. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester, along with a defined stereocenter, makes it a versatile precursor for introducing chirality into target molecules. This application note provides an in-depth guide to the utilization of this compound in the synthesis of a critical intermediate for a class of targeted cancer therapeutics known as irreversible kinase inhibitors.
Core Application: Synthesis of a Chiral Acrylamide Intermediate for Irreversible Kinase Inhibitors
A significant application of this compound is in the synthesis of the chiral acrylamide side chain found in certain irreversible kinase inhibitors. This moiety is crucial for the covalent modification of the target protein, leading to enhanced potency and duration of action. The (R)-configuration of the methyl group on the succinic acid backbone is often essential for optimal binding to the kinase's active site.
While specific proprietary syntheses may vary, a general and well-established chemical pathway to a key chiral intermediate, (R)-N-(3-aminophenyl)-2-methyl-3-(acryloylamino)propanamide, can be proposed based on fundamental organic synthesis principles and published methodologies for similar transformations. This intermediate is a precursor to the acrylamide "warhead" of drugs like rociletinib, an EGFR inhibitor.[3][4]
Proposed Synthetic Workflow
The overall strategy involves the amidation of the carboxylic acid functionality of this compound, followed by conversion of the methyl ester to an acrylamide.
Sources
- 1. Modular Acrylamide Synthesis - ChemistryViews [chemistryviews.org]
- 2. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10138224B2 - Preparation method of rociletinib - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Stereoselective Reactions Involving the Ketone Functionality of (R)-4-methoxy-2-methyl-4-oxobutanoic acid
Abstract
This technical guide provides a comprehensive overview of stereoselective reactions targeting the ketone functionality of (R)-4-methoxy-2-methyl-4-oxobutanoic acid. This chiral substrate presents a valuable scaffold in asymmetric synthesis, and understanding the principles that govern diastereoselectivity in its transformations is paramount for its effective utilization. This document explores the foundational stereochemical models, such as the Felkin-Anh and Cram chelation models, that predict the outcomes of nucleophilic additions and reductions. Detailed, field-tested protocols for diastereoselective reductions and Grignard additions are provided, emphasizing the causal relationships between reagent choice, reaction conditions, and stereochemical outcomes. Furthermore, this guide includes protocols for the critical analysis of diastereomeric ratios using ¹H NMR spectroscopy, ensuring the robust validation of experimental results. This document is intended for researchers, scientists, and drug development professionals engaged in asymmetric synthesis and the development of complex chiral molecules.
Introduction: The Significance of Stereocontrol at the Carbonyl Group
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules where the three-dimensional arrangement of atoms dictates function.[1] this compound is a chiral building block that possesses a ketone functionality adjacent to a stereocenter. This structural motif makes it an ideal substrate for investigating and applying the principles of 1,2-asymmetric induction.[2] Reactions at the carbonyl group, such as reduction or the addition of organometallic reagents, will generate a new stereocenter, leading to the formation of diastereomers.[3][4] The ability to selectively produce one diastereomer over the other is of significant synthetic value.
This guide will delve into the theoretical and practical aspects of controlling these stereoselective transformations. We will explore how the inherent chirality of the starting material can be leveraged to direct the approach of incoming reagents, leading to highly diastereomerically enriched products.
Theoretical Framework: Predicting Diastereoselectivity
The stereochemical outcome of nucleophilic additions to α-chiral ketones can often be predicted by established stereochemical models. The Felkin-Anh and Cram chelation models are particularly relevant for understanding the behavior of this compound and its derivatives.
The Felkin-Anh Model for Non-Chelating Conditions
The Felkin-Anh model is widely used to predict the stereochemistry of nucleophilic attack on carbonyls with an adjacent stereocenter when non-chelating reagents are employed.[1][5][6] The model is based on the following principles:
-
The largest substituent at the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions.
-
The nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°).[1]
-
The attack occurs from the face opposite the largest group, avoiding steric hindrance.[3]
For this compound, the substituents at the α-carbon are a methyl group, a hydrogen, and a -CH₂C(=O)OCH₃ group. The relative steric bulk of these groups will dictate the preferred conformation for nucleophilic attack.
Caption: Felkin-Anh Model Visualization
The Cram Chelation Model for Chelating Conditions
In the presence of a chelating metal (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) and a Lewis basic group (like the methoxy group in our substrate) at the α-position, the Cram chelation model can be used to predict the stereochemical outcome.[3][5] This model posits that the carbonyl oxygen and the Lewis basic group on the adjacent stereocenter form a five-membered chelate ring with the metal ion. This locks the conformation of the molecule, and the nucleophile preferentially attacks from the less hindered face.[2]
Caption: Cram Chelation Model
Application Notes & Protocols
The following protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions.
Diastereoselective Reduction of the Ketone
The reduction of the ketone in this compound to a secondary alcohol can be achieved with high diastereoselectivity using various reducing agents. The choice of reagent will determine which diastereomer is favored.
3.1.1 Protocol: Non-Chelation Controlled Reduction with Sodium Borohydride
This protocol utilizes sodium borohydride, a non-chelating reducing agent, and is expected to follow the Felkin-Anh model.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~6.
-
Remove the methanol under reduced pressure.
-
Add dichloromethane to the residue and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel.
Expected Outcome: The major diastereomer formed will be the syn-diol, as predicted by the Felkin-Anh model.
Diastereoselective Addition of Grignard Reagents
The addition of Grignard reagents to the ketone will form a tertiary alcohol with a new stereocenter.[7][8] The stereochemical outcome is highly dependent on the presence of chelating groups and the nature of the Grignard reagent.[9]
3.2.1 Protocol: Chelation-Controlled Addition of Methylmagnesium Bromide
This protocol utilizes a Grignard reagent, which contains a chelating magnesium ion, and is expected to follow the Cram chelation model.
Materials:
-
This compound
-
Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, syringe, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add a solution of this compound (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (2.0 eq) dropwise via syringe over 30 minutes.
-
Stir the reaction at 0 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome: The major diastereomer will be the anti-diol, as predicted by the Cram chelation model.
Analysis of Diastereomeric Ratio
The accurate determination of the diastereomeric ratio (d.r.) is crucial for evaluating the success of a stereoselective reaction.[10] ¹H NMR spectroscopy is a powerful technique for this purpose, as diastereomers are distinct compounds and will exhibit different chemical shifts for corresponding protons.[11]
Protocol: Determination of Diastereomeric Ratio by ¹H NMR
Procedure:
-
Prepare a sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify a pair of well-resolved signals corresponding to the same proton in each diastereomer. Protons adjacent to the newly formed stereocenter are often good candidates.
-
Carefully integrate the selected pair of signals.
-
The diastereomeric ratio is the ratio of the integration values.
Data Interpretation:
| Diastereomer | Proton Signal | Chemical Shift (ppm) | Integration |
| Major | Hₐ | δ₁ | I₁ |
| Minor | Hₐ' | δ₂ | I₂ |
| d.r. | I₁ : I₂ |
graph TD { A[Start: Crude Product Mixture] --> B{Purification via Flash Chromatography}; B --> C[Obtain Purified Diastereomeric Mixture]; C --> D{Prepare Sample for NMR}; D --> E[Acquire ¹H NMR Spectrum]; E --> F{Identify and Integrate\nDistinct Diastereomeric Signals}; F --> G[Calculate Diastereomeric Ratio]; G --> H[End: Quantified Stereoselectivity];// Styling style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style F fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style G fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF style H fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF
}
Caption: Workflow for Determining Diastereomeric Ratio.
Conclusion
The stereoselective transformation of the ketone in this compound is a powerful strategy for the synthesis of complex chiral molecules. By understanding and applying the principles of the Felkin-Anh and Cram chelation models, researchers can rationally design experiments to favor the formation of a desired diastereomer. The protocols provided in this guide offer a practical framework for achieving high diastereoselectivity in both reduction and Grignard addition reactions, along with the necessary analytical methods for robust product characterization. These methodologies are anticipated to be valuable tools for professionals in the fields of organic synthesis and drug development.
References
-
Akiyama, T., Nishimoto, H., & Ozaki, S. (1991). Diastereoselective reduction of α-keto esters bearing chiro-inositol derivatives as chiral auxiliaries. Tetrahedron Letters, 32(10), 1335-1338. [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multipstep syntheses. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Cram, D. J., & Kopecky, K. R. (1959). Studies in Stereochemistry. XXX. The Rule of “Steric Control of Asymmetric Induction” in the Syntheses of Acyclic Systems. Journal of the American Chemical Society, 81(11), 2748–2755. [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
Hatano, M., Miyamoto, T., & Ishihara, K. (2016). Catalytic Asymmetric Addition of Grignard Reagents to Ketones. ACS Catalysis, 6(6), 3694–3707. [Link]
- Mengel, A., & Reiser, O. (1999). Around and beyond the Felkin-Anh model: modeling nucleophilic additions to α-chiral carbonyl compounds. Chemical Reviews, 99(5), 1191-1224.
-
NMR Spectroscopy for Stereochemical Determination. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]
-
Tomioka, K., Nakai, T., & Endo, M. (1997). Diastereoselective and Enantioselective Addition of Organolithium Reagents to Chiral Imines. The Journal of Organic Chemistry, 62(25), 8754–8755. [Link]
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- 8. Untitled Document [ch.ic.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
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Application Notes and Protocols for Reactions Involving (R)-4-methoxy-2-methyl-4-oxobutanoic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
(R)-4-methoxy-2-methyl-4-oxobutanoic acid, also known as (R)-(+)-2-Methylsuccinic acid 4-methyl ester, is a chiral building block of significant interest in pharmaceutical and fine chemical synthesis.[1][2] Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group, allows for diverse chemical transformations.[1] The presence of a stereocenter necessitates careful handling during reaction work-ups to prevent racemization and to ensure the enantiomeric purity of the final products. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective work-up procedures for reactions involving this versatile chiral molecule. The protocols detailed herein are designed to ensure both high purity and preservation of stereochemical integrity.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is paramount for designing effective work-up and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄ | [2][3] |
| Molecular Weight | 146.14 g/mol | [2] |
| Appearance | Liquid | [1] |
| CAS Number | 81025-83-4 | [1][2] |
Safety Precautions: this compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Core Principles of Work-up for this compound
The primary goals of a work-up procedure for reactions involving this compound are:
-
Separation: To isolate the desired product from unreacted starting materials, reagents, catalysts, and byproducts.
-
Purification: To remove any remaining impurities from the isolated product.
-
Preservation of Chirality: To avoid conditions that could lead to racemization of the chiral center.
Given the presence of both a carboxylic acid and a methyl ester, acid-base extraction is a cornerstone of the work-up strategy.[4][5][6][7] This technique leverages the differential solubility of the acidic, basic, and neutral components of a reaction mixture in aqueous and organic phases.[4][5][6]
The Critical Role of pH Control
The carboxylic acid moiety of this compound can be deprotonated with a mild base to form a water-soluble carboxylate salt.[7][8] This allows for its separation from neutral organic compounds, which will remain in the organic phase. Conversely, acidification of the aqueous layer will re-protonate the carboxylate, rendering it soluble in organic solvents again.[7]
It is crucial to use a weak base, such as sodium bicarbonate (NaHCO₃), for the initial extraction of the acidic component.[9][10] Strong bases like sodium hydroxide (NaOH) can potentially hydrolyze the methyl ester, leading to the formation of the corresponding dicarboxylic acid and methanol, thus reducing the yield of the desired product.[4]
General Work-up Protocol: An Illustrative Example
Let's consider a hypothetical reaction where this compound is used as a starting material, and the desired product is a neutral organic molecule. The following protocol outlines a typical work-up procedure.
Experimental Workflow Diagram
Caption: General work-up and purification workflow.
Step-by-Step Methodology
-
Quenching the Reaction: Once the reaction is deemed complete (e.g., by TLC or LC-MS analysis), cool the reaction mixture to room temperature. If necessary, quench any reactive reagents as per the specific reaction protocol.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.[7] This facilitates the separation of the organic and aqueous layers.
-
Acid-Base Extraction:
-
Transfer the diluted reaction mixture to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9][11] Caution: Add the bicarbonate solution slowly and vent the separatory funnel frequently, as the neutralization of any acidic species will produce carbon dioxide gas, leading to a pressure buildup.[9][12]
-
Gently swirl the funnel before shaking to allow for the initial release of gas. Then, shake the funnel vigorously, venting periodically.
-
Allow the layers to separate. The organic layer will contain the neutral product and any other neutral compounds, while the aqueous layer will contain the deprotonated this compound as its sodium salt.[9]
-
Drain the aqueous layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acidic starting material.
-
-
Washing the Organic Layer:
-
Wash the organic layer with water to remove any residual water-soluble impurities.
-
Subsequently, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and reduces the solubility of the organic solvent in the aqueous phase, aiding in the drying process.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to a clean, dry flask and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[13]
-
-
Recovery of Unreacted Starting Material (Optional):
-
Combine the aqueous layers from the bicarbonate extractions.
-
Cool the combined aqueous layers in an ice bath and acidify by slowly adding a dilute solution of hydrochloric acid (e.g., 1 M HCl) until the pH is acidic (pH ~2).
-
Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to recover the unreacted this compound.
-
Purification Techniques
The crude product obtained after the initial work-up may require further purification.
Column Chromatography
For non-volatile compounds, silica gel column chromatography is a standard purification method. The choice of eluent (mobile phase) will depend on the polarity of the desired product. A gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether), is often employed.
Distillation
If the product is a thermally stable liquid with a boiling point significantly different from any impurities, distillation can be an effective purification technique.[14][15]
Preservation of Stereochemical Integrity: A Critical Consideration
Maintaining the enantiomeric purity of this compound and its derivatives is crucial. Racemization can occur under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures.[16]
Key Recommendations to Avoid Racemization:
-
Avoid Strong Bases: As mentioned, strong bases like NaOH or KOH should be avoided during the work-up to prevent both ester hydrolysis and potential racemization.
-
Moderate Temperatures: Perform all work-up procedures at or below room temperature unless otherwise specified.
-
Minimize Exposure to Strong Acids: While acidification is necessary to recover the carboxylic acid, prolonged exposure to strong acids, especially at elevated temperatures, should be avoided.
Determination of Enantiomeric Excess (ee)
After purification, it is essential to determine the enantiomeric excess of the chiral product. Several analytical techniques can be employed for this purpose.[17][18][19]
| Analytical Method | Principle | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP).[20][21][22][23] | High accuracy and precision; applicable to a wide range of compounds.[24] | Requires specialized and often expensive chiral columns.[25] |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase.[17][26] | High resolution for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds.[17] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating agents or chiral lanthanide shift reagents to induce chemical shift differences between enantiomers.[17][19] | Rapid analysis without the need for chromatographic separation. | May require derivatization; can be less sensitive than chromatographic methods.[24] |
| Polarimetry | Measurement of the rotation of plane-polarized light.[17][19] | Simple and non-destructive. | Requires a known specific rotation of the pure enantiomer; can be affected by concentration, solvent, and temperature.[17] |
Protocol for Enantiomeric Excess Determination by Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable mobile phase.
-
Column Selection: Choose a chiral HPLC column appropriate for the class of compound being analyzed (e.g., a polysaccharide-based column for a wide range of compounds).[23]
-
Method Development: Develop a suitable isocratic or gradient elution method. Common mobile phases for normal-phase chiral HPLC include mixtures of hexane/isopropanol or hexane/ethanol.
-
Analysis: Inject the sample and a racemic standard for comparison. The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram.
Calculation of Enantiomeric Excess (% ee): % ee = [([R] - [S]) / ([R] + [S])] x 100[24] Where [R] and [S] are the concentrations (or peak areas) of the R and S enantiomers, respectively.
Troubleshooting Common Work-up Issues
-
Emulsion Formation: If an emulsion forms at the interface of the organic and aqueous layers, it can often be resolved by adding brine, gently swirling the separatory funnel, or by passing the mixture through a pad of celite.
-
Poor Separation in Chromatography: If compounds co-elute during column chromatography, adjusting the polarity of the eluent system or trying a different solvent system is recommended.
-
Low Recovery of Product: This could be due to incomplete extraction, product volatility, or degradation during work-up. Ensure efficient extraction by performing multiple extractions with fresh solvent. If the product is volatile, care should be taken during solvent removal.
Conclusion
The successful work-up of reactions involving this compound hinges on a strategic application of acid-base extraction principles, careful control of pH to prevent side reactions, and the implementation of appropriate purification and analytical techniques to ensure both chemical and enantiomeric purity. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can confidently and efficiently handle this valuable chiral building block in their synthetic endeavors.
References
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Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Bath. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]
-
Fiveable. (n.d.). Acid-Base Extraction Definition. Retrieved from [Link]
-
Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Retrieved from [Link]
-
Emeritus. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). The Dark Art of Chemistry - Chiral Chromatography. Retrieved from [Link]
-
Rotachrom Technologies. (2023). The Secrets to Mastering Chiral Chromatography. Retrieved from [Link]
-
PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]
- Google Patents. (n.d.). US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof.
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
University of Alberta. (n.d.). Chemically active extraction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Lab5 procedure esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. Retrieved from [Link]
-
ResearchGate. (2024). What is sodium bicarbonate solution concentration for extraction in lab?. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]
-
ResearchGate. (2025). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Retrieved from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
Chemistry Learner. (2025). Sodium Bicarbonate Test: Identification of Carboxylic Acids and Differentiation from Phenols. Retrieved from [Link]
-
Umm Al-Qura University. (n.d.). CARBOXYLIC ACIDS. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-2-methyl-4-oxobutanoic acid. Retrieved from [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
Reddit. (2019). How to purify esters. Retrieved from [Link]
-
Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Retrieved from [Link]
-
University of Groningen. (n.d.). Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. Retrieved from [Link]
-
The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-3-methyl-4-oxobutanoic acid. Retrieved from [Link]
-
Dana Bioscience. (n.d.). 4-Methoxy-2-methyl-4-oxobutanoic acid. Retrieved from [Link]
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Troubleshooting & Optimization
Troubleshooting low enantiomeric excess in reactions with (R)-4-methoxy-2-methyl-4-oxobutanoic acid
Welcome to the dedicated technical support guide for researchers utilizing (R)-4-methoxy-2-methyl-4-oxobutanoic acid in stereoselective synthesis. This document addresses common challenges, specifically the issue of suboptimal enantiomeric excess (ee), and provides structured troubleshooting protocols to enhance the stereochemical purity of your reaction products.
Introduction
This compound is a valuable chiral building block in pharmaceutical and fine chemical synthesis.[1] Its stereogenic center at the C2 position is crucial for establishing the desired stereochemistry in the final product. However, reactions involving the activation of the α-proton or the carboxylic acid functionality can be susceptible to erosion of enantiomeric purity. This guide is designed to help you diagnose and resolve issues leading to low enantiomeric excess.
Troubleshooting Guide: Low Enantiomeric Excess
This section is structured as a series of questions that our application scientists frequently encounter. Each answer provides a causal explanation and a direct experimental path to a solution.
Question 1: My reaction has high conversion, but the enantiomeric excess (ee) is significantly lower than expected. Where should I start my investigation?
Answer: This is a classic problem that points toward one of two primary issues: either a competing, non-selective background reaction is occurring, or the desired chiral product is racemizing under the reaction or workup conditions. The stereogenic center in this compound is α to a carboxylic acid, which, upon activation (e.g., conversion to an acyl chloride or during a coupling reaction), can be prone to racemization via enolization.[2]
Your immediate strategy should be to systematically investigate the reaction parameters that most influence selectivity: temperature, solvent, and catalyst/reagent concentration. [3]
Initial Diagnostic Workflow
Caption: Base-mediated racemization via an achiral enolate.
Mitigation Strategies:
-
Use a sterically hindered, non-nucleophilic base (e.g., LDA, LiHMDS).
-
Perform the deprotonation at very low temperatures (e.g., -78 °C).
-
Add the electrophile promptly after enolate formation.
-
Consider using a chiral auxiliary approach if direct enolization proves too problematic. [4] Q3: How do I develop a reliable chiral HPLC method to measure my ee?
A3: A robust analytical method is the foundation of troubleshooting. [5]For a carboxylic acid like this, a chiral stationary phase (CSP) designed for acidic compounds is required.
Protocol 3: General Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD) or a Pirkle-type column. For acidic analytes, columns like CHIRALPAK QN-AX may also be effective. [6]2. Mobile Phase Screening:
-
Normal Phase: Screen with mixtures of Hexane/Isopropanol or Hexane/Ethanol. [1] * Acidic Additive: Add a small amount (0.1%) of trifluoroacetic acid (TFA) to the mobile phase to suppress ionization of the carboxylic acid and improve peak shape. [1]3. Analysis of a Racemic Standard: Crucially, you must first inject a racemic (50:50) sample of your product. This is the only way to confirm that your method can separate the two enantiomers and to establish their retention times. A racemic sample can often be synthesized by intentionally using harsh conditions (e.g., strong base, heat) that promote racemization.
-
-
Integration and Calculation: Once separation is achieved, the enantiomeric excess is calculated from the areas of the two peaks:
-
% ee = |(Area1 - Area2) / (Area1 + Area2)| * 100
-
References
-
T. J. Wenzel, et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC, NIH. [Link]
-
A. Alexakis, et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. PubMed. [Link]
-
H. Pellissier. (2011). A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions. PubMed Central. [Link]
-
B. Jiang, et al. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. PubMed. [Link]
-
D. T. Ahneman, et al. (2018). Screening for Generality in Asymmetric Catalysis. PMC, NIH. [Link]
-
ResearchGate. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. [Link]
-
S. H. Eitel, et al. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. PubMed Central. [Link]
-
S. G. Davies, et al. (1989). Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
M. L. G. de la Torre, et al. (2021). Enzymatic strategies for asymmetric synthesis. PMC, PubMed Central, NIH. [Link]
-
B. J. B. Folmer, et al. (2022). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. PMC, NIH. [Link]
-
A. M. Stalcup. (2010). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
S. G. Davies, et al. (1989). Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. Royal Society of Chemistry. [Link]
-
V. Piette, et al. (2014). Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]
-
Daicel Chiral Technologies. (2014). Enantiomer separation of acidic compounds. [Link]
-
S. Sanchez, et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
V. A. Soloshonok. (2006). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. [Link]
-
ResearchGate. (2017). Time course for racemization of optically active succinopyridine at 90 °C in H2O in the presence of acetic acid, trifluoroacetic acid, or trifluoromethanesulfonic acid. [Link]
-
University of York. (n.d.). Asymmetric Synthesis. [Link]
-
K. M. Sureshan, et al. (2009). Racemization Assays. [Link]
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Technical Support Center: Optimization of Reaction Yield with (R)-4-methoxy-2-methyl-4-oxobutanoic acid
Welcome to the technical support guide for (R)-4-methoxy-2-methyl-4-oxobutanoic acid (CAS: 81025-83-4), a versatile chiral building block for pharmaceutical and fine chemical synthesis.[1][2][3] This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to optimize reaction yields and ensure chiral integrity. As a bifunctional molecule containing both a carboxylic acid and a methyl ester at a chiral center, it presents unique challenges and opportunities in synthesis. This guide is structured to address the most common transformations this molecule undergoes: amide bond formation at the carboxylic acid moiety and hydrolysis of the methyl ester.
Core Characteristics of this compound
This compound, also known by synonyms such as (R)-(+)-2-Methylsuccinic acid 4-methyl ester, is a chiral liquid with a molecular weight of 146.14 g/mol .[1][2][3] Its structure presents two distinct reactive sites, allowing for selective transformations if conditions are carefully controlled. The chiral center at the C2 position is a critical feature, and maintaining its stereochemical integrity is paramount in most synthetic applications.[3]
| Property | Value |
| CAS Number | 81025-83-4 |
| Molecular Formula | C₆H₁₀O₄ |
| Molecular Weight | 146.14 g/mol |
| IUPAC Name | (2R)-4-methoxy-2-methyl-4-oxobutanoic acid |
| Appearance | Liquid |
Troubleshooting Amide Bond Formation
The carboxylic acid moiety is a primary site for derivatization, typically through amide bond formation. Success in this step hinges on appropriate activation of the carboxylic acid and careful management of reaction conditions to prevent common pitfalls.
FAQ 1: My amide coupling reaction has a low yield. What are the likely causes and how can I improve it?
Low yields in amide coupling reactions are common and can often be traced back to several key factors. A systematic approach to troubleshooting is the most effective strategy.
Potential Cause 1: Ineffective Carboxylic Acid Activation
The carboxyl group must be converted into a more reactive intermediate to facilitate nucleophilic attack by the amine.
-
Expert Insight: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), are effective. However, for a sterically hindered or electron-poor amine, a more robust activation may be necessary. Consider using a phosphonium salt like BOP or PyBOP, or a uronium salt like HATU or HBTU.
-
Troubleshooting Steps:
-
Reagent Choice: If using a carbodiimide and still seeing low yield, switch to a uronium or phosphonium-based reagent. HATU is often a reliable choice for challenging couplings.
-
Additive Synergy: Ensure you are using an appropriate additive with your coupling reagent. HOBt and HOAt can suppress side reactions and may reduce racemization.
-
Order of Addition: For in-situ activation, pre-activating the carboxylic acid with the coupling reagent for a short period (5-15 minutes) before adding the amine can sometimes improve yields.
-
Potential Cause 2: Racemization of the Chiral Center
The alpha-proton on the chiral center is susceptible to deprotonation, especially under basic conditions or during the activation step, which can lead to racemization. This is a critical issue as the biological activity of the final product often depends on a specific enantiomer.
-
Expert Insight: Racemization can occur via two main pathways: direct enolization or through the formation of an oxazolone intermediate. The choice of coupling reagent and base is critical to minimizing this side reaction. Ynamides have been reported as highly effective, racemization-free coupling reagents for chiral carboxylic acids.[4][5][6][7]
-
Troubleshooting & Optimization:
-
Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine (TEA), which can be more prone to inducing racemization.
-
Temperature Control: Run the reaction at a lower temperature (0 °C to room temperature). While this may slow the reaction rate, it significantly reduces the rate of racemization.
-
Reagent Stoichiometry: Use a minimal excess of the base, as a large excess can promote epimerization.
-
Consider Racemization-Free Reagents: For particularly sensitive substrates, explore using reagents specifically designed to minimize racemization, such as COMU or ynamides.[4][5][6][7]
-
dot
Caption: Troubleshooting workflow for low amide coupling yield.
Troubleshooting Methyl Ester Hydrolysis
To unmask the second carboxylic acid functionality, the methyl ester must be hydrolyzed. The primary challenge here is to achieve complete hydrolysis without inducing epimerization at the adjacent chiral center or other side reactions.
FAQ 2: I am observing incomplete hydrolysis or epimerization of my product. What are the best practices for methyl ester hydrolysis in this system?
Base-mediated saponification is the most common method for methyl ester hydrolysis. However, the choice of base, solvent, and temperature is critical to avoid side reactions.
Potential Cause 1: Incomplete Reaction
If the hydrolysis does not go to completion, you will have a mixture of starting material and product that can be difficult to separate.
-
Expert Insight: Lithium hydroxide (LiOH) in a mixture of THF and water is a standard and generally effective condition for saponifying methyl esters. The use of co-solvents like THF or methanol is crucial for ensuring the solubility of the substrate.
-
Troubleshooting Steps:
-
Increase Base Equivalents: If the reaction stalls, increase the equivalents of LiOH from 1.1-1.5 to 2-3 equivalents.
-
Elevate Temperature: While room temperature is preferred to minimize epimerization, gently heating the reaction to 40-50 °C can drive it to completion. Monitor carefully for any signs of epimerization.
-
Solvent Ratio: Adjust the THF/water or MeOH/water ratio to ensure your starting material remains fully dissolved throughout the reaction.
-
Potential Cause 2: Epimerization at the Alpha-Carbon
The alpha-proton can be abstracted by the hydroxide base, leading to a loss of stereochemical purity.
-
Expert Insight: While the resulting carboxylate is resistant to further deprotonation, the enolizable ester starting material is at risk.[8] The rate of epimerization is dependent on the acidity of the alpha-proton and the reaction conditions. Milder conditions are always preferable.
-
Troubleshooting & Optimization:
-
Choice of Base: LiOH is generally considered less prone to causing epimerization than NaOH or KOH in some systems.
-
Temperature is Key: Perform the hydrolysis at the lowest possible temperature that allows the reaction to proceed at a reasonable rate (start at 0 °C and slowly warm to room temperature if necessary).
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the product's exposure to basic conditions.
-
Alternative Methods: For extremely sensitive substrates, consider enzymatic hydrolysis. Lipases, such as Candida antarctica lipase B (CAL-B), can be highly selective and operate under neutral pH conditions, virtually eliminating the risk of chemical epimerization.
-
| Condition | Base/Reagent | Solvent | Temperature | Key Considerations |
| Standard Saponification | LiOH (1.5-3 eq.) | THF/H₂O or MeOH/H₂O | 0 °C to RT | Good for general use; monitor for epimerization. |
| Forced Saponification | LiOH or NaOH (2-4 eq.) | THF/H₂O or MeOH/H₂O | RT to 50 °C | Higher risk of epimerization; use only if standard conditions fail. |
| Enzymatic Hydrolysis | Lipase (e.g., CAL-B) | Biphasic (e.g., Toluene/Water) or Buffer | 30-40 °C | Excellent for preserving chirality; requires screening for enzyme compatibility. |
dot
Caption: Decision workflow for methyl ester hydrolysis.
Concluding Remarks
This compound is a valuable chiral intermediate whose successful application relies on a nuanced understanding of its reactivity. For amide bond formation, the primary challenges are achieving efficient coupling without compromising the stereocenter. For ester hydrolysis, the goal is complete conversion while similarly preserving chirality. By systematically evaluating reagents, solvents, temperature, and reaction times, researchers can overcome these challenges and optimize their synthetic yields. When in doubt, milder conditions and careful real-time monitoring of the reaction progress are the most reliable strategies for success.
References
- Frederick, M. O., et al. (2021). A Hybrid SPPS/LPPS Method for the Synthesis of Tirzepatide. Organic Process Research & Development.
- Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138, 13135-13138.
-
Semaglutide360. (2023). The synthesis of Tirzepatide. Available at: [Link]
-
American Chemical Society. (2022). Continuous manufacturing of tirzepatide using online UHPLC-based PAT: An enabling technology for commercialization of a synthetic peptide. Available at: [Link]
-
PubMed. (2023). Hydrophobic Tag-Assisted Liquid-Phase Synthesis of Tirzepatide. Organic Letters. Available at: [Link]
-
Baishixing. Tirzepatide Intermediates. Available at: [Link]
-
Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Available at: [Link]
-
Organic Chemistry Portal. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Available at: [Link]
-
PubMed Central (PMC). The Fascinating Chemistry of α‐Haloamides. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Reddit. (r/Chempros). racemize alpha chiral acid with LiOH?. Available at: [Link]
-
Wikipedia. 2-Methylsuccinic acid. Available at: [Link]
-
MDPI. (2020). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Available at: [Link]
Sources
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- 8. reddit.com [reddit.com]
Technical Support Center: Purification of (R)-4-methoxy-2-methyl-4-oxobutanoic acid
Welcome to the technical support center for (R)-4-methoxy-2-methyl-4-oxobutanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you identify and remove common impurities from your reaction mixtures, ensuring the high purity required for your downstream applications.
Introduction
This compound is a valuable chiral intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its stereochemical integrity is often crucial for the biological activity and safety of the final product.[3] Achieving high enantiomeric and chemical purity can be challenging due to the potential for various impurities to arise during its synthesis, whether through enzymatic kinetic resolution or asymmetric hydrogenation. This guide provides practical, experience-driven advice to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction mixture?
A1: The most prevalent impurities typically include the undesired (S)-enantiomer, unreacted starting materials (such as dimethyl 2-methylsuccinate or unsaturated precursors), and by-products like 2-methylsuccinic acid from over-hydrolysis. Catalyst or enzyme residues may also be present.
Q2: My enantiomeric excess (ee) is lower than expected. What is the likely cause?
A2: A low ee can result from several factors:
-
Suboptimal reaction conditions: In asymmetric hydrogenation, factors like hydrogen pressure, temperature, and solvent can affect stereoselectivity.[4][5]
-
Enzyme inhibition or denaturation: In enzymatic resolutions, the presence of certain solvents or by-products like methanol can inhibit the enzyme's activity or selectivity.[6]
-
Racemization: The chiral center may be susceptible to racemization under harsh pH or high-temperature conditions.
Q3: How can I confirm the identity of the impurities in my sample?
A3: A combination of analytical techniques is recommended. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is essential for determining enantiomeric excess.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is powerful for identifying and quantifying structural isomers and by-products.[9] Mass spectrometry (MS) can help identify unknown impurities by their mass-to-charge ratio.
Q4: Is there a quick way to remove the (S)-enantiomer?
A4: For small-scale purification, preparative chiral HPLC or SFC is the most direct method. For larger scales, classical resolution by forming diastereomeric salts with a chiral base, followed by fractional crystallization, is a common approach.[10]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Significant Contamination with the (S)-enantiomer
Probable Causes:
-
Incomplete Enzymatic Resolution: The enzymatic reaction may not have reached the optimal 50% conversion, or the enzyme may have low enantioselectivity (E-value) under the chosen conditions.[11]
-
Low Stereoselectivity in Asymmetric Hydrogenation: The chiral catalyst may not be providing sufficient facial selectivity, leading to the formation of a significant amount of the (S)-enantiomer.[12]
Solutions:
1. Optimization of Reaction Conditions:
- For Enzymatic Resolution:
- Time Course Study: Monitor the reaction over time using chiral HPLC to determine the optimal endpoint for achieving high ee of the remaining (R)-acid.
- Enzyme Screening: Test different lipases, as their selectivity can vary significantly.[13]
- Solvent and pH: Ensure the solvent system and pH are optimal for the chosen enzyme's activity and stability.
- For Asymmetric Hydrogenation:
- Catalyst and Ligand Selection: The choice of metal (e.g., Iridium, Ruthenium) and chiral ligand is critical. Consult literature for catalysts known to be effective for your specific substrate.[1]
- Parameter Optimization: Systematically vary hydrogen pressure, temperature, and reaction time to improve enantioselectivity.
2. Purification via Diastereomeric Salt Crystallization: This classical method is effective for separating enantiomers on a larger scale.[14]
-
Protocol:
-
Dissolve the racemic or enantiomerically-enriched acid in a suitable solvent (e.g., ethanol, methanol, or acetone).
-
Add an equimolar amount of a chiral amine resolving agent (e.g., (R)-1-phenylethylamine or brucine).[10]
-
Allow the diastereomeric salts to form and crystallize. The salt of one enantiomer will typically be less soluble and precipitate out.
-
Isolate the crystals by filtration.
-
Liberate the free acid from the purified salt by treatment with a strong acid (e.g., HCl) and extract the (R)-acid into an organic solvent.
-
Verify the enantiomeric excess of the purified acid using chiral HPLC.
-
Problem 2: Presence of Dicarboxylic Acid and Diester Impurities
Probable Causes:
-
Incomplete or Over-hydrolysis: When synthesizing from dimethyl 2-methylsuccinate, incomplete hydrolysis leaves the starting diester, while hydrolysis of both ester groups results in 2-methylsuccinic acid.[15]
Solutions:
1. Liquid-Liquid Extraction: This technique exploits the difference in acidity between the monoacid, diacid, and neutral diester.
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired monoacid and the diacid impurity will be deprotonated and move to the aqueous phase, while the neutral diester remains in the organic phase.
-
Separate the aqueous phase and carefully acidify it with a strong acid (e.g., 1M HCl) to a pH of ~2. This will protonate both the monoacid and diacid.
-
Extract the acidified aqueous phase with fresh organic solvent. The monoacid will be extracted back into the organic phase. The more polar diacid may require more vigorous or continuous extraction.
-
Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to obtain the purified product.
-
2. Column Chromatography: Silica gel chromatography can effectively separate compounds based on polarity.
-
Protocol:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes, often with a small amount of acetic acid (e.g., 0.5-1%) to keep the carboxylic acids protonated and prevent tailing.
-
Elution Order: The least polar compound (dimethyl 2-methylsuccinate) will elute first, followed by the desired product (this compound), and finally the most polar impurity (2-methylsuccinic acid).
-
Data and Protocols
Table 1: Typical Chiral HPLC/SFC Conditions for Enantiomeric Excess Determination
| Parameter | HPLC | SFC |
| Chiral Stationary Phase | Cellulose or amylose-based (e.g., Chiralpak® series) | Chiralpak® or Lux® series |
| Mobile Phase | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA) | CO₂ with a co-solvent like Methanol or Ethanol |
| Flow Rate | 0.5 - 1.5 mL/min | 2 - 4 mL/min |
| Detection | UV at 210-220 nm | UV at 210-220 nm |
| Typical Retention Times | (S)-enantiomer often elutes before the (R)-enantiomer, but this is column-dependent. | Varies with co-solvent and pressure. |
Note: Method development and optimization are crucial for achieving baseline separation.[16]
Diagrams
Caption: General purification workflow for this compound.
Caption: Common impurity formation pathways.
References
-
. Journal of Pharmaceutical and Biomedical Analysis.
-
. Chemistry LibreTexts.
-
. BOC Sciences.
-
. TCI Chemicals.
-
. National Center for Biotechnology Information.
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. National Center for Biotechnology Information.
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. National Center for Biotechnology Information.
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. MDPI.
-
. PubMed.
-
. Organic Chemistry Portal.
-
. Wiley Online Library.
-
. PubChem.
-
. BenchChem.
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. Apollo Scientific.
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. PubMed.
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. National Center for Biotechnology Information.
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. Herald Scholarly Open Access.
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. MDPI.
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. Chem-Impex.
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. National Center for Biotechnology Information.
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. FUJIFILM Wako Pure Chemical Corporation.
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. BenchChem.
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. PubMed.
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. Agilent.
-
. Google Patents.
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. Google Patents.
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. Pure and Applied Chemistry.
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. Beilstein Journal of Organic Chemistry.
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. ResearchGate.
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. Monash University.
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- 4. Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
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- 11. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cobalt-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids by Homolytic H2 Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. tcichemicals.com [tcichemicals.com]
- 15. CN102746148A - Method for purifying dimethyl succinate - Google Patents [patents.google.com]
- 16. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization of (R)-4-methoxy-2-methyl-4-oxobutanoic acid during reactions
Technical Support Center: (R)-4-methoxy-2-methyl-4-oxobutanoic acid
A Guide to Preserving Stereochemical Integrity
Welcome to the technical support center for this compound. This document serves as a resource for researchers, scientists, and drug development professionals to address the critical issue of racemization when handling and reacting with this chiral building block. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses common experimental observations that indicate a loss of enantiomeric purity.
Q1: My enantiomeric excess (e.e.) is significantly lower after performing an amide coupling reaction with an amine. What are the likely causes and how can I fix this?
A1: This is the most common scenario for racemization with this substrate. The loss of e.e. during amide coupling is almost always due to the formation of a planar, achiral enolate intermediate at the α-carbon.[1][2][3] Several factors in your coupling protocol can promote this unwanted side reaction:
-
Choice of Coupling Reagent: Standard carbodiimide reagents like DCC, DIC, and EDC, when used alone, form a highly reactive O-acylisourea intermediate. This intermediate is notoriously prone to racemization via enolization, especially in the presence of a base.[4]
-
Choice of Base: Tertiary amine bases like triethylamine (TEA) can act as a strong enough base to deprotonate the α-carbon, leading to enolization. The basicity of the amine has a significant influence on the degree of racemization.[5]
-
Temperature: Higher reaction temperatures increase the rate of all reactions, including the undesirable enolization pathway.[6][7]
-
Reaction Time: Prolonged exposure to basic conditions or highly reactive intermediates increases the opportunity for racemization.
Solutions & Optimization Strategy:
-
Incorporate Additives: Never use a carbodiimide reagent alone. Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) react with the O-acylisourea intermediate to form a more stable active ester. This active ester is less susceptible to racemization and funnels the reaction towards the desired amide formation.[4] Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a particularly effective and safer alternative to HOBt.[8]
-
Switch to a Low-Racemization Coupling Reagent: Consider using modern uronium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP. These are designed to minimize racemization, although they should still be used with a suitable base and at low temperatures.[4][9] For exceptionally sensitive substrates, novel reagents like ynamides have shown excellent results with no detectable racemization.[10][11][12][13]
-
Select a Non-Nucleophilic, Hindered Base: Replace triethylamine (TEA) with a bulkier, less nucleophilic base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[5] These bases are sterically hindered, making them less likely to abstract the α-proton while still effectively acting as a proton scavenger for the coupling reaction.
-
Control the Temperature: Begin the reaction at 0 °C or even -15 °C. Add the coupling reagent and base at this low temperature, allow the acid to activate for a short period, and then add the amine. Let the reaction slowly warm to room temperature.
Q2: I attempted to hydrolyze the methyl ester of this compound using standard saponification conditions (e.g., NaOH in MeOH/H₂O) and observed significant racemization. Why did this happen?
A2: Saponification involves the use of a strong base (hydroxide), which creates a significant risk of racemization. The mechanism is the same as in amide coupling: the base deprotonates the acidic α-proton to form a planar enolate, which then reprotonates non-stereospecifically.[14][15]
While it is true that once the carboxylate salt is formed, it is resistant to further deprotonation, the starting ester is not.[15] There is a kinetic competition between the desired nucleophilic attack of the hydroxide on the ester carbonyl and the undesired acid-base reaction at the α-carbon. For sterically hindered or electronically deactivated esters, the rate of saponification can be slow, allowing more time for racemization to occur.
Solutions & Optimization Strategy:
-
Use Lithium Hydroxide (LiOH): LiOH is often preferred for mild saponification.[16][17] It is typically used in a mixed solvent system like THF/water at room temperature or below.
-
Maintain Low Temperatures: Perform the hydrolysis at 0 °C or room temperature. Avoid heating the reaction, as this will accelerate racemization.
-
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the disappearance of the starting material. As soon as the reaction is complete, immediately proceed with an acidic workup to neutralize the base and prevent further exposure.
-
Consider Alternative Methods: For extremely sensitive substrates, consider enzymatic hydrolysis or non-aqueous saponification conditions. For instance, potassium trimethylsilanolate (KOTMS) in an anhydrous solvent can cleave methyl esters under very mild conditions with a reduced risk of epimerization.[15]
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of racemization for this compound? A: The primary mechanism is the deprotonation of the hydrogen atom on the chiral α-carbon (the carbon at position 2). This abstraction, typically by a base, forms a planar, sp²-hybridized enolate intermediate. Because this intermediate is flat, the stereochemical information is lost. When this enolate is reprotonated, the proton can be added to either face of the planar system with roughly equal probability, leading to a 1:1 mixture of (R) and (S) enantiomers—a racemic mixture.[1][2][3]
Q: How can I accurately measure the enantiomeric purity of my material? A: The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) . You will need a suitable chiral stationary phase (CSP) column. For acidic compounds like this, columns such as CHIRALPAK QN-AX or QD-AX, which operate on an anion exchange mechanism, are often effective.[18] Alternatively, the carboxylic acid can be derivatized into an amide or ester with a chiral reagent, and the resulting diastereomers can be separated on a standard achiral reverse-phase column.
Q: What are the ideal storage and handling conditions to maintain enantiomeric purity? A: Store this compound in a cool, dry place. Avoid storing solutions of the compound, especially in the presence of even weak bases, for extended periods. When weighing and handling, use clean, dry glassware and spatulas to prevent contamination with basic residues that could catalyze racemization over time.
Visualizing the Problem: Racemization Pathways
To better understand the core issue, the following diagrams illustrate the key chemical transformations.
Diagram 1: Base-Catalyzed Racemization Mechanism
Caption: Base abstracts the alpha-proton, forming a planar achiral enolate, which can be reprotonated from either face.
Diagram 2: Troubleshooting Workflow for Amide Coupling
Caption: A logical workflow to diagnose sources of racemization during amide bond formation.
Recommended Protocol: Low-Racemization Amide Coupling
This protocol is designed to minimize racemization when coupling this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (2.5 eq)
-
Anhydrous DMF or CH₂Cl₂
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound and HATU in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Activation: Slowly add DIEA dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15 minutes. This is the "activation" step where the active ester is formed.
-
Nucleophilic Addition: Add the amine (either neat if liquid or as a solution in minimal DMF) to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 2-4 hours).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Validation: Crucially, determine the enantiomeric excess (e.e.) of the purified product using chiral HPLC to confirm that stereochemical integrity was maintained.
Data Summary: Impact of Conditions on Racemization
The following table summarizes the expected impact of different reagents and conditions on the final enantiomeric excess of the product during a typical amide coupling.
| Coupling Reagent | Base | Additive | Temperature | Expected Racemization |
| EDC | Triethylamine (TEA) | None | Room Temp | High (>15-20%) |
| EDC | DIEA | HOBt | 0 °C -> RT | Low (1-5%) |
| HATU | DIEA | N/A | 0 °C -> RT | Very Low (<1%) |
| PyBOP | 2,4,6-Collidine | N/A | -15 °C -> RT | Very Low (<1%) |
References
-
Slideshare. (n.d.). GROUP 5 ORGANIC CHEM 2 :Racemization and chiral centers. Retrieved from [Link]
-
Hu, L., Xu, S., Zhao, Z., Yang, Y., Peng, Z., Yang, M., Wang, C., & Zhao, J. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. Available from: [Link]
-
ACS Publications. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]
-
Cantel, S., Desgranges, S., Martinez, J., & Fehrentz, J. A. (2004). Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. Journal of Peptide Science, 10(6), 326-328. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Saponification of esters of chiralα-amino acids anchored through their amine function on solid support | Request PDF. Retrieved from [Link]
-
Hasegawa, H., et al. (2003). Microbial deracemization of alpha-substituted carboxylic acids: substrate specificity and mechanistic investigation. The Journal of Organic Chemistry, 68(21), 8266-8272. Available from: [Link]
-
ResearchGate. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Chirality, Racemisation and Optical activity of Haloalkanes. Retrieved from [Link]
-
The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Racemization. Retrieved from [Link]
-
Chemistry For Everyone. (2023, December 31). What Is Racemization In Organic Chemistry? [Video]. YouTube. Retrieved from [Link]
-
Radboud University Repository. (n.d.). Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. Retrieved from [Link]
-
Dr. B. (2020, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube. Retrieved from [Link]
-
Pinnen, F., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. Available from: [Link]
-
Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 19.11: Racemization. Retrieved from [Link]
-
Reddit. (n.d.). racemize alpha chiral acid with LiOH?. r/Chempros. Retrieved from [Link]
-
Breinbauer, R., & Waldmann, H. (2001). Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives. Journal of Combinatorial Chemistry, 3(2), 155-161. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Retrieved from [Link]
-
Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved from [Link]
-
MDPI. (2022). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry, 14(9), 1894. Available from: [Link]
Sources
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. GROUP 5 ORGANIC CHEM 2 :Racemization and chiral centers | PPTX [slideshare.net]
- 7. byjus.com [byjus.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. hepatochem.com [hepatochem.com]
- 10. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. reddit.com [reddit.com]
- 16. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chiraltech.com [chiraltech.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for (R)-4-methoxy-2-methyl-4-oxobutanoic Acid and its Derivatives
Welcome to the technical support center for the analysis of (R)-4-methoxy-2-methyl-4-oxobutanoic acid and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on HPLC peak tailing. By understanding the underlying causes and implementing targeted solutions, you can significantly improve peak symmetry, enhance resolution, and ensure the accuracy and reproducibility of your analytical results.
Understanding the Challenge: Why Does this compound Exhibit Peak Tailing?
This compound is a polar, acidic compound, which makes it susceptible to peak tailing in reversed-phase HPLC. The primary cause of this issue is often unwanted secondary interactions between the analyte and the stationary phase. Specifically, the carboxylic acid moiety can interact with active sites on the silica-based column packing material, leading to a portion of the analyte molecules being retained longer than the main peak, resulting in a tailed peak shape.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄ | |
| Molecular Weight | 146.14 g/mol | |
| Chirality | (R)-enantiomer | |
| Functional Groups | Carboxylic acid, Ester (methoxy) |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and provides systematic troubleshooting workflows for resolving peak tailing issues.
FAQ 1: My peak for this compound is tailing. What is the most likely cause?
Answer: The most probable cause of peak tailing for an acidic compound like this compound is an inappropriate mobile phase pH relative to the analyte's pKa. When the mobile phase pH is close to the pKa of the analyte, a mixture of ionized (deprotonated) and non-ionized (protonated) forms of the acid exists. The ionized form has a different interaction with the stationary phase than the non-ionized form, leading to peak broadening and tailing.
Another significant contributor is secondary interactions with residual silanol groups on the silica-based stationary phase. These silanol groups can be acidic and interact with the polar functional groups of your analyte, causing tailing.
Troubleshooting Guide 1: Optimizing Mobile Phase pH
Objective: To ensure the analyte is in a single, predominant ionic state (protonated) to minimize peak tailing.
Protocol:
-
Estimate the pKa: As a starting point, assume the pKa of this compound is approximately 4.0.
-
Adjust Mobile Phase pH: Prepare a mobile phase with a pH at least 1.5 to 2 pH units below the estimated pKa. A pH of 2.5 to 3.0 is a good starting point. This will ensure the carboxylic acid is fully protonated and interacts more uniformly with the C18 stationary phase.
-
Buffer Selection: Use an appropriate buffer to maintain a stable pH. For low pH applications, phosphate or formate buffers are common choices. Ensure the buffer concentration is sufficient (typically 10-25 mM) to provide adequate buffering capacity without causing precipitation in the organic modifier.
-
Experimentation:
-
Prepare mobile phases with pH values of 3.0, 2.8, and 2.5.
-
Inject your standard and observe the peak shape at each pH.
-
Select the pH that provides the most symmetrical peak (tailing factor closest to 1.0).
-
Logical Workflow for pH Optimization:
Caption: Workflow for optimizing mobile phase pH.
FAQ 2: I've adjusted the mobile phase pH to be low, but I still see peak tailing. What should I investigate next?
Answer: If optimizing the mobile phase pH does not resolve the issue, the problem likely lies with secondary interactions with the stationary phase or extra-column effects.
-
Secondary Silanol Interactions: Even at low pH, some residual silanol groups on the silica surface of the column can remain active and interact with your polar analyte.
-
Column Contamination: Accumulation of sample matrix components or strongly retained impurities on the column can create active sites that cause tailing.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.
Troubleshooting Guide 2: Addressing Secondary Interactions and System Effects
Objective: To minimize secondary interactions and reduce extra-column volume.
Protocol:
-
Column Selection:
-
End-capped Columns: Use a high-quality, end-capped C18 column. End-capping is a process that deactivates most of the residual silanol groups, reducing their potential for secondary interactions.
-
Columns for Polar Compounds: Consider columns specifically designed for the analysis of polar compounds. These often have proprietary surface modifications to shield residual silanols.
-
-
Column Maintenance:
-
Column Flushing: If you suspect column contamination, flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in your mobile phase) in the reverse direction (if permitted by the manufacturer).
-
Guard Column: Use a guard column to protect your analytical column from contaminants in the sample. Replace the guard column regularly.
-
-
System Optimization:
-
Tubing: Minimize the length and internal diameter of all tubing connecting the injector, column, and detector. Use PEEK tubing with a small internal diameter (e.g., 0.005 inches).
-
Fittings: Ensure all fittings are properly tightened to avoid dead volume.
-
Diagram of Secondary Interactions:
Caption: Analyte interactions with the stationary phase.
FAQ 3: Can the sample solvent or injection volume affect peak shape?
Answer: Yes, absolutely. The solvent in which your sample is dissolved and the volume you inject can significantly impact peak shape.
-
Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including fronting or tailing.
-
Column Overload: Injecting too large a volume or too high a concentration of your analyte can overload the stationary phase, leading to broadened and asymmetric peaks.
Troubleshooting Guide 3: Optimizing Sample and Injection Parameters
Objective: To ensure proper sample dissolution and avoid column overload.
Protocol:
-
Sample Solvent:
-
Ideally, dissolve your sample in the initial mobile phase composition.
-
If a different solvent must be used for solubility reasons, ensure it is weaker than or as close in strength as possible to the mobile phase.
-
If using a stronger solvent, reduce the injection volume.
-
-
Injection Volume and Concentration:
-
Reduce Injection Volume: If you suspect overloading, decrease the injection volume by half and observe the peak shape.
-
Dilute the Sample: Prepare a more dilute sample and inject the original volume.
-
If either of these steps improves the peak shape, you were likely experiencing column overload.
-
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Mobile Phase pH | Adjust pH to be ≥ 1.5 units below the analyte's pKa (target pH 2.5-3.0). Use a suitable buffer. |
| Secondary Silanol Interactions | Use a high-quality, end-capped C18 column or a column designed for polar analytes. | |
| Column Contamination | Flush the column with a strong solvent. Use and regularly replace a guard column. | |
| Extra-Column Volume | Minimize tubing length and internal diameter. Ensure fittings are secure. | |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase. | |
| Column Overload | Reduce injection volume or sample concentration. |
By systematically addressing these potential issues, you can effectively troubleshoot and eliminate peak tailing for this compound and its derivatives, leading to more reliable and accurate HPLC results.
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Restek. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]
-
Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Analytical Scientist. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
-
Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-2-methyl-4-oxobutanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). (S)-4-Methoxy-2-methyl-4-oxobutanoic acid. Retrieved from [Link]
Technical Support Center: Enhancing Stereoselectivity with (R)-4-methoxy-2-methyl-4-oxobutanoic Acid
Welcome to the technical support center for (R)-4-methoxy-2-methyl-4-oxobutanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile chiral building block in their synthetic endeavors. As a valued intermediate, often referred to as a Roche ester analogue, its single stereocenter is pivotal for constructing complex, optically active molecules. However, maintaining and influencing stereochemical outcomes in subsequent transformations can be challenging.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during stereoselective reactions. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate problems but also to proactively design more robust and selective reactions.
Troubleshooting Guide: Common Stereoselectivity Issues
This section addresses specific problems you might encounter in the lab, offering potential causes and actionable solutions.
Scenario 1: Poor Diastereoselectivity in α-Alkylation of an Enolate
Question: I am performing an α-alkylation on a derivative of this compound. After forming the enolate with LDA, I'm getting a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Poor diastereoselectivity in enolate alkylations often stems from insufficient facial control during the electrophilic quench. The inherent chirality of your starting material should direct the incoming electrophile, but several factors can undermine this control.
Potential Causes & Solutions:
-
Enolate Geometry: The geometry of the enolate (E vs. Z) can significantly influence the transition state and, consequently, the diastereomeric outcome. The formation of a mixture of enolate geometries will lead to a mixture of products.
-
Solution: The choice of base and solvent is critical. For kinetic control, which generally favors a specific enolate isomer, use a strong, hindered base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C). The presence of coordinating additives like HMPA can also influence enolate geometry, but use with caution due to safety concerns.
-
-
Loose Transition State: A loosely organized transition state fails to effectively transmit the stereochemical information from the existing chiral center to the newly forming one.
-
Solution 1: Chelation Control: If your substrate has a nearby coordinating group (e.g., an α-alkoxy group), using a metal-containing base (like LDA) can create a rigid, chelated transition state. This locks the conformation of the enolate and provides a more sterically defined environment for the alkylating agent to approach.
-
Solution 2: Chiral Auxiliaries: For more robust control, consider coupling the carboxylic acid of your starting material to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative.[1] These auxiliaries create a highly ordered, chelated enolate that effectively blocks one face from the incoming electrophile, often leading to excellent diastereoselectivity.[1]
-
-
Temperature Control: Allowing the reaction to warm prematurely can lead to enolate equilibration or a less-ordered transition state, both of which can erode diastereoselectivity.
-
Solution: Maintain a low temperature (typically -78 °C) throughout the enolate formation and alkylation steps. Ensure your cooling bath is stable and that reagents are pre-cooled before addition.
-
Illustrative Workflow for Improving Diastereoselectivity:
Caption: Troubleshooting flowchart for poor diastereoselectivity.
Scenario 2: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (d.r.) in Aldol Reactions
Question: I'm performing a Lewis acid-catalyzed aldol reaction with a derivative of this compound, but the stereoselectivity is poor. How can I optimize this?
Answer:
The stereochemical outcome of an aldol reaction is determined by the facial selectivity of both the enolate and the aldehyde, which is governed by the transition state geometry. The choice of Lewis acid, solvent, and temperature are paramount.
Potential Causes & Solutions:
-
Sub-optimal Lewis Acid: The Lewis acid coordinates to the aldehyde and the enolate, influencing the geometry of the Zimmerman-Traxler transition state. A poorly chosen Lewis acid may not provide sufficient steric or electronic bias.
-
Solution: Screen a variety of Lewis acids. For β-keto esters, complexes of Ni(II), Zn(II), and Sc(III) with chiral ligands have shown excellent results in related transformations.[2][3] For example, a DBFOX-Ni(II) complex has been used for highly enantioselective hydroxylations of β-keto esters, a mechanistically related reaction.[2] Boron triflates, such as dicyclohexylboron triflate (Chx₂BOTf), are also effective in controlling aldol diastereoselectivity.[4]
-
-
Solvent Effects: The solvent can significantly impact the stability of the transition state and the aggregation state of the catalyst.[4]
-
Solution: The diastereoselectivity of aldol reactions can sometimes be inverted by changing the solvent or temperature.[4][5] For instance, in some systems, dichloromethane (CH₂Cl₂) at -78 °C favors the anti-aldol product, while the same reaction at room temperature favors the syn-product.[4][5] Nonpolar solvents like pentane can also exhibit temperature-dependent selectivity.[4] A solvent screen is highly recommended.
-
-
Protecting Group Effects: The nature of protecting groups on your substrates can influence the transition state through steric and electronic effects.
-
Solution: While more synthetically demanding, altering a key protecting group can sometimes resolve selectivity issues. In aldol reactions of chiral aldehydes, the β-alkoxy protecting group has been shown to have a profound effect on diastereoselectivity.[6]
-
Table 1: Impact of Reaction Conditions on Aldol Stereoselectivity (Hypothetical Data Based on Literature Principles)
| Entry | Lewis Acid | Solvent | Temperature (°C) | Predominant Diastereomer | Diastereomeric Ratio (syn:anti) |
| 1 | TiCl₄ | CH₂Cl₂ | -78 | syn | 85:15 |
| 2 | TiCl₄ | CH₂Cl₂ | 0 | syn | 70:30 |
| 3 | Sn(OTf)₂ | THF | -78 | anti | 20:80 |
| 4 | Chx₂BOTf | Pentane | 25 | anti | 10:90 |
| 5 | Chx₂BOTf | Pentane | Reflux | syn | 95:5 |
Scenario 3: Racemization During Amide Coupling
Question: I'm coupling this compound with an amine using a standard carbodiimide activator, but I'm observing significant racemization of the α-chiral center. Why is this happening and how can I prevent it?
Answer:
Racemization during amide bond formation is a known risk, especially for α-substituted carboxylic acids. The mechanism often involves the formation of an oxazolone intermediate under the coupling conditions, which allows for deprotonation and subsequent reprotonation at the α-carbon, leading to a loss of stereochemical integrity.[7]
Potential Causes & Solutions:
-
Activation Method: Certain coupling reagents are more prone to inducing racemization. Carbodiimides like DCC or EDC, when used alone, can lead to the formation of the problematic oxazolone.
-
Solution: Always use an additive that intercepts the activated intermediate before it can rearrange. Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are standard and effective racemization suppressants. They form an active ester that is less prone to oxazolone formation and reacts readily with the amine.
-
-
Base: The presence of excess base, particularly tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), can facilitate the deprotonation of the oxazolone intermediate, accelerating racemization.[8]
-
Solution: Use the minimum amount of base necessary to neutralize any acid salts. If possible, use a non-nucleophilic base like N-methylmorpholine (NMM). In some cases, running the reaction without an external base can minimize racemization, especially if the amine nucleophile is not used as its hydrochloride salt.
-
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures increase the opportunity for racemization.
-
Solution: Aim for efficient coupling conditions that allow the reaction to complete in a reasonable timeframe at or below room temperature. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Recommended Protocol for Low-Racemization Amide Coupling:
-
Dissolve this compound (1.0 equiv) and HOBt (1.1 equiv) in an appropriate aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 equiv) and stir for 15-30 minutes to form the active ester.
-
Add the amine (1.0-1.1 equiv) to the reaction mixture. If the amine is a hydrochloride salt, add NMM (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Perform an aqueous workup to remove excess reagents and byproducts.
Frequently Asked Questions (FAQs)
Q1: How can I accurately determine the enantiomeric or diastereomeric excess of my product?
A1: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) . You will need to screen different chiral stationary phases (CSPs) and mobile phase conditions to achieve baseline separation of the stereoisomers. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are a good starting point.[9][10][11][12] For non-chromophoric compounds, pre-column derivatization with a UV-active agent may be necessary.[10] Other methods include chiral gas chromatography (GC) for volatile derivatives and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents, although the latter is often less precise for quantitative analysis.
Q2: Can the methyl ester of this compound be hydrolyzed without epimerization of the chiral center?
A2: Yes, but care must be taken. The α-proton is susceptible to deprotonation under strongly basic conditions, which can lead to racemization.[13] To minimize this risk, use mild hydrolysis conditions. Lithium hydroxide (LiOH) in a mixture of THF and water at 0 °C to room temperature is a standard and generally safe method. Saponification should be monitored closely and quenched as soon as the starting material is consumed to avoid over-exposure to the basic medium.
Q3: What are some common side reactions to be aware of when working with this molecule?
A3: Besides racemization, a key potential side reaction is decarboxylation, especially if the carboxyl group is activated (e.g., as a mixed anhydride) and the reaction is heated. If performing reactions at the methylene group adjacent to the ester (e.g., condensation), self-condensation or polymerization can occur under certain basic conditions. Careful control of stoichiometry, temperature, and the order of reagent addition is crucial to minimize these pathways.
Q4: Is it better to use a chiral catalyst or a chiral auxiliary to control stereoselectivity?
A4: This depends on the specific reaction and synthetic strategy.
-
Chiral Auxiliaries are covalently attached to the substrate, offering excellent, often predictable, stereocontrol.[1] However, this requires additional synthetic steps for attachment and removal of the auxiliary.
-
Chiral Catalysts are used in sub-stoichiometric amounts, making them more atom-economical. They are ideal for large-scale synthesis but may require more extensive optimization of reaction conditions to achieve high selectivity.
The choice often comes down to a balance of synthetic efficiency, cost, scalability, and the desired level of stereochemical control.
References
-
Ishihara, K., & Yamamoto, H. (2000). Lewis Acid-Catalyzed Enantioselective Hydroxylation Reactions of Oxindoles and β-Keto Esters Using DBFOX Ligand. Journal of the American Chemical Society, 122(43), 10785-10786. [Link]
-
Foley, C. N., & Leighton, J. L. (2014). Beyond the Roche Ester: A New Approach to Polypropionate Stereotriad Synthesis. Organic Letters, 16(4), 1096-1099. [Link]
-
Suga, H., Kakehi, A., & Baba, N. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 134(23), 9789-9792. [Link]
-
Gagnon, D., & Falgueyret, J. P. (1996). Chemo-enzymatic synthesis of chiral 2-substituted succinic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 6(13), 1545-1548. [Link]
-
Feng, X., Liu, X., & Xia, H. (2010). Chiral Lewis acid-catalyzed enantioselective cyclopropanation and C–H insertion reactions of vinyl ketones with α-diazoesters. Chemical Communications, 46(36), 6759-6761. [Link]
-
Foley, C. N., & Leighton, J. L. (2014). Beyond the Roche Ester: A New Approach to Polypropionate Stereotriad Synthesis. ACS Publications. [Link]
-
Kroutil, W., & Faber, K. (2007). Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. Advanced Synthesis & Catalysis, 349(8-9), 1533-1536. [Link]
-
Liu, X., & Feng, X. (2020). Lewis acid-catalyzed asymmetric reactions of β,γ-unsaturated 2-acyl imidazoles. Nature Communications, 11(1), 3867. [Link]
-
YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]
-
Hreczycho, G., & Zielińska-Błajet, M. (2020). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry, 85(24), 16183-16192. [Link]
-
Leighton, J. L. (2015). Beyond the Roche Ester: A New Approach to Polypropionate Stereotriad Synthesis. Figshare. [Link]
-
Barbas, C. F. (2010). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Accounts of Chemical Research, 43(6), 778-789. [Link]
-
Carpino, L. A. (2002). 7.4 Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a (pp. 485-498). Thieme. [Link]
-
Ramachandran, P. V., & Chanda, P. B. (2012). Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate. Organic Letters, 14(17), 4346-4349. [Link]
-
Kumar, A., & Rao, D. (2015). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). International Journal of Pharmaceutical Sciences and Research, 6(8), 3435-3441. [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules, 25(21), 5126. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Method Development. Phenomenex. [Link]
-
Roush, W. R., Gustin, D. J., & VanNieuwenhze, M. S. (1995). Diastereoselective aldol reactions of chiral aldehydes and chiral methyl ketones: Dependence of stereoselectivity on the metal enolate, the aldehyde 2,3-stereochemistry, and the aldehyde β-alkoxy protecting group. Tetrahedron Letters, 36(20), 3443-3446. [Link]
-
ten Hoeve, W., & Wynberg, H. (1985). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Synthetic Communications, 15(12), 1079-1088. [Link]
-
Ramachandran, P. V., & Chanda, P. B. (2012). Solvent- or temperature-controlled diastereoselective aldol reaction of methyl phenylacetate. Organic Letters, 14(17), 4346-4349. [Link]
-
Reissig, H. U., & Zimmer, R. (2003). Highly Diastereoselective Sequential Michael-Aldol Reactions of Methyl 2-Chloro-2-cyclopropylideneacetate with Grignard Reagents and Aldehydes. The Journal of Organic Chemistry, 68(4), 1438-1444. [Link]
-
Park, H., & Lee, S. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry, 11, 1202021. [Link]
-
Ohta, T., & Takaya, H. (1996). ChemInform Abstract: A Convenient Synthesis of Chiral Succinic Acid-d2 by Catalytic Asymmetric Reduction Using a Ruthenium BINAP Catalyst. ChemInform, 27(16). [Link]
-
Farr, R. N., & Smith, A. B. (2018). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 46(2), 23-27. [Link]
-
Roberts, J. D., & Caserio, M. C. (1977). 19.11: Racemization. In Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc. [Link]
-
Park, H., & Lee, S. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry, 11. [Link]
-
Park, H., & Lee, S. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. ResearchGate. [Link]
-
Mary, Y. S., et al. (2017). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of its reactive properties. Journal of the Serbian Chemical Society, 82(9), 985-1001. [Link]
-
Muñoz, A., et al. (2009). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. Tetrahedron: Asymmetry, 20(1), 89-93. [Link]
-
Ukaji, Y., & Inomata, K. (2008). Chiral isoxazolidine-mediated stereoselective umpolung α-phenylation of methyl ketones. Organic & Biomolecular Chemistry, 6(15), 2726-2732. [Link]
-
Mary, Y. S., et al. (2017). 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of reactive properties. ResearchGate. [Link]
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Catalyst selection for asymmetric transformations with (R)-4-methoxy-2-methyl-4-oxobutanoic acid
Topic: Catalyst Selection for Asymmetric Transformations with (R)-4-methoxy-2-methyl-4-oxobutanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center for asymmetric transformations involving this compound and related prochiral substrates. This guide is designed to provide practical, field-proven insights to help you navigate the complexities of catalyst selection and reaction optimization. As researchers and drug development professionals, achieving high enantioselectivity and yield is paramount. This resource, structured in a question-and-answer format, addresses common challenges and provides in-depth troubleshooting strategies grounded in established scientific principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a systematic approach to diagnosis and resolution.
Problem 1: Low Enantiomeric Excess (ee%)
Q: My asymmetric hydrogenation of an itaconic acid derivative, a precursor to this compound, is resulting in low enantioselectivity. What are the most common causes and how can I troubleshoot this?
A: Low enantiomeric excess (ee%) is one of the most frequent challenges in asymmetric catalysis and can stem from several factors. A systematic approach is crucial for identifying the root cause.[1]
Initial Checks & Potential Causes:
-
Catalyst Integrity and Preparation:
-
Cause: The chiral catalyst may be impure, degraded, or improperly prepared. For metal-based catalysts, oxidation of the metal center or the chiral ligand can significantly reduce enantioselectivity.
-
Solution:
-
Ensure the catalyst and ligand are handled under an inert atmosphere (e.g., argon or nitrogen) if they are air-sensitive.
-
Use freshly opened or properly stored ligands and metal precursors.
-
If preparing the catalyst in situ, ensure complete complexation of the ligand to the metal center before adding the substrate.
-
-
-
Reaction Conditions:
-
Cause: Suboptimal temperature, pressure, or solvent can negatively impact the stereodifferentiation in the transition state.[1]
-
Solution:
-
Temperature Screening: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the major enantiomer. Perform a temperature screen (e.g., 0 °C, -20 °C, -40 °C) to find the optimal balance between reaction rate and selectivity.[1]
-
Solvent Effects: The solvent plays a critical role in stabilizing the catalyst-substrate complex.[1] A solvent screen is highly recommended. For hydrogenations, common solvents include methanol, ethanol, THF, and dichloromethane. The ideal solvent will provide good solubility for all components while favoring the desired catalytic cycle.
-
Hydrogen Pressure: For asymmetric hydrogenations, H₂ pressure can influence both the rate and selectivity. Systematically vary the pressure (e.g., 5 bar, 20 bar, 50 bar) to determine its effect.
-
-
-
Ligand Selection and Concentration:
-
Cause: The chosen chiral ligand may not be optimal for the specific substrate. Additionally, an incorrect ligand-to-metal ratio can lead to the formation of less selective catalytic species.
-
Solution:
-
Ligand Screening: The interaction between the chiral ligand and the substrate is highly specific. If one ligand provides poor results, screen a panel of ligands with different electronic and steric properties. For itaconic acid derivatives, bidentate phosphine ligands like TangPhos, DIOP, and BPPM are often effective with Rhodium catalysts.[2][3]
-
Ligand-to-Metal Ratio: For many rhodium and ruthenium catalysts, a ligand-to-metal ratio slightly greater than 1:1 is optimal to ensure the formation of the desired chiral complex.
-
-
Problem 2: Catalyst Deactivation or Low Conversion
Q: My reaction stalls before reaching full conversion, suggesting catalyst deactivation. What are the likely causes and how can I mitigate this?
A: Catalyst deactivation is a common issue that can be caused by impurities, product inhibition, or inherent instability of the catalytic species.[4]
Potential Causes and Solutions:
-
Impurities (Poisons):
-
Cause: Impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons. Common poisons for transition metal catalysts include sulfur compounds, oxygen, and water.[5]
-
Solution:
-
Substrate Purification: Purify the substrate (e.g., by recrystallization or chromatography) to remove potential inhibitors.
-
Solvent Purity: Use high-purity, anhydrous solvents. Degassing the solvent prior to use can remove dissolved oxygen.
-
Gas Purity: Use high-purity hydrogen gas.
-
-
-
Product Inhibition:
-
Cause: The product of the reaction may coordinate to the metal center more strongly than the substrate, leading to a decrease in the catalytic turnover rate.
-
Solution: To test for product inhibition, run a reaction and, after it has stalled, add more catalyst. If the reaction proceeds, the initial catalyst likely deactivated. If it does not, add more substrate. If the reaction rate does not increase, product inhibition is a likely cause.[4] In such cases, operating at lower substrate concentrations or using a continuous flow setup might be beneficial.
-
-
Formation of Inactive Species:
-
Cause: The active catalytic species may be in equilibrium with an inactive form, such as a dimer or an off-cycle species.[4] This can be influenced by reaction conditions.
-
Solution:
-
Additives: In some cases, additives can stabilize the active catalyst. For example, in Rhodium-catalyzed hydrogenations of itaconic acid, the addition of a base like triethylamine can influence the nature of the catalytic species and improve enantioselectivity.[6]
-
Catalyst Loading: While counterintuitive, sometimes lowering the catalyst concentration can disfavor the formation of inactive dimeric species.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I select an initial catalyst for my asymmetric transformation of a succinic acid derivative?
A1: A literature review is the best starting point. For the asymmetric hydrogenation of itaconic acid and its monoesters (common precursors to chiral 2-methylsuccinic acid derivatives), Rhodium and Ruthenium-based catalysts are well-established.[2][7][8]
-
Rhodium Catalysts: Often paired with chiral bisphosphine ligands (e.g., TangPhos, DIOP, BPPM). These are particularly effective for the hydrogenation of C=C bonds with coordinating groups, like the carboxylic acid moiety in your substrate.[2][3]
-
Ruthenium Catalysts: Ruthenium complexes with ligands like RuPHOX-Ru have also shown excellent performance in the asymmetric hydrogenation of α-substituted acrylic acids.[9]
-
Biocatalysts: Enzymes, such as ene-reductases, offer a green and highly selective alternative.[10] They often operate under mild conditions (aqueous media, room temperature) and can provide access to products with very high enantiomeric purity.[11][12]
The choice can be visualized with the following decision workflow:
Caption: Catalyst selection workflow.
Q2: My substrate is a solid. How does this affect my reaction setup and catalyst choice?
A2: Ensuring all components are fully dissolved is critical for homogeneous catalysis. If your substrate has poor solubility in common organic solvents, you may need to:
-
Screen a wider range of solvents or solvent mixtures.
-
Slightly increase the reaction temperature to improve solubility, but be mindful that this can sometimes decrease enantioselectivity.
-
Consider biocatalysis, which is often performed in aqueous media where carboxylic acids may have better solubility, especially at a controlled pH.
Q3: I'm observing diastereomers in my product. How can I improve diastereoselectivity?
A3: When the substrate already contains a chiral center, the formation of a new stereocenter can lead to diastereomers. The catalyst must control the stereochemical outcome over the directing effect of the existing chiral center.
-
Ligand Choice is Key: The steric and electronic properties of the chiral ligand are paramount. A bulkier ligand may create a more defined chiral pocket, leading to higher diastereoselectivity.
-
Dynamic Kinetic Resolution (DKR): If the existing stereocenter can epimerize under the reaction conditions, a DKR is possible. In this scenario, the catalyst selectively converts one enantiomer of the rapidly equilibrating substrate into a single product diastereomer. This often requires specific conditions, such as the presence of a base, to facilitate epimerization. Ruthenium-catalyzed transfer hydrogenations have been shown to be effective in DKR processes.[13][14]
Q4: How do I purify my final chiral carboxylic acid product?
A4: Purification aims to remove the catalyst, unreacted starting material, and any byproducts.
-
Catalyst Removal: For homogeneous metal catalysts, passing the reaction mixture through a short plug of silica gel or a specialized metal scavenger resin is often effective.
-
Chromatography: Flash column chromatography on silica gel is a standard method for purifying organic compounds. A solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid to keep the carboxylic acid protonated) can be used.
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for purification and can sometimes even enhance the enantiomeric excess.
-
Supercritical Fluid Chromatography (SFC): For analytical and preparative separation of chiral compounds, SFC is a powerful technique.[15]
Experimental Protocols & Data
Protocol 1: General Procedure for a Small-Scale Catalyst Screen
This protocol outlines a parallel screening approach to efficiently test multiple catalysts.
-
Preparation: In an inert atmosphere glovebox, prepare stock solutions of your substrate and each chiral ligand in a degassed, anhydrous solvent (e.g., methanol).
-
Arraying: In an array of labeled reaction vials equipped with stir bars, add the appropriate volume of the metal precursor (e.g., [Rh(COD)₂]BF₄).
-
Ligand Addition: Add the corresponding chiral ligand solution to each vial, maintaining a consistent metal-to-ligand ratio (e.g., 1:1.1).
-
Pre-Stirring: Allow the metal and ligand to stir for 20-30 minutes to ensure pre-formation of the active catalyst.
-
Initiation: Add the substrate stock solution to each vial to initiate the reactions.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a parallel reactor system under a hydrogen atmosphere at the desired temperature and pressure.
-
Analysis: After a set time, take aliquots from each reaction, quench, and analyze for conversion (by GC or LC) and enantiomeric excess (by chiral HPLC or chiral GC).
Table 1: Illustrative Data for Ligand Screening
The following table shows hypothetical results from a catalyst screen for the asymmetric hydrogenation of an itaconic acid monoester, demonstrating how different ligands can impact performance.
| Entry | Catalyst System (Rh-Ligand) | Solvent | Temp (°C) | Conversion (%) | ee% (Configuration) |
| 1 | Rh-BINAP | MeOH | 25 | >99 | 85 (R) |
| 2 | Rh-TangPhos | MeOH | 25 | >99 | 98 (R) |
| 3 | Rh-DIOP | MeOH | 25 | 95 | 91 (R) |
| 4 | Rh-Ph-BPE | MeOH | 25 | >99 | 94 (S) |
Data is illustrative and based on trends reported in the literature.[2][3]
Troubleshooting Logic Diagram
If you encounter issues, this decision tree can guide your troubleshooting process.
Caption: Troubleshooting decision tree.
References
-
Vallejos-Burgos, F., et al. (2019). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. Available from: [Link]
-
Tang, W., et al. (2003). Asymmetric hydrogenation of itaconic acid and enol acetate derivatives with the Rh-TangPhos catalyst. PubMed. Available from: [Link]
-
Jäkel, C., & Paciello, R. (2008). Rhodium-Catalyzed Asymmetric Hydrogenation of Itaconic Acid Mono-Esters. Synfacts. Available from: [Link]
-
Bisogno, F. R., & Lavandera, I. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology. Available from: [Link]
-
Vidal-Ferran, A., & Pérez-Luna, A. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. Available from: [Link]
- Tang, W., & Zhang, X. (2003).
-
Ojima, I., et al. (1978). EFFECTIVE ASYMMETRIC HYDROGENATION OF ITACONIC ACID CATALYZED BY NEUTRAL AND CATIONIC RHODIUM(I) COMPLEXES WITH CHIRAL PYRROLIDINODIPHOSPHINE LIGAND. Semantic Scholar. Available from: [Link]
-
MDPI. (2020). Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019). Available from: [Link]
-
Serra, I., et al. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality. Available from: [Link]
- WO2014095080A2 - Process for the purification of carboxylic acids. Google Patents.
-
Chemistry For Everyone. (2024). What Is Catalyst Deactivation?. YouTube. Available from: [Link]
-
Wang, D., et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. The Journal of Organic Chemistry. Available from: [Link]
-
Xie, J.-H., et al. (2016). Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline-Ruthenium Complex. Organic Letters. Available from: [Link]
-
Wang, D., et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. PubMed. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Asymmetric hydrogenation of itaconic acid and enol acetate derivatives with the Rh-TangPhos catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. EFFECTIVE ASYMMETRIC HYDROGENATION OF ITACONIC ACID CATALYZED BY NEUTRAL AND CATIONIC RHODIUM(I) COMPLEXES WITH CHIRAL PYRROLIDINODIPHOSPHINE LIGAND | Semantic Scholar [semanticscholar.org]
- 7. sci-hub.box [sci-hub.box]
- 8. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline-Ruthenium Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B [pubs.rsc.org]
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- 12. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents [patents.google.com]
Impact of solvent choice on reactions involving (R)-4-methoxy-2-methyl-4-oxobutanoic acid
Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with (R)-4-methoxy-2-methyl-4-oxobutanoic acid (CAS 81025-83-4). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during reactions with this versatile chiral building block. The focus of this center is to elucidate the critical impact of solvent choice on reaction outcomes, ensuring both high yield and the preservation of stereochemical integrity.
Introduction to this compound
This compound is a chiral organic compound featuring a carboxylic acid and a methyl ester functionality.[1][2] Its stereogenic center makes it a valuable precursor in the synthesis of complex, optically active molecules, particularly in the pharmaceutical industry. The reactivity of this molecule is primarily centered around the carboxylic acid group, which readily undergoes reactions such as esterification and amide bond formation.[1][2] However, the success of these transformations, especially the retention of the (R)-configuration, is highly dependent on carefully chosen reaction conditions, with solvent selection playing a pivotal role.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common synthetic transformations involving this molecule are nucleophilic acyl substitutions at the carboxylic acid moiety. These primarily include:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form a diester.
-
Amide bond formation: Coupling with a primary or secondary amine using a suitable coupling agent to yield an amide.
Q2: Why is solvent selection so critical in reactions with this chiral acid?
A2: Solvent choice can profoundly influence several key aspects of the reaction:
-
Solubility: Ensuring all reactants are fully dissolved is crucial for a homogeneous reaction mixture and optimal reaction rates. The methoxy group in this compound enhances its solubility in a range of organic solvents.[1][2]
-
Reaction Rate: The polarity of the solvent can affect the stability of transition states. For instance, in SN1-type reactions, polar solvents can stabilize charged intermediates, accelerating the reaction.
-
Stereochemical Integrity: For chiral molecules like this, the solvent can influence the propensity for racemization at the stereocenter, particularly during amide coupling reactions. Non-polar or less polar solvents can sometimes be advantageous in minimizing this side reaction.
-
Byproduct Formation and Removal: The solvent can impact the solubility of byproducts, facilitating or complicating their removal during workup. For example, in reactions using dicyclohexylcarbodiimide (DCC), the urea byproduct is insoluble in many organic solvents, allowing for its easy removal by filtration.
Q3: What are the key physical and chemical properties of this compound?
A3: Understanding the properties of your starting material is fundamental.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄ | |
| Molecular Weight | 146.14 g/mol | |
| Appearance | Liquid | CymitQuimica |
| CAS Number | 81025-83-4 |
Troubleshooting Guide: Esterification Reactions
Esterification of the carboxylic acid group of this compound is a common objective. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a frequently employed method.[3][4]
Problem 1: Low Yield of the Desired Diester
Possible Causes & Solutions:
-
Equilibrium Limitations: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the equilibrium back towards the starting materials.[4]
-
Solution: Use a large excess of the alcohol reactant to shift the equilibrium towards the product.[4] In many cases, the alcohol can serve as the reaction solvent. Alternatively, actively remove water as it forms using a Dean-Stark apparatus with an azeotroping solvent like toluene or by adding a dehydrating agent such as molecular sieves.
-
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction temperature or allowing for a longer reaction time.
-
-
Steric Hindrance: If the alcohol is sterically bulky (e.g., a secondary or tertiary alcohol), the reaction rate can be significantly slower.
-
Solution: For hindered alcohols, consider converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, before reacting it with the alcohol.
-
Solvent Selection for Esterification
| Solvent | Polarity | Key Considerations |
| Toluene | Non-polar | Excellent for azeotropic removal of water with a Dean-Stark apparatus, driving the reaction to completion. Good for dissolving the starting material. |
| Dichloromethane (DCM) | Polar aprotic | A common solvent for reactions at or below room temperature. Good solubility for many organic compounds. |
| Tetrahydrofuran (THF) | Polar aprotic | A versatile solvent, but care must be taken to ensure it is anhydrous as it is miscible with water. |
| Excess Alcohol | Varies | Can serve as both reactant and solvent, simplifying the reaction setup and driving the equilibrium forward. Best for simple, low-boiling alcohols.[5] |
Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is another key reaction for this molecule. This typically involves activating the carboxylic acid with a coupling agent before reacting it with an amine. A major challenge in this process is preventing racemization at the chiral center.
Problem 2: Racemization of the Chiral Center
Possible Causes & Solutions:
-
Highly Reactive Intermediates: Some coupling reagents, particularly carbodiimides like DCC and EDC used alone, form a highly reactive O-acylisourea intermediate that is prone to racemization via the formation of an oxazolone.
-
Solution: Use additives such as 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea to form a more stable active ester that is less susceptible to racemization.
-
-
Presence of a Strong Base: Bases, often required for the coupling reaction, can promote racemization by abstracting the acidic proton at the chiral center.
-
Solution: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). Running the reaction at lower temperatures (e.g., 0 °C) can also help to minimize base-catalyzed racemization.
-
-
Solvent Effects: The polarity of the solvent can influence the rate of racemization. While there is no universal rule, less polar solvents can sometimes reduce the extent of racemization.
-
Solution: Consider using solvents like dichloromethane (DCM) or ethyl acetate instead of highly polar solvents like dimethylformamide (DMF), which has been shown in some cases to promote racemization.
-
Solvent Selection for Amide Coupling
| Solvent | Polarity | Key Considerations |
| Dichloromethane (DCM) | Polar aprotic | A widely used solvent for amide coupling. Good solubility for many reagents and easy to remove under reduced pressure. |
| Ethyl Acetate | Polar aprotic | A "greener" alternative to DCM and DMF. Can be a good choice for minimizing racemization. |
| Tetrahydrofuran (THF) | Polar aprotic | Another common choice, ensure it is anhydrous. |
| Dimethylformamide (DMF) | Polar aprotic | High boiling point allows for a wider range of reaction temperatures. However, it can be difficult to remove and may promote racemization in some cases. |
| Acetonitrile (ACN) | Polar aprotic | Can be a good solvent, but ensure all reactants are soluble. |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification
This protocol outlines a general method for the esterification of this compound with a primary alcohol using toluene as a solvent for azeotropic water removal.
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq.).
-
Add the desired alcohol (1.2 eq.) and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).
-
Heat the mixture to reflux and monitor the reaction by observing water collection in the Dean-Stark trap and by TLC.
-
Once the reaction is complete (no more water is collected and TLC shows consumption of the starting material), cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Amide Coupling using DCC/HOBt
This protocol describes a general method for the synthesis of an amide from this compound and a primary amine using DCC as the coupling agent and HOBt to suppress racemization.
-
Dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired amine (1.1 eq.) to the solution.
-
In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Visualizing Workflows
Caption: General workflow for DCC/HOBt mediated amide coupling.
References
-
This compound. PubChem. ([Link])
-
4-Methoxy-2-methyl-4-oxobutanoic acid. PubChem. ([Link])
-
Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Luxembourg Bio Technologies. ([Link])
-
methyl 4-methoxy-2-methylbutanoate. ChemSynthesis. ([Link])
-
The Impact of Solvent and the Receptor Structure on Chiral Recognition Using Model Acyclic Bisamides Decorated with Glucosamine Pendant Arms. PubMed. ([Link])
-
Fischer–Speier esterification. Wikipedia. ([Link])
-
Fischer Esterification. J&K Scientific LLC. ([Link])
-
4-methoxy-4-oxobutanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal. PubChem. ([Link])
-
4-Methoxy-3-methyl-4-oxobutanoic acid. PubChem. ([Link])
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. ([Link])
-
Synthesis of Esters with Different Flavors using Fisher Esterification. ResearchGate. ([Link])
-
Fischer Esterification. Organic Chemistry Portal. ([Link])
-
Chiral-at-Tungsten Dioxo Complexes A Computational Study on Inhibiting Racemization. ACS Publications. ([Link])
-
(R)-(+)-Methylsuccinic Acid. PubChem. ([Link])
-
(R)-2-Methyl-succinic acid 1-tert-butyl ester. PubChem. ([Link])
-
Synthesis of the 2‐ethyl‐3‐methylsuccinic acids via a stereospecific malonic ester alkylation. Wiley Online Library. ([Link])
-
Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). ResearchGate. ([Link])
Sources
Technical Support Center: Monitoring Transformations of (R)-4-methoxy-2-methyl-4-oxobutanoic acid
Welcome to the technical support center for monitoring chemical transformations of (R)-4-methoxy-2-methyl-4-oxobutanoic acid (CAS 81025-83-4). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block in their synthetic workflows. As a molecule possessing both a carboxylic acid and a methyl ester, its reactions are numerous, making robust analytical monitoring essential for success.[1]
This document moves beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind analytical choices and troubleshooting methodologies. Our goal is to empower you to not only identify and solve common experimental issues but also to understand the underlying chemical principles, ensuring the integrity and efficiency of your research.
Understanding the Molecule and Its Reactivity
This compound is a chiral compound featuring a stereocenter at the C-2 position, a free carboxylic acid, and a methyl ester.[1] This structure allows for selective transformations at either the acid or ester functional group. The presence of the chiral center necessitates analytical methods capable of monitoring not just chemical conversion but also stereochemical integrity (i.e., enantiomeric excess).
Common transformations include:
-
At the Carboxylic Acid: Amide bond formation, reduction to an alcohol, or further esterification.
-
At the Methyl Ester: Selective hydrolysis (saponification) or transesterification.
Effective reaction monitoring is crucial for optimizing reaction conditions, maximizing yield, minimizing impurities, and ensuring the desired product is obtained efficiently.[2]
Choosing the Right Analytical Tool: A Workflow
Selecting the appropriate analytical technique is the first step in successful reaction monitoring. This decision depends on the information required (qualitative vs. quantitative), the nature of the reaction mixture, and available instrumentation.
Caption: Workflow for selecting an analytical monitoring technique.
Section 1: Thin-Layer Chromatography (TLC)
TLC is the workhorse of the synthetic organic chemist for rapid, qualitative reaction monitoring. By comparing the retention factor (Rf) of the starting material to new spots that appear over time, one can quickly assess the consumption of reactant and the formation of product(s).
TLC Troubleshooting Guide
| Question / Issue | Underlying Cause & Scientific Explanation | Recommended Solution & Protocol |
| Why is my spot streaking up the plate? | Carboxylic acids like your starting material are highly polar and can interact strongly with the acidic silica gel stationary phase, leading to tailing or streaking.[3][4] This can also be caused by overloading the sample on the plate.[4] | Solution: Add a small amount of a polar, acidic solvent to your eluent system (e.g., 0.5-2% acetic or formic acid).[5] This protonates the silica surface and the analyte, reducing strong ionic interactions and resulting in more compact spots. If overloading is suspected, dilute your reaction sample 10-fold in a suitable solvent before spotting. |
| My starting material and product have the same Rf value. | The chosen eluent system does not have the correct polarity to differentiate between the two compounds. Their interaction with the stationary phase is too similar under the current conditions. | Solution: The polarity of the eluent must be systematically changed. If spots are running too high (high Rf), decrease the polarity (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If spots are too low (low Rf), increase the polarity.[5] If simple polarity changes fail, switch to a solvent system with different chemical properties (e.g., replace ethyl acetate with acetone or dichloromethane). |
| I don't see any spots on my plate after developing. | This can be due to several factors: 1) The compound is not UV-active and you are using a UV lamp for visualization. 2) The sample concentration is too low.[3] 3) The spotting line was below the solvent level in the chamber, washing your sample away.[3][5] 4) The compound is volatile and evaporated.[5] | Solution: 1) Use a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds that can be oxidized, or a vanillin stain can give a range of colors for different functional groups.[6] 2) Re-spot the plate multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration.[5] 3) Ensure the spotting line is always several millimeters above the solvent level in the developing chamber. |
| How can I be sure a new spot is my product and not a byproduct or decomposition? | While not definitive, co-spotting is a powerful TLC technique to compare mobilities. It helps differentiate products from starting materials, especially when Rf values are close. | Protocol (Co-spotting): On your TLC plate, mark three lanes. In the first lane, spot your starting material. In the third lane, spot your reaction mixture. In the central (co-spot) lane, carefully spot the starting material and then spot the reaction mixture directly on top of it. After running the plate, if the reaction is complete, the co-spot lane will look like a single spot at the product Rf with a "snowman" appearance on top of the starting material spot.[7] |
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for quantitative analysis of reaction progress and purity. For chiral molecules like this compound, chiral HPLC is essential for determining the enantiomeric excess (% ee) and detecting any potential racemization.
HPLC Troubleshooting Guide
| Question / Issue | Underlying Cause & Scientific Explanation | Recommended Solution & Protocol |
| How do I separate the (R) and (S) enantiomers to check for racemization? | Enantiomers have identical physical properties in an achiral environment. Separation requires a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[8] Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly effective for a broad range of compounds, including carboxylic acids.[9] | Solution: Screen several chiral columns (e.g., Chiralpak® AD, Chiralcel® OD) under normal-phase conditions.[10] Starting Protocol: Use a mobile phase of n-hexane with an alcohol modifier like 2-propanol (IPA) or ethanol.[10] For acidic compounds, add a small percentage (0.1%) of trifluoroacetic acid (TFA) to the mobile phase to ensure sharp peak shapes by suppressing the ionization of the carboxylic acid.[10] |
| My carboxylic acid peak is broad and tailing. | Peak tailing for acidic compounds is often caused by secondary interactions with the silica support of the stationary phase. Residual silanol groups on the silica surface can interact strongly with the polar carboxylic acid, leading to poor peak shape. | Solution: As mentioned above, add an acidic modifier like TFA or formic acid to the mobile phase. This protonates the silanol groups, minimizing unwanted interactions. In reversed-phase HPLC, ensure the mobile phase pH is at least 2 units below the pKa of your carboxylic acid to keep it in its neutral, protonated form. |
| I'm not getting baseline separation between my starting material and product. | The selectivity of the method is insufficient. This means the mobile phase is not effectively differentiating between the two analytes on the chosen stationary phase. | Solution: 1) Adjust Mobile Phase Strength: If using a gradient, make the slope shallower to increase resolution between closely eluting peaks. In isocratic mode, adjust the ratio of your strong and weak solvents. 2) Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa (in reversed-phase). These solvents have different selectivities and can alter the elution order or separation.[11] 3) Change Stationary Phase: If mobile phase optimization fails, the selectivity is best addressed by switching to a column with a different stationary phase chemistry (e.g., C18 to Phenyl-Hexyl). |
Section 3: Gas Chromatography (GC) & GC-MS
GC offers high resolution and, when coupled with a mass spectrometer (MS), provides definitive molecular weight information. However, the polar and non-volatile nature of carboxylic acids like our target molecule requires a chemical modification step known as derivatization before analysis.[12]
GC & GC-MS Troubleshooting Guide
| Question / Issue | Underlying Cause & Scientific Explanation | Recommended Solution & Protocol |
| Why can't I inject my reaction sample directly onto the GC? | Compounds analyzed by GC must be volatile and thermally stable. Carboxylic acids have low volatility due to strong intermolecular hydrogen bonding and can degrade at high temperatures in the injector port.[12] Derivatization replaces the acidic proton with a non-polar group, increasing volatility and thermal stability.[13][14] | Solution: Derivatize the carboxylic acid functional group. The most common method is esterification to form a more volatile ester, such as a methyl or silyl ester.[15][16] Your compound already has a methyl ester, so derivatizing the carboxylic acid will produce a dimethyl ester derivative. |
| What is a reliable derivatization protocol for my compound? | Diazomethane is highly efficient but also toxic and explosive.[13] A safer and very common alternative is using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by forming a methyl ester using methanolic HCl.[15][17] | Protocol (Silylation with BSTFA): 1. Evaporate the solvent from a small aliquot (~1 mg) of your reaction mixture to dryness under a stream of nitrogen. 2. Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile) and 100 µL of BSTFA. 3. Cap the vial tightly and heat at 60-70 °C for 15-30 minutes. 4. Cool to room temperature. The sample is now ready for injection into the GC-MS. The reaction converts the -COOH group to a -COOSi(CH₃)₃ group. |
| My GC-MS shows multiple peaks for what should be a single compound. | This could be due to incomplete derivatization, where you see peaks for both the derivatized and underivatized compound, or degradation of the compound in the hot injector port. | Solution: 1) Optimize Derivatization: Increase the reaction time, temperature, or the excess of the derivatizing agent. Analyze a known standard of your starting material to confirm the derivatization protocol is working quantitatively. 2) Check Injector Temperature: Lower the injector temperature in 10-20 °C increments. An excessively high temperature can cause thermally labile compounds to fragment before they even reach the column. |
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be a powerful quantitative tool for monitoring reactions where the starting material and product have distinct, well-resolved signals in the spectrum.
NMR Troubleshooting Guide
| Question / Issue | Underlying Cause & Scientific Explanation | Recommended Solution & Protocol |
| How can I use ¹H NMR to determine the percent conversion of my reaction? | If there are unique, non-overlapping peaks corresponding to the starting material and the product, the ratio of their integrals is directly proportional to their molar ratio in the sample.[18][19] For example, a transformation of the carboxylic acid will likely alter the chemical shift of the adjacent C-2 proton. | Protocol (Quantitative ¹H NMR): 1. Identify a clean, isolated proton peak for the starting material (SM) and a different one for the product (P). 2. Acquire a high-quality spectrum with a sufficient relaxation delay (D1) time (e.g., 5 times the longest T1) to ensure accurate integration. 3. Integrate both peaks carefully. 4. Calculate percent conversion: % Conversion = [Integral(P) / (Integral(P) + Integral(SM))] * 100. |
| Can NMR directly distinguish between the (R) and (S) enantiomers? | No, standard NMR is not a chiral technique. Enantiomers will give identical NMR spectra. | Solution: To resolve enantiomers by NMR, you must create a diastereomeric environment. This can be achieved in two ways: 1) Chiral Solvating Agents: Add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to your NMR sample. This agent will interact differently with the (R) and (S) enantiomers, inducing small but measurable differences in the chemical shifts of their respective protons. 2) Chiral Derivatizing Agents: React your compound with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form covalent diastereomers, which will have distinct and separable NMR spectra.[20][21] |
| My NMR spectrum is broad and poorly resolved. | Poor resolution can stem from sample impurities (paramagnetic metals, solid particulates), sample viscosity, or improper spectrometer shimming. | Solution: 1) Filter the Sample: Filter your NMR sample through a small plug of celite or glass wool in a pipette to remove any suspended solids. 2) Check Concentration: If the sample is too concentrated, it can become viscous, leading to broad lines. Dilute the sample. 3) Re-shim the Spectrometer: Ensure the spectrometer is properly shimmed on your specific sample to optimize magnetic field homogeneity. |
Summary of Analytical Techniques
| Technique | Primary Use | Pros | Cons |
| TLC | Qualitative | Fast, inexpensive, simple equipment, good for screening conditions. | Not quantitative, lower resolution, can be affected by compound properties (acidity). |
| HPLC | Quantitative | High resolution, highly quantitative, adaptable for chiral separations. | More expensive, requires method development, slower than TLC. |
| GC/GC-MS | Quantitative | Very high resolution, provides molecular weight confirmation (MS). | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| NMR | Quantitative & Structural | Provides structural confirmation, can be quantitative without a response factor. | Lower sensitivity, more expensive instrumentation, not inherently chiral. |
Detailed Experimental Protocols
Protocol 1: Standard TLC Monitoring
-
Prepare the Chamber: Line a TLC chamber with filter paper and add your chosen eluent (e.g., 7:3 Hexane:Ethyl Acetate with 1% Acetic Acid). Cover and let the atmosphere saturate for 5-10 minutes.
-
Prepare the Sample: Dip a capillary tube into your reaction mixture. If the reaction is concentrated, first dilute a drop of the mixture in ~0.5 mL of a volatile solvent like ethyl acetate.
-
Spot the Plate: Gently and briefly touch the capillary tube to the silica gel plate on the marked origin line. Keep the spot as small as possible (~1-2 mm diameter).
-
Develop the Plate: Place the spotted TLC plate in the saturated chamber, ensuring the origin line is above the solvent level. Cover the chamber.
-
Analyze: Once the solvent front has traveled to about 1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let it dry.
-
Visualize: View the plate under a UV lamp (254 nm). Circle any visible spots. If needed, subsequently use a chemical stain like potassium permanganate for visualization.[6]
Protocol 2: Troubleshooting TLC Streaking for Acidic Compounds
Caption: Troubleshooting flowchart for TLC streaking.
References
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¹H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. PubMed. Available from: [Link]
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GC Derivatization. Regis Technologies. Available from: [Link]
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Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. Available from: [Link]
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Troubleshooting TLC. Pharmashare.in. Available from: [Link]
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Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available from: [Link]
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A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. PubMed. Available from: [Link]
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Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Shimadzu Corporation. Available from: [Link]
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Derivatization. Chemistry LibreTexts. Available from: [Link]
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GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Agilent. Available from: [Link]
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Thin Layer Chromatography (TLC). University of Colorado Boulder. Available from: [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
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MONITORING THE RATE OF HYDROLYSIS OF AMINOPHOSPHONIC ACID ESTERS BY UV-VIS AND NMR-SPECTROSCOPY. Taylor & Francis Online. Available from: [Link]
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Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. Available from: [Link]
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Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. ResearchGate. Available from: [Link]
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Enantioselective Sensing of Chiral Carboxylic Acids. ResearchGate. Available from: [Link]
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Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. National Institutes of Health. Available from: [Link]
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Real-time monitoring of reaction stereochemistry through single-molecule observations of chirality-induced spin selectivity. Nature. Available from: [Link]
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HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. ResearchGate. Available from: [Link]
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Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. ResearchGate. Available from: [Link]
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Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. ACS Publications. Available from: [Link]
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Monitoring reactions. RSC Education. Available from: [Link]
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NMR on-line monitoring of esterification catalyzed by cutinase. PubMed. Available from: [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available from: [Link]
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Enantioselective Recognition of Chiral Carboxylic Acids by a β-Amino Acid and 1,10-Phenanthroline Based Chiral Fluorescent Sensor. MDPI. Available from: [Link]
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Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. National Institutes of Health. Available from: [Link]
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Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). ScienceDirect. Available from: [Link]
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HPLC Separation of Carboxylic Acids. SIELC Technologies. Available from: [Link]
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Monitoring reaction progress?. Chemistry Stack Exchange. Available from: [Link]
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4-Methoxy-2-methyl-4-oxobutanoic acid. Dana Bioscience. Available from: [Link]
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Validation & Comparative
A-Comparative-Guide-to-Determining-Enantiomeric-Excess-for-Products-Synthesized-from-(R)-4-methoxy-2-methyl-4-oxobutanoic-acid
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and the development of chiral pharmaceuticals. The stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute, as different enantiomers can exhibit widely varying pharmacological and toxicological profiles. (R)-4-methoxy-2-methyl-4-oxobutanoic acid serves as a valuable chiral building block in the synthesis of a variety of complex molecules.[1][2][3] This guide provides an in-depth comparison of the predominant analytical techniques used to determine the enantiomeric excess of its derivatives, offering field-proven insights and experimental data to inform your methodological choices.
The-Crucial-Role-of-Enantiomeric-Excess-in-Drug-Development
The biological activity of a chiral drug is often associated with only one of its enantiomers. The other enantiomer may be inactive, exhibit a different therapeutic effect, or even be toxic. Therefore, the ability to synthesize and accurately quantify the enantiomeric purity of a target molecule is paramount for ensuring the safety and efficacy of a drug product. Products derived from this compound are no exception, and robust analytical methods for ee determination are essential for both process development and quality control.
Comparative-Analysis-of-Key-Analytical-Techniques
The determination of enantiomeric excess for derivatives of this compound, which are often carboxylic acids or esters, primarily relies on chromatographic and spectroscopic methods.[4] The most common and reliable techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral shift reagents.
Method Comparison: Chiral HPLC vs. Chiral GC vs. Chiral NMR
The choice of analytical technique depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the available instrumentation.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP).[5][6] | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase.[7] | Formation of transient diastereomeric complexes with a chiral shift reagent, leading to separate NMR signals for each enantiomer.[8][9] |
| Applicability | Broadly applicable to a wide range of compounds, including non-volatile and thermally labile molecules.[5] | Suitable for volatile and thermally stable compounds.[10] | Applicable to a wide range of compounds with functional groups that can interact with the shift reagent.[8] |
| Derivatization | Often not required, but can be used to improve separation or detection. | May be required to increase volatility and thermal stability.[11] | Not required, the reagent is added directly to the NMR sample. |
| Sensitivity | High, especially with UV or fluorescence detectors.[12] | Very high, particularly with a flame ionization detector (FID) or mass spectrometer (MS).[7] | Generally lower sensitivity compared to chromatographic methods.[13] |
| Resolution | Typically provides excellent resolution of enantiomers.[14] | Can achieve very high resolution for suitable analytes.[7] | Resolution of signals depends on the analyte, the shift reagent, and the magnetic field strength. |
| Quantification | Highly accurate and precise, based on the integration of peak areas.[14] | Highly accurate and precise, based on the integration of peak areas.[15] | Accurate, based on the integration of distinct NMR signals.[8] |
| Throughput | Can be automated for high-throughput screening. | Amenable to automation for high sample throughput. | Generally lower throughput due to longer acquisition times. |
| Information Provided | Retention times and peak areas for each enantiomer. | Retention times and peak areas for each enantiomer. | Chemical shifts and integrals for each enantiomer, can also provide structural information. |
Experimental-Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[12] The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.[5] Polysaccharide-based CSPs are often a good starting point for carboxylic acid and ester derivatives.
Workflow for Chiral HPLC Analysis:
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Step-by-Step Protocol:
-
Column Selection: Start with a polysaccharide-based chiral column, such as one with a cellulose or amylose derivative stationary phase.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase HPLC would be a mixture of hexane and a polar modifier like isopropanol or ethanol. For reversed-phase, a mixture of water/buffer and acetonitrile or methanol is common. For acidic analytes, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.
-
Sample Preparation: Dissolve the synthesized product in the mobile phase to a concentration of approximately 1 mg/mL.[6] Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Data Analysis: The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks using the formula: %ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Chiral Gas Chromatography (GC)
For volatile derivatives of this compound, chiral GC offers excellent resolution and sensitivity.[7] Often, derivatization is necessary to convert the carboxylic acid into a more volatile ester.
Workflow for Chiral GC Analysis:
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Step-by-Step Protocol:
-
Derivatization (if necessary): If the product is a carboxylic acid, convert it to a volatile ester (e.g., methyl or ethyl ester) using a standard esterification procedure (e.g., with diazomethane or by Fischer esterification).
-
Column Selection: A cyclodextrin-based chiral capillary column is a common choice for many applications.[11]
-
Sample Preparation: Dissolve the derivatized or inherently volatile sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.[11]
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation.
-
Oven Temperature Program: Start with an initial temperature and ramp up to a final temperature to ensure good separation of the enantiomers.
-
Carrier Gas: Use a high-purity carrier gas such as helium or hydrogen.
-
Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.
-
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas as described for HPLC.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy provides a powerful alternative for determining enantiomeric excess without the need for chromatographic separation.[8] The addition of a chiral shift reagent to a solution of the enantiomeric mixture forms transient diastereomeric complexes, which have distinct NMR spectra.[8][9]
Workflow for Chiral NMR Analysis:
Caption: Workflow for enantiomeric excess determination by Chiral NMR.
Step-by-Step Protocol:
-
Reagent Selection: Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are commonly used.[9]
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the analyte in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add small, incremental amounts of the chiral shift reagent to the NMR tube and acquire a spectrum after each addition until baseline separation of a key proton signal for the two enantiomers is observed.
-
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay to allow for accurate integration.
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomeric complexes.
-
Carefully integrate these two signals.
-
Calculate the enantiomeric excess using the formula: %ee = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100
-
Conclusion
The determination of enantiomeric excess is a critical analytical task in the synthesis of chiral molecules derived from this compound. Chiral HPLC and Chiral GC are the workhorse techniques, offering high sensitivity and accuracy. Chiral NMR with shift reagents provides a valuable orthogonal method that can be performed rapidly without the need for chromatographic method development. The choice of the most appropriate technique will depend on the specific properties of the synthesized product and the resources available. A thorough understanding of the principles and practical considerations of each method, as outlined in this guide, will enable researchers to select and implement the most effective strategy for their analytical needs, ultimately ensuring the quality and stereochemical integrity of their synthesized compounds.
References
- National Center for Biotechnology Information. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health.
- Sanchez, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science.
- Leza, N., et al. (n.d.). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. SciSpace.
- BenchChem. (2025). A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products. BenchChem.
- BenchChem. (2025). Chiral GC Method for Determining Enantiomeric Excess of (S)-1-Chloro-2-propanol: A Comparative Guide. BenchChem.
- Wenzel, T. J., & Chisholm, C. D. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. ChemistrySelect.
- Adegoke, O. A. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
- BenchChem. (2025). HPLC and chiral chromatography methods for determining (S)-Spinol enantiomeric excess. BenchChem.
- Hinshaw, J. V. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International.
- Chemistry LibreTexts. (2021). 1.4: Chiral Gas Chromatography. Chemistry LibreTexts.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Chiral Shift Reagent for Determination of Enantiomeric Excess. TCI Chemicals.
- CymitQuimica. (n.d.). CAS 81025-83-4: this compound. CymitQuimica.
- University of Bristol. (n.d.). Determination of enantiomeric excess. University of Bristol School of Chemistry.
- ResearchGate. (n.d.). NMR determination of enantiomeric excess. ResearchGate.
- Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science.
- Google Patents. (n.d.). US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents. Google Patents.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
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A Senior Application Scientist's Guide to Chiral HPLC Methods for Separating Enantiomers Derived from (R)-4-methoxy-2-methyl-4-oxobutanoic acid
In the landscape of pharmaceutical development and asymmetric synthesis, the ability to accurately separate and quantify enantiomers is not merely a technical necessity but a cornerstone of safety, efficacy, and regulatory compliance. Chiral molecules, such as derivatives of (R)-4-methoxy-2-methyl-4-oxobutanoic acid, often serve as critical building blocks. Their enantiomeric purity can dictate the pharmacological profile of an active pharmaceutical ingredient (API). This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies, offering both theoretical grounding and practical, field-proven insights for researchers and drug development professionals.
The Imperative of Enantiomeric Separation
Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical and chemical properties in an achiral environment. However, within the chiral environment of the human body, they can exhibit vastly different biological activities. One enantiomer might be therapeutically active, while the other could be inactive, or worse, toxic. Consequently, robust analytical methods for their separation are paramount. This guide focuses on two primary strategies for the chiral resolution of carboxylic acid derivatives by HPLC: Direct Separation using a Chiral Stationary Phase (CSP) and Indirect Separation following derivatization with a Chiral Derivatizing Agent (CDA).
Strategic Approaches: A Comparative Overview
The choice between direct and indirect methods is a critical decision in method development, contingent on factors such as sample matrix, availability of reagents, required sensitivity, and the ultimate goal of the analysis (e.g., analytical quantification vs. preparative isolation).
| Feature | Direct Method (Chiral Stationary Phase) | Indirect Method (Chiral Derivatization) |
| Principle | Enantiomers are separated directly on a column containing a chiral selector. | Enantiomers are first reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column.[1][2] |
| Pros | - Simpler sample preparation.- Avoids potential kinetic resolution or racemization during derivatization.- Generally preferred for preparative separations.[3] | - Can use standard, less expensive achiral columns (e.g., C18).- Derivatization can improve detection sensitivity by introducing a chromophore or fluorophore.[4]- Method development can be more predictable. |
| Cons | - Chiral columns are significantly more expensive.- Method development can be a trial-and-error process to find a suitable CSP and mobile phase.[1]- CSPs can be less robust than standard achiral phases. | - Derivatization adds complexity and time to sample preparation.- The chiral derivatizing agent must be enantiomerically pure.- Risk of incomplete reaction or side reactions.- Potential for racemization under derivatization conditions.[5] |
| Typical Analytes | Broad applicability, especially for molecules with functional groups near the chiral center. | Requires a reactive functional group (e.g., -COOH, -NH2, -OH) on the analyte.[2] |
In-Depth Analysis of Direct Chiral HPLC Separation
The direct approach is often favored for its simplicity and elegance. The core of this method lies in the Chiral Stationary Phase (CSP), which creates a transient diastereomeric complex with the analyte enantiomers, leading to different retention times.[1] The enantiomeric recognition mechanism relies on at least three points of interaction between the analyte and the CSP, with at least one of these interactions being stereochemically dependent.
Selecting the Right Chiral Stationary Phase (CSP)
For acidic compounds like derivatives of this compound, several classes of CSPs have proven effective.
-
Polysaccharide-Based CSPs: These are the most widely used CSPs, consisting of cellulose or amylose derivatives coated or immobilized on a silica support. They offer broad enantioselectivity and can be used in normal-phase, reversed-phase, and polar organic modes.[1][6]
-
Examples: Chiralcel® OD-H, Chiralpak® AD.
-
Mechanism: Primarily involves hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.
-
Insight: For carboxylic acids, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase is crucial to suppress the ionization of the carboxyl group, thereby improving peak shape and resolution.[1][7]
-
-
Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those based on vancomycin or teicoplanin, are known for their versatility and can be operated in multiple mobile phase modes.
-
Examples: Chirobiotic™ V, Chirobiotic™ T.
-
Mechanism: Offers a complex combination of interactions including ionic, hydrogen bonding, and inclusion complexing within the macrocyclic cavity.[8]
-
Insight: The "polar ionic mode," which uses methanol with a volatile salt like ammonium acetate, is particularly effective for ionizable molecules like carboxylic acids and is highly compatible with mass spectrometry (MS) detection.
-
-
Anion-Exchanger CSPs: These are specifically designed for the resolution of chiral acids.
-
Examples: CHIRALPAK® QN-AX, QD-AX.
-
Mechanism: Based on the ionic interaction between the protonated chiral selector (derived from quinine or quinidine) and the anionic analyte.[9]
-
Insight: These columns show remarkable performance in non-aqueous polar organic mobile phases and are increasingly used in Supercritical Fluid Chromatography (SFC) for high-throughput separations.[9]
-
Experimental Workflow: Direct Method
Caption: Workflow for Indirect Chiral HPLC Separation.
Protocol: Indirect Separation via Amide Formation
-
Derivatization Step: a. In a 1.5 mL vial, dissolve 1 mg of the carboxylic acid analyte in 500 µL of anhydrous Dichloromethane (DCM). b. Add 1.2 equivalents of (S)-(-)-α-methylbenzylamine. c. Add 1.5 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). d. Cap the vial and let it react at room temperature for 2 hours.
-
Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid, allowing for efficient amide bond formation under mild conditions. Anhydrous solvent is used to prevent hydrolysis of the activated intermediate. [10]2. Sample Cleanup (Optional but Recommended): Quench the reaction with 200 µL of water. Extract the organic layer, dry it over sodium sulfate, and evaporate the solvent. Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis: a. Column: Standard C18 column (e.g., 150 x 4.6 mm, 5 µm). b. Mobile Phase: A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid. c. Gradient: 40% B to 90% B over 20 minutes. d. Flow Rate: 1.0 mL/min. e. Temperature: 30 °C. f. Detection: UV at 254 nm (if the CDA or analyte has a strong chromophore) or appropriate wavelength.
Decision-Making Framework for Method Selection
Choosing the optimal strategy requires a logical approach. The following decision tree can guide the method development process for derivatives of this compound.
Caption: Decision Tree for Chiral Method Selection.
Conclusion
The separation of enantiomers derived from this compound is a critical analytical task that can be successfully addressed by either direct or indirect chiral HPLC methods. The direct approach, utilizing advanced Chiral Stationary Phases, offers a more streamlined workflow, while the indirect approach, involving derivatization, provides versatility and the potential for enhanced sensitivity. The optimal choice depends on the specific project requirements, available resources, and the chemical nature of the derivative. By understanding the principles, advantages, and practical considerations outlined in this guide, researchers can confidently develop robust and reliable methods to ensure the enantiomeric purity of their compounds.
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HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Journal of Separation Science. [Link] [6][7]2. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link] [1]3. Fluorescent Chiral Derivatization Reagents for Carboxylic Acid Enantiomers in High-performance Liquid Chromatography. The Analyst. [Link] [5]4. Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. ResearchGate. [Link] [10]5. HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Journal of Separation Science. [Link]
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Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate. [Link]
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A Senior Application Scientist's Guide to Chiral Succinate Building Blocks: A Comparative Analysis of (R)-4-methoxy-2-methyl-4-oxobutanoic acid
For researchers, scientists, and professionals in drug development, the selection of the appropriate chiral building block is a critical decision that profoundly influences the efficiency, stereochemical outcome, and overall success of a synthetic campaign. Chiral succinate derivatives are a cornerstone in the synthesis of a multitude of biologically active molecules, offering a versatile four-carbon scaffold with a stereocenter that can be elaborated upon to construct complex molecular architectures.
This guide provides an in-depth comparison of (R)-4-methoxy-2-methyl-4-oxobutanoic acid with other prominent chiral succinate building blocks, namely (S)-2-methylsuccinic acid and (R)-2-phenylsuccinic acid. We will delve into their physicochemical properties, discuss their application in a key asymmetric transformation, and provide a framework for selecting the optimal building block for your specific synthetic needs.
The Strategic Importance of Chiral Succinates in Synthesis
Chiral succinates are invaluable synthons in medicinal chemistry and natural product synthesis. Their dicarboxylic acid functionality allows for differential modification, enabling the construction of lactams, esters, and amides, which are common motifs in pharmaceuticals. The stereocenter at the C2 position is pivotal, as the biological activity of a drug molecule is often contingent on its precise three-dimensional arrangement. The ability to introduce substituents at this position with high stereocontrol is therefore a paramount objective in modern organic synthesis.
Profile of Chiral Succinate Building Blocks
A foundational understanding of the physicochemical properties of these building blocks is essential for predicting their behavior in solution and during reactions.
| Property | This compound | (S)-2-methylsuccinic acid | (R)-2-phenylsuccinic acid |
| CAS Number | 81025-83-4[1][2] | 2174-58-5[3][4] | 46292-93-7[5][6] |
| Molecular Formula | C₆H₁₀O₄[1][2] | C₅H₈O₄[3][4] | C₁₀H₁₀O₄[5][6] |
| Molecular Weight | 146.14 g/mol [1] | 132.11 g/mol [3] | 194.18 g/mol [5][6] |
| Appearance | Liquid[2] | Colorless crystal or white to pale yellow solid[3] | Almost white fine powder[5] |
| Melting Point | Not available | 110-115 °C[3][7] | 173-176 °C[5][6] |
| Solubility | Enhanced solubility in organic solvents due to the methoxy group[2] | Soluble in water and common organic solvents[3] | Slightly soluble in acetone and methanol[5][8] |
| Specific Rotation | Not specified | -8º (c=5, H₂O)[3] | -175º (c=1%, acetone)[5][6] |
Asymmetric Alkylation: A Case Study for Comparison
A common and powerful application of chiral succinate building blocks is in asymmetric alkylation to generate α-substituted derivatives with high enantiomeric purity. A state-of-the-art method for achieving this is through the use of a chiral auxiliary, such as the Evans oxazolidinone auxiliary.[9] This approach involves the temporary attachment of the chiral succinate to the auxiliary, followed by a diastereoselective alkylation, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product.[10][11]
The Evans Asymmetric Alkylation Workflow
The general workflow for the asymmetric alkylation of a chiral succinate building block using an Evans auxiliary is depicted below. This multi-step process offers a high degree of stereocontrol and is a reliable method for the synthesis of α-substituted carboxylic acid derivatives.[10][11]
Caption: General workflow for Evans asymmetric alkylation.
Mechanistic Insights into Stereocontrol
The high diastereoselectivity of the Evans alkylation is attributed to the formation of a rigid, chelated (Z)-enolate upon deprotonation. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
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Navigating the Chiral Maze: A Comparative Guide to Stereochemical Confirmation of (R)-4-methoxy-2-methyl-4-oxobutanoic acid
In the landscape of modern drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of ensuring safety, efficacy, and intellectual property. For chiral molecules such as (R)-4-methoxy-2-methyl-4-oxobutanoic acid, a versatile building block in the synthesis of various pharmaceuticals, confirming the absolute stereochemistry is a critical step. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy-based methods with other powerful analytical techniques for the unambiguous stereochemical assignment of this important chiral carboxylic acid. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the data to empower researchers in selecting the most appropriate method for their needs.
The Challenge: Distinguishing Mirror Images
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to confirm the stereochemical integrity of a single enantiomer, such as this compound, is paramount. Standard spectroscopic techniques like ¹H and ¹³C NMR are inherently incapable of distinguishing between enantiomers in an achiral environment, as the corresponding nuclei in each enantiomer are chemically equivalent. This necessitates the use of specialized techniques that can induce a diastereomeric relationship, thereby rendering the enantiomers distinguishable.
NMR Spectroscopy: A Versatile Toolkit for Stereochemical Analysis
NMR spectroscopy offers a suite of powerful methods for the determination of stereochemistry, primarily by creating a diastereomeric environment for the enantiomers of interest. This can be achieved through the use of chiral derivatizing agents, chiral solvating agents, or lanthanide shift reagents.
Chiral Derivatizing Agents (CDAs): The Mosher's Method and its Adaptation
One of the most established NMR methods for determining the absolute configuration of chiral alcohols is Mosher's method, which can be adapted for chiral carboxylic acids.[1][2][3][4][5][6][7] This technique involves the covalent derivatization of the chiral substrate with an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomers.[2] These diastereomers exhibit distinct NMR spectra, allowing for the determination of the absolute configuration of the original molecule.
For a chiral carboxylic acid like this compound, the carboxylic acid functionality would first be converted to an alcohol, which can then be esterified with both (R)- and (S)-MTPA chloride. The resulting diastereomeric esters will exhibit different chemical shifts for the protons near the newly formed chiral ester linkage. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original carboxylic acid can be deduced based on the established Mosher's method model.
dot graph "Mosher's Method Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "cluster_Preparation" { label="Diastereomer Preparation"; style=filled; color="#E8EAED"; "Analyte" [label="this compound\n(converted to alcohol)"]; "R_MTPA" [label="(R)-MTPA Chloride"]; "S_MTPA" [label="(S)-MTPA Chloride"]; "Esterification_R" [label="Esterification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Esterification_S" [label="Esterification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Diastereomer_R" [label="Diastereomer 1\n((R)-Analyte-(R)-MTPA)"]; "Diastereomer_S" [label="Diastereomer 2\n((R)-Analyte-(S)-MTPA)"];
}
subgraph "cluster_Analysis" { label="NMR Analysis and Configuration Assignment"; style=filled; color="#E8EAED"; "NMR_R" [label="¹H NMR of Diastereomer 1"]; "NMR_S" [label="¹H NMR of Diastereomer 2"]; "Comparison" [label="Compare Chemical Shifts\n(Δδ = δS - δR)"]; "Assignment" [label="Assign Absolute\nConfiguration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
} } Workflow for determining absolute configuration using Mosher's method.
Experimental Protocol: Modified Mosher's Method for this compound
-
Reduction of the Carboxylic Acid: Reduce the carboxylic acid functionality of this compound to the corresponding primary alcohol using a suitable reducing agent (e.g., LiAlH₄ or BH₃·THF). Purify the resulting alcohol.
-
Preparation of Mosher Esters:
-
In two separate reactions, treat the alcohol with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) in an anhydrous aprotic solvent (e.g., CH₂Cl₂).
-
Ensure the reactions go to completion and then purify the resulting diastereomeric esters.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both diastereomeric esters in the same solvent (e.g., CDCl₃).
-
Carefully assign the signals for the protons in the vicinity of the chiral center.
-
Calculate the chemical shift differences (Δδ = δS - δR) for corresponding protons in the two spectra.
-
-
Configuration Assignment:
-
Apply the Mosher's method mnemonic: For an (R)-alcohol, the protons on one side of the MTPA plane will have Δδ > 0, while those on the other side will have Δδ < 0. The opposite is true for an (S)-alcohol.
-
| Parameter | Chiral Derivatizing Agents (Mosher's Method) |
| Principle | Covalent bond formation to create diastereomers with distinct NMR spectra. |
| Advantages | - Well-established and reliable method. - Can provide unambiguous absolute configuration. - Large chemical shift differences are often observed. |
| Disadvantages | - Requires chemical modification of the analyte. - Potential for kinetic resolution and side reactions. - Requires both enantiomers of the derivatizing agent. |
Chiral Solvating Agents (CSAs)
An alternative to covalent derivatization is the use of chiral solvating agents (CSAs). These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. The differential interactions within these complexes lead to small but often measurable differences in the chemical shifts of the analyte's protons.
dot graph "CSA Interaction" { rankdir="TB"; node [shape=plaintext];
subgraph "cluster_Analyte" { label="Analyte Enantiomers"; style=filled; color="#E8EAED"; R_Analyte [label="(R)-Analyte"]; S_Analyte [label="(S)-Analyte"]; }
subgraph "cluster_CSA" { label="Chiral Solvating Agent"; style=filled; color="#E8EAED"; CSA [label="(S)-CSA"]; }
subgraph "cluster_Complexes" { label="Diastereomeric Complexes"; style=filled; color="#E8EAED"; Complex_R [label="[(R)-Analyte : (S)-CSA]"]; Complex_S [label="[(S)-Analyte : (S)-CSA]"]; }
R_Analyte -> Complex_R [label="+"]; CSA -> Complex_R; S_Analyte -> Complex_S [label="+"]; CSA -> Complex_S;
Complex_R -> "NMR Signal 1" [label="Distinct NMR Spectrum"]; Complex_S -> "NMR Signal 2" [label="Distinct NMR Spectrum"]; } Principle of enantiomeric discrimination using a Chiral Solvating Agent.
For this compound, a suitable chiral solvating agent would be a chiral amine or alcohol that can interact with the carboxylic acid and ester functionalities through hydrogen bonding or dipole-dipole interactions.
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Addition of CSA: Add an enantiomerically pure chiral solvating agent (e.g., (R)-1-phenylethylamine or a chiral alcohol) to the NMR tube.
-
NMR Analysis: Acquire a ¹H NMR spectrum of the mixture. The signals of the (R)- and potential (S)-enantiomers should be resolved, allowing for the determination of enantiomeric purity.
| Parameter | Chiral Solvating Agents |
| Principle | Formation of transient, non-covalent diastereomeric complexes. |
| Advantages | - Non-destructive to the sample. - Simple and rapid to implement. |
| Disadvantages | - Smaller chemical shift differences compared to CDAs. - The choice of CSA and solvent is crucial and often empirical. - May not be effective for all analytes. |
Chiral Lanthanide Shift Reagents (LSRs)
Chiral lanthanide shift reagents are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the carbonyl oxygen of the ester and carboxylic acid groups in our target molecule.[8][9][10][11] This coordination induces large changes in the chemical shifts of nearby protons. When an enantiomerically pure LSR is used, it forms diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their NMR signals.
Experimental Protocol: NMR with a Chiral Lanthanide Shift Reagent
-
Sample Preparation: Prepare a solution of this compound in an anhydrous deuterated solvent.
-
Addition of LSR: Incrementally add a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR tube.
-
NMR Analysis: Acquire a ¹H NMR spectrum after each addition of the LSR. Monitor the separation of the signals corresponding to the enantiomers.
| Parameter | Chiral Lanthanide Shift Reagents |
| Principle | Coordination of a paramagnetic chiral complex to the analyte. |
| Advantages | - Can induce large chemical shift differences. - Useful for simplifying complex spectra. |
| Disadvantages | - Can cause significant line broadening. - The induced shifts are concentration and temperature-dependent. - Requires a Lewis basic site on the analyte. |
Alternative and Confirmatory Techniques
While NMR methods are powerful, a multi-faceted approach to stereochemical confirmation is often the most robust strategy. Other techniques provide complementary and sometimes definitive information.
X-ray Crystallography
Single-crystal X-ray crystallography is considered the "gold standard" for the determination of absolute stereochemistry.[6][12][13][14] By diffracting X-rays through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom in the molecule. For chiral molecules, this technique can unambiguously determine the absolute configuration, provided a suitable single crystal can be grown. For carboxylic acids like this compound, forming a salt with a heavy atom-containing base can facilitate the determination of the absolute configuration through anomalous dispersion.
| Parameter | X-ray Crystallography |
| Principle | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. |
| Advantages | - Provides unambiguous determination of absolute configuration. - Yields a complete 3D structure of the molecule in the solid state. |
| Disadvantages | - Requires the growth of a high-quality single crystal, which can be challenging. - The solid-state conformation may not be the same as in solution. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for separating enantiomers and determining enantiomeric purity.[3][15][16] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For this compound, a Chiralpak AD-H column with a mobile phase of n-hexane/isopropanol (80:20, 0.1% TFA) has been reported to resolve the enantiomers.
Experimental Protocol: Chiral HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Chromatographic Separation: Inject the sample onto a chiral HPLC column (e.g., Chiralpak AD-H).
-
Detection: Monitor the elution of the enantiomers using a suitable detector (e.g., UV).
-
Analysis: The ratio of the peak areas of the two enantiomers provides the enantiomeric excess (ee).
| Parameter | Chiral HPLC |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. |
| Advantages | - Highly sensitive and quantitative for determining enantiomeric purity. - Can be used for both analytical and preparative separations. |
| Disadvantages | - Does not directly provide the absolute configuration without a known standard. - Method development can be time-consuming. |
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[13] The resulting CD spectrum is unique to a specific enantiomer and can be used as a fingerprint to identify it. While empirical rules can sometimes be used to correlate the sign of the Cotton effect to the absolute configuration, modern approaches often rely on comparing the experimental CD spectrum with a spectrum predicted by quantum mechanical calculations for a given absolute configuration.
| Parameter | Circular Dichroism (CD) Spectroscopy |
| Principle | Differential absorption of left- and right-circularly polarized light by a chiral molecule. |
| Advantages | - Sensitive to the stereochemistry of the molecule. - Non-destructive and requires a small amount of sample. |
| Disadvantages | - Interpretation for absolute configuration often requires theoretical calculations. - Requires a chromophore near the stereocenter for a strong signal. |
Comparative Summary and Recommendations
The choice of method for confirming the stereochemistry of this compound depends on the specific goals of the analysis, the available instrumentation, and the amount of sample.
| Technique | Primary Application | Sample Requirement | Direct Absolute Configuration | Key Consideration |
| NMR with CDAs (Mosher's) | Absolute Configuration | Moderate | Yes | Requires chemical derivatization |
| NMR with CSAs | Enantiomeric Purity | Low | No | Choice of CSA is critical |
| NMR with LSRs | Enantiomeric Purity | Low | No | Potential for line broadening |
| X-ray Crystallography | Absolute Configuration | Low (single crystal) | Yes | Crystal growth can be a bottleneck |
| Chiral HPLC | Enantiomeric Purity | Low | No (without standard) | High-throughput and quantitative |
| Circular Dichroism | Absolute Configuration | Low | Yes (with calculation) | Requires a chromophore |
For a definitive, initial determination of the absolute configuration of a newly synthesized batch of this compound, X-ray crystallography of a suitable salt would be the most conclusive method. If crystal growth proves difficult, the modified Mosher's method provides a robust alternative for absolute configuration assignment via NMR.
For routine quality control to determine enantiomeric purity, chiral HPLC is the method of choice due to its high sensitivity, quantitative accuracy, and suitability for high-throughput analysis. NMR with chiral solvating agents offers a rapid and non-destructive alternative for a quick check of enantiomeric excess.
Ultimately, a combination of techniques provides the most comprehensive and self-validating approach. For instance, the absolute configuration can be determined by Mosher's method, and this can then be used to assign the peaks in a chiral HPLC chromatogram, which can then be used for routine, high-throughput analysis of enantiomeric purity. This integrated strategy ensures the highest level of confidence in the stereochemical integrity of this compound products, a critical aspect in the journey from a promising chiral building block to a safe and effective pharmaceutical.
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In the landscape of modern drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of ensuring safety, efficacy, and intellectual property. For chiral molecules such as this compound, a versatile building block in the synthesis of various pharmaceuticals, confirming the absolute stereochemistry is a critical step. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy-based methods with other powerful analytical techniques for the unambiguous stereochemical assignment of this important chiral carboxylic acid. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the data to empower researchers in selecting the most appropriate method for their needs.
The Challenge: Distinguishing Mirror Images
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to confirm the stereochemical integrity of a single enantiomer, such as this compound, is paramount. Standard spectroscopic techniques like ¹H and ¹³C NMR are inherently incapable of distinguishing between enantiomers in an achiral environment, as the corresponding nuclei in each enantiomer are chemically equivalent. This necessitates the use of specialized techniques that can induce a diastereomeric relationship, thereby rendering the enantiomers distinguishable.
NMR Spectroscopy: A Versatile Toolkit for Stereochemical Analysis
NMR spectroscopy offers a suite of powerful methods for the determination of stereochemistry, primarily by creating a diastereomeric environment for the enantiomers of interest. This can be achieved through the use of chiral derivatizing agents, chiral solvating agents, or lanthanide shift reagents.
Chiral Derivatizing Agents (CDAs): The Mosher's Method and its Adaptation
One of the most established NMR methods for determining the absolute configuration of chiral alcohols is Mosher's method, which can be adapted for chiral carboxylic acids.[3][4][5][6][7] This technique involves the covalent derivatization of the chiral substrate with an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomers. These diastereomers exhibit distinct NMR spectra, allowing for the determination of the absolute configuration of the original molecule.[4]
For a chiral carboxylic acid like this compound, the carboxylic acid functionality would first be converted to an alcohol, which can then be esterified with both (R)- and (S)-MTPA chloride. The resulting diastereomeric esters will exhibit different chemical shifts for the protons near the newly formed chiral ester linkage. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original carboxylic acid can be deduced based on the established Mosher's method model.
Workflow for determining absolute configuration using Mosher's method.
Experimental Protocol: Modified Mosher's Method for this compound
-
Reduction of the Carboxylic Acid: Reduce the carboxylic acid functionality of this compound to the corresponding primary alcohol using a suitable reducing agent (e.g., LiAlH₄ or BH₃·THF). Purify the resulting alcohol.
-
Preparation of Mosher Esters:
-
In two separate reactions, treat the alcohol with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) in an anhydrous aprotic solvent (e.g., CH₂Cl₂).
-
Ensure the reactions go to completion and then purify the resulting diastereomeric esters.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both diastereomeric esters in the same solvent (e.g., CDCl₃).
-
Carefully assign the signals for the protons in the vicinity of the chiral center.
-
Calculate the chemical shift differences (Δδ = δS - δR) for corresponding protons in the two spectra.
-
-
Configuration Assignment:
-
Apply the Mosher's method mnemonic: For an (R)-alcohol, the protons on one side of the MTPA plane will have Δδ > 0, while those on the other side will have Δδ < 0. The opposite is true for an (S)-alcohol.
-
| Parameter | Chiral Derivatizing Agents (Mosher's Method) |
| Principle | Covalent bond formation to create diastereomers with distinct NMR spectra. |
| Advantages | - Well-established and reliable method. - Can provide unambiguous absolute configuration. - Large chemical shift differences are often observed. |
| Disadvantages | - Requires chemical modification of the analyte. - Potential for kinetic resolution and side reactions. - Requires both enantiomers of the derivatizing agent. |
Chiral Solvating Agents (CSAs)
An alternative to covalent derivatization is the use of chiral solvating agents (CSAs). These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. The differential interactions within these complexes lead to small but often measurable differences in the chemical shifts of the analyte's protons.
Principle of enantiomeric discrimination using a Chiral Solvating Agent.
For this compound, a suitable chiral solvating agent would be a chiral amine or alcohol that can interact with the carboxylic acid and ester functionalities through hydrogen bonding or dipole-dipole interactions.
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Addition of CSA: Add an enantiomerically pure chiral solvating agent (e.g., (R)-1-phenylethylamine or a chiral alcohol) to the NMR tube.
-
NMR Analysis: Acquire a ¹H NMR spectrum of the mixture. The signals of the (R)- and potential (S)-enantiomers should be resolved, allowing for the determination of enantiomeric purity.
| Parameter | Chiral Solvating Agents |
| Principle | Formation of transient, non-covalent diastereomeric complexes. |
| Advantages | - Non-destructive to the sample. - Simple and rapid to implement. |
| Disadvantages | - Smaller chemical shift differences compared to CDAs. - The choice of CSA and solvent is crucial and often empirical. - May not be effective for all analytes. |
Chiral Lanthanide Shift Reagents (LSRs)
Chiral lanthanide shift reagents are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the carbonyl oxygen of the ester and carboxylic acid groups in our target molecule. This coordination induces large changes in the chemical shifts of nearby protons. When an enantiomerically pure LSR is used, it forms diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their NMR signals.
Experimental Protocol: NMR with a Chiral Lanthanide Shift Reagent
-
Sample Preparation: Prepare a solution of this compound in an anhydrous deuterated solvent.
-
Addition of LSR: Incrementally add a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR tube.
-
NMR Analysis: Acquire a ¹H NMR spectrum after each addition of the LSR. Monitor the separation of the signals corresponding to the enantiomers.
| Parameter | Chiral Lanthanide Shift Reagents |
| Principle | Coordination of a paramagnetic chiral complex to the analyte. |
| Advantages | - Can induce large chemical shift differences. - Useful for simplifying complex spectra. |
| Disadvantages | - Can cause significant line broadening. - The induced shifts are concentration and temperature-dependent. - Requires a Lewis basic site on the analyte. |
Alternative and Confirmatory Techniques
While NMR methods are powerful, a multi-faceted approach to stereochemical confirmation is often the most robust strategy. Other techniques provide complementary and sometimes definitive information.
X-ray Crystallography
Single-crystal X-ray crystallography is considered the "gold standard" for the determination of absolute stereochemistry.[14] By diffracting X-rays through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom in the molecule. For chiral molecules, this technique can unambiguously determine the absolute configuration, provided a suitable single crystal can be grown. For carboxylic acids like this compound, forming a salt with a heavy atom-containing base can facilitate the determination of the absolute configuration through anomalous dispersion.
| Parameter | X-ray Crystallography |
| Principle | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. |
| Advantages | - Provides unambiguous determination of absolute configuration. - Yields a complete 3D structure of the molecule in the solid state. |
| Disadvantages | - Requires the growth of a high-quality single crystal, which can be challenging. - The solid-state conformation may not be the same as in solution. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for separating enantiomers and determining enantiomeric purity.[15] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For this compound, a Chiralpak AD-H column with a mobile phase of n-hexane/isopropanol (80:20, 0.1% TFA) has been reported to resolve the enantiomers.
Experimental Protocol: Chiral HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Chromatographic Separation: Inject the sample onto a chiral HPLC column (e.g., Chiralpak AD-H).
-
Detection: Monitor the elution of the enantiomers using a suitable detector (e.g., UV).
-
Analysis: The ratio of the peak areas of the two enantiomers provides the enantiomeric excess (ee).
| Parameter | Chiral HPLC |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. |
| Advantages | - Highly sensitive and quantitative for determining enantiomeric purity. - Can be used for both analytical and preparative separations. |
| Disadvantages | - Does not directly provide the absolute configuration without a known standard. - Method development can be time-consuming. |
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[13] The resulting CD spectrum is unique to a specific enantiomer and can be used as a fingerprint to identify it. While empirical rules can sometimes be used to correlate the sign of the Cotton effect to the absolute configuration, modern approaches often rely on comparing the experimental CD spectrum with a spectrum predicted by quantum mechanical calculations for a given absolute configuration.
| Parameter | Circular Dichroism (CD) Spectroscopy |
| Principle | Differential absorption of left- and right-circularly polarized light by a chiral molecule. |
| Advantages | - Sensitive to the stereochemistry of the molecule. - Non-destructive and requires a small amount of sample. |
| Disadvantages | - Interpretation for absolute configuration often requires theoretical calculations. - Requires a chromophore near the stereocenter for a strong signal. |
Comparative Summary and Recommendations
The choice of method for confirming the stereochemistry of this compound depends on the specific goals of the analysis, the available instrumentation, and the amount of sample.
| Technique | Primary Application | Sample Requirement | Direct Absolute Configuration | Key Consideration |
| NMR with CDAs (Mosher's) | Absolute Configuration | Moderate | Yes | Requires chemical derivatization |
| NMR with CSAs | Enantiomeric Purity | Low | No | Choice of CSA is critical |
| NMR with LSRs | Enantiomeric Purity | Low | No | Potential for line broadening |
| X-ray Crystallography | Absolute Configuration | Low (single crystal) | Yes | Crystal growth can be a bottleneck |
| Chiral HPLC | Enantiomeric Purity | Low | No (without standard) | High-throughput and quantitative |
| Circular Dichroism | Absolute Configuration | Low | Yes (with calculation) | Requires a chromophore |
For a definitive, initial determination of the absolute configuration of a newly synthesized batch of this compound, X-ray crystallography of a suitable salt would be the most conclusive method. If crystal growth proves difficult, the modified Mosher's method provides a robust alternative for absolute configuration assignment via NMR.
For routine quality control to determine enantiomeric purity, chiral HPLC is the method of choice due to its high sensitivity, quantitative accuracy, and suitability for high-throughput analysis. NMR with chiral solvating agents offers a rapid and non-destructive alternative for a quick check of enantiomeric excess.
Ultimately, a combination of techniques provides the most comprehensive and self-validating approach. For instance, the absolute configuration can be determined by Mosher's method, and this can then be used to assign the peaks in a chiral HPLC chromatogram, which can then be used for routine, high-throughput analysis of enantiomeric purity. This integrated strategy ensures the highest level of confidence in the stereochemical integrity of this compound products, a critical aspect in the journey from a promising chiral building block to a safe and effective pharmaceutical.
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A Comparative Guide to the X-ray Crystallography of (R)-4-methoxy-2-methyl-4-oxobutanoic Acid Derivatives for Absolute Configuration Determination
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chiral synthesis, the unambiguous assignment of the absolute configuration of a stereogenic center is a cornerstone of molecular characterization. The spatial arrangement of atoms dictates the pharmacological and toxicological profile of a drug molecule. This guide provides an in-depth, comparative analysis of X-ray crystallography of derivatives of (R)-4-methoxy-2-methyl-4-oxobutanoic acid for determining its absolute configuration, juxtaposed with alternative analytical techniques. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical protocols with the underlying scientific principles, offering field-proven insights for researchers navigating the critical task of stereochemical assignment.
The Imperative of Absolute Configuration in Drug Development
The three-dimensional structure of a chiral molecule is intrinsically linked to its biological activity. Enantiomers, non-superimposable mirror images of a molecule, can exhibit profoundly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit adverse effects. Regulatory bodies worldwide, therefore, mandate the stereospecific characterization of chiral drug candidates. This necessitates robust and reliable analytical methods to determine the absolute configuration of newly synthesized or isolated chiral compounds.
X-ray Crystallography: The Gold Standard and the Derivatization Strategy
Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the three-dimensional structure of a molecule, and by extension, its absolute configuration.[1] The technique relies on the diffraction pattern produced when a crystal is irradiated with X-rays. However, for molecules composed solely of light atoms (such as carbon, hydrogen, and oxygen), like this compound, the anomalous dispersion effects required to confidently determine the absolute configuration are often too weak.[2]
To surmount this limitation, a common and effective strategy is to introduce a "heavy atom" or a chiral auxiliary with a known absolute configuration into the molecule. This is achieved through chemical derivatization. For a carboxylic acid like our target molecule, this typically involves the formation of a salt or an amide with an enantiomerically pure chiral amine or alcohol.[3][4] The known stereochemistry of the derivatizing agent acts as an internal reference, allowing for the unambiguous assignment of the unknown stereocenter upon solving the crystal structure.
Experimental Workflow: Derivatization and Crystallization
The following workflow outlines the critical steps for preparing a derivative of this compound suitable for X-ray crystallography. The choice of the chiral derivatizing agent is crucial; it should react cleanly to form a stable diastereomer that readily crystallizes. A common and effective choice for chiral carboxylic acids is (S)-(-)-α-methylbenzylamine.
Figure 1: General workflow for absolute configuration determination by X-ray crystallography of a chiral carboxylic acid derivative.
Detailed Experimental Protocol: Amide Formation and Crystallization
Objective: To synthesize and crystallize the (R,S)-diastereomeric amide of this compound and (S)-(-)-α-methylbenzylamine.
Materials:
-
This compound
-
(S)-(-)-α-methylbenzylamine
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous diethyl ether
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise. The formation of the acyl chloride is typically accompanied by the evolution of HCl and SO₂ gas.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve (S)-(-)-α-methylbenzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric amide.[5]
-
-
Purification and Crystallization:
-
Purify the crude amide by column chromatography on silica gel to isolate the desired (R,S)-diastereomer.
-
For crystallization, dissolve the purified amide in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexane).
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
High-quality single crystals suitable for X-ray diffraction should form over time.[6]
-
Data Acquisition and Interpretation
A suitable single crystal is mounted on a goniometer and subjected to X-ray diffraction analysis. The resulting diffraction data are processed to generate an electron density map, from which the molecular structure is solved and refined. The absolute configuration is determined by referencing the known stereocenter of the chiral auxiliary. A key parameter in this determination is the Flack parameter , which should ideally be close to 0 for the correct enantiomer.[6][7] A value close to 1 indicates that the inverted structure is correct. A standard uncertainty of less than 0.08 is generally considered sufficient for a confident assignment of the absolute structure for an enantiopure sample.[8]
Comparative Analysis of Alternative Methodologies
While X-ray crystallography is the definitive method, its requirement for a high-quality single crystal can be a significant bottleneck.[1] Several powerful alternative techniques exist, each with its own set of advantages and limitations.
| Feature | X-ray Crystallography (with Derivatization) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Diffraction of X-rays by a single crystal containing a known chiral reference. | Differential absorption of left and right circularly polarized infrared light.[9] | Differential absorption of left and right circularly polarized UV-Vis light.[5] | Formation of diastereomers with a chiral derivatizing agent and analysis of their distinct NMR spectra.[10] |
| Sample Requirement | High-quality single crystal (µg to mg). | Solution (1-20 mg/mL).[11] | Solution (0.1-1 mg/mL), requires a chromophore. | Solution (1-5 mg per diastereomer). |
| Experimental Time | Days to weeks (crystal growth dependent). | Hours to a day.[11] | Hours. | 4-6 hours over 1-2 days.[10] |
| Accuracy/Confidence | High (definitive with a good Flack parameter, e.g., < 0.08).[8] | High, based on the confidence level from comparison of experimental and calculated spectra. | High, particularly for molecules with interacting chromophores (exciton coupling).[5] | High, dependent on clear and consistent chemical shift differences (Δδ). |
| Key Advantage | Provides the complete 3D structure. | Applicable to a wide range of molecules in solution, no crystallization needed. | High sensitivity for chromophore-containing molecules. | Relatively rapid and requires readily available instrumentation (NMR). |
| Key Limitation | Crystal growth can be challenging or impossible.[1] | Requires quantum mechanical calculations for interpretation; can be challenging for highly flexible molecules.[11] | Limited to molecules with suitable chromophores. | Indirect method; requires successful derivatization and can be prone to misinterpretation if conformational effects are not considered. |
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[9] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and conformation. The experimental VCD spectrum is compared with a spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT) for a known enantiomer. A good match allows for a confident assignment of the absolute configuration.
Experimental Protocol Outline (VCD):
-
Dissolve the sample (typically 5-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 20 mg/mL.[11]
-
Acquire the VCD and IR spectra using a dedicated VCD spectrometer. Data acquisition can take several hours to achieve a good signal-to-noise ratio.[11]
-
Perform conformational analysis and DFT calculations for one enantiomer of the molecule to predict its VCD spectrum.
-
Compare the experimental VCD spectrum with the calculated spectrum to determine the absolute configuration.
Electronic Circular Dichroism (ECD)
ECD is analogous to VCD but operates in the UV-visible region of the electromagnetic spectrum. It is particularly powerful for molecules containing chromophores that can interact electronically, leading to characteristic "exciton-coupled" signals whose sign can be directly related to the absolute configuration.[5] For molecules like this compound that lack a strong chromophore, derivatization with a chromophoric tag may be necessary.
Experimental Protocol Outline (ECD):
-
Prepare a dilute solution of the sample (0.1-1 mg/mL) in a transparent solvent.
-
Record the ECD and UV-Vis spectra.
-
For non-empirical determination, perform TD-DFT calculations to predict the ECD spectrum of a known enantiomer.
-
Compare the experimental and calculated spectra to assign the absolute configuration.
NMR Spectroscopy: The Mosher's Method
The Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral alcohols and amines, and by extension, chiral carboxylic acids after conversion to an amide.[10] The method involves the formation of diastereomeric amides with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, or Mosher's acid). The anisotropic effect of the phenyl ring in the MTPA moiety causes different chemical shifts for the protons in the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the stereocenter can be deduced based on a conformational model of the Mosher's amides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: Showing metabocard for (S)-2-Methylbutanoic acid (HMDB0033742) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. pubs.acs.org [pubs.acs.org]
A Cost-Benefit Analysis of (R)-4-methoxy-2-methyl-4-oxobutanoic Acid in Asymmetric Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient construction of stereochemically defined molecules is a paramount objective. The choice of chiral building blocks is a critical decision that profoundly impacts the cost, efficiency, and overall success of a synthetic campaign. This guide provides an in-depth cost-benefit analysis of (R)-4-methoxy-2-methyl-4-oxobutanoic acid, a versatile C4 chiral building block. We will objectively compare its performance with established alternatives, supported by experimental data, and provide detailed protocols to empower you to make informed decisions for your asymmetric synthesis endeavors.
Introduction to this compound: A Valuable Chiral Synthon
This compound, also known as (R)-(+)-2-Methylsuccinic acid 4-methyl ester, is a chiral building block of significant interest in organic synthesis and medicinal chemistry.[1] Its structure, featuring a stereogenic center at the C2 position, a carboxylic acid, and a methyl ester, offers multiple points for synthetic manipulation. This dual functionality allows for selective transformations, making it a valuable precursor for the synthesis of complex, optically active molecules such as chiral lactones and functionalized carboxylic acids, which are common motifs in pharmaceuticals.[1][2]
The primary utility of this compound lies in its application as a chiral auxiliary or a direct precursor in reactions where the control of stereochemistry is crucial for achieving the desired biological activity of the target molecule.[1]
Cost-Benefit Analysis: A Pragmatic Comparison
The decision to employ a specific chiral building block is often a balance between its cost and its performance in a given synthetic route. While catalytic asymmetric methods are often hailed for their atom economy, chiral auxiliaries provide a robust and predictable method for achieving high levels of stereoselectivity, and the diastereomeric products are often easily separable by standard chromatography or crystallization.[3]
Here, we present a cost analysis of this compound in comparison to several widely used chiral building blocks. The prices are based on currently available catalog listings from various suppliers and are presented on a per-mole basis to provide a standardized comparison for stoichiometric applications.
Table 1: Cost Comparison of Chiral Building Blocks
| Chiral Building Block | Molecular Weight ( g/mol ) | Representative Price (USD/g) | Cost (USD/mol) |
| This compound | 146.14 | ~$539/1g[4] | ~$78,775 |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | 177.19 | ~$30/5g | ~$1,063 |
| (S)-(+)-Mandelic acid | 152.15 | ~$0.20/1g[5] | ~$30 |
| (-)-Ethyl L-lactate | 118.13 | ~$0.02/1g[6] | ~$2 |
| (R)-(-)-3-Hydroxy-2-methylpropionic acid methyl ester (Roche Ester) | 118.13 | ~$53/5g[7] | ~$1,252 |
Analysis of Cost-Benefit:
From a purely financial standpoint, this compound is a significantly more expensive chiral building block compared to common alternatives like Evans' auxiliaries, mandelic acid, ethyl lactate, and Roche ester. This high initial cost necessitates a careful evaluation of its potential benefits in a synthetic sequence.
The primary justification for the use of a high-cost building block lies in its ability to deliver:
-
Exceptional Stereocontrol: If it provides significantly higher diastereoselectivity or enantioselectivity than cheaper alternatives, it can reduce the need for costly and time-consuming chiral separations later in the synthesis.
-
Reduced Step Count: If its unique functionality allows for a more convergent and shorter synthetic route, the overall cost of materials, solvents, and labor may be reduced, offsetting the initial investment.
-
Access to Novel Chemical Space: Its specific structure may be essential for the synthesis of target molecules that are not readily accessible using other chiral building blocks.
Therefore, the decision to use this compound should be based on a thorough analysis of the entire synthetic strategy, not just the initial cost of the chiral source.
Performance Comparison in Asymmetric Synthesis
The true value of a chiral building block is determined by its performance in stereoselective reactions. Asymmetric alkylation is a fundamental C-C bond-forming reaction where chiral auxiliaries are frequently employed to control the stereochemical outcome.
Table 2: Performance of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) |
| Evans' Oxazolidinones | N-Propionyl-(S)-4-benzyloxazolidin-2-one | Allyl iodide | NaHMDS | 92 | >99:1[8] |
| N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | LDA | 80-92 | >99:1[8] | |
| Myers' Pseudoephedrine Amides | N-Propionyl-(1R,2R)-(+)-pseudoephedrine | Methyl iodide | LDA | 89 | >95:5[9] |
| Hypothetical Succinate Monoester | (R)-4-alkoxy-2-methyl-4-oxobutanoic acid derivative | Alkyl Halide | LDA | High | High (expected) |
Causality Behind Performance:
-
Evans' Oxazolidinones: The high diastereoselectivity achieved with Evans' auxiliaries is attributed to the rigid chelated transition state formed upon deprotonation. The bulky substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face.[10]
-
Myers' Pseudoephedrine Amides: Similarly, the pseudoephedrine auxiliary forms a rigid lithium chelate upon deprotonation, with the phenyl group blocking one face of the enolate and the methyl group directing the approach of the electrophile.[6]
-
This compound: As a chiral succinate monoester, it is expected to form a chiral enolate that can undergo diastereoselective alkylation. The stereochemical outcome will be dictated by the preferred conformation of the enolate and the steric hindrance presented by the chiral center. While specific data is lacking, the principle of substrate-controlled diastereoselection is well-established for similar systems.
Experimental Protocols
To provide a practical context for the application of this compound, we present a detailed, self-validating protocol for a key transformation: the diastereoselective alkylation for the synthesis of a chiral γ-butyrolactone precursor. This protocol is adapted from established procedures for the alkylation of chiral succinate derivatives.
Experimental Protocol: Diastereoselective Alkylation of this compound
Objective: To synthesize a 2,3-disubstituted succinic acid monoester with high diastereoselectivity, which can then be cyclized to form a chiral γ-butyrolactone.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (2.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
-
Alkylation:
-
To the enolate solution at -78 °C, add the alkyl halide (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product or by chiral HPLC analysis of the purified product after conversion to a suitable derivative.
-
Diagram of Experimental Workflow:
Caption: Workflow for the diastereoselective alkylation of this compound.
Visualization of Key Concepts
To further elucidate the principles discussed, the following diagrams illustrate the logical relationships in selecting a chiral building block and the general mechanism of asymmetric alkylation using a chiral auxiliary.
Decision-Making Flowchart:
Caption: Decision tree for selecting a chiral synthesis strategy.
Generalized Mechanism of Asymmetric Alkylation:
Caption: Generalized mechanism for asymmetric alkylation using a chiral auxiliary.
Conclusion
This compound is a valuable, albeit high-cost, chiral building block for asymmetric synthesis. Its utility is most pronounced in scenarios where exceptional stereocontrol is paramount and where its unique bifunctional nature can lead to a more convergent and efficient overall synthetic route, thereby justifying the initial investment.
For many standard applications, more cost-effective alternatives such as Evans' oxazolidinones or building blocks from the chiral pool like mandelic acid and ethyl lactate may be more pragmatic choices. However, for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry, the predictable and high diastereoselectivity offered by chiral auxiliaries like this compound can be a critical enabling technology.
The provided experimental protocol serves as a robust starting point for the application of this chiral synthon. As with any synthetic methodology, optimization of reaction conditions for specific substrates is crucial for achieving the desired outcomes. This guide, by providing a balanced perspective on cost and performance, aims to equip researchers with the necessary information to strategically incorporate this compound and other chiral building blocks into their synthetic endeavors.
References
- Bashiardes, G., Collingwood, S. P., Davies, S. G., & Preston, S. C. (1989). Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. J. Chem. Soc., Perkin Trans. 1, 1162-1164.
-
Chiral auxiliary - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
- Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739.
- Bajwa, J. S., & Miller, M. J. (1983). Preparation of chiral substituted succinic acids. The Journal of Organic Chemistry, 48(7), 1114–1116.
- Munoz, et al. (2009). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. Tetrahedron: Asymmetry, 20(24), 2824-2828.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
Sources
- 1. A Highly Efficient Asymmetric Synthesis of Optically Active α,γ-Substituted γ-Butyrolactones Using a Chiral Auxiliary Derived from Isosorbide | Scilit [scilit.com]
- 2. Total synthesis of (+)-belactosin A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Total synthesis of (+)-belactosin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A new entry to asymmetric synthesis of optically active alpha,gamma-substituted gamma-butyrolactones, using a carbohydrate derived amide as both a chiral auxiliary and a proton source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Succinct synthesis of beta-amino acids via chiral isoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Chiral Synthons in Polyketide Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of complex molecule synthesis, particularly in the realm of pharmaceuticals and natural products, the selection of the appropriate chiral building blocks is a critical decision that profoundly influences the efficiency, stereochemical outcome, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of (R)-4-methoxy-2-methyl-4-oxobutanoic acid and its key alternatives for the stereoselective synthesis of polyketide chains, a ubiquitous motif in many biologically active compounds such as macrolide antibiotics.
Introduction to this compound: A Useful, Yet Underutilized Chiral Synthon
This compound, also known as (R)-(+)-2-methylsuccinic acid 4-methyl ester, is a chiral building block possessing a single stereocenter at the C2 position.[1][2] Its structure, featuring both a carboxylic acid and a methyl ester, offers latent functionality for further elaboration in multi-step syntheses. While commercially available, its application in the synthesis of complex natural products is not as widespread as some of its counterparts. This guide will explore its potential and compare it with more established chiral synthons.
The Context: Stereoselective Synthesis of Polyketide Chains
The assembly of polyketide chains, characterized by their repeating 1,3-oxygenation patterns and multiple stereocenters, is a formidable challenge in organic synthesis. The stereocontrolled construction of these motifs often relies on the iterative application of stereoselective aldol reactions or the use of pre-functionalized chiral building blocks. The synthesis of fragments of macrolide antibiotics, such as 6-deoxyerythronolide B, serves as an excellent platform for comparing the efficacy of different chiral synthons.[3][4][5]
Core Alternatives to this compound
This guide will focus on three principal alternatives for introducing chirality into polyketide fragments:
-
The Roche Ester and its Derivatives: Methyl (R)-3-hydroxy-2-methylpropanoate, commonly known as the (R)-Roche ester, is a widely used C3 chiral building block derived from the chiral pool. Its primary alcohol can be readily oxidized to an aldehyde, which then serves as a chiral electrophile in subsequent aldol reactions.
-
Evans Aldol Methodology: This powerful strategy utilizes chiral oxazolidinone auxiliaries to direct the stereochemical course of aldol reactions, leading to the formation of syn- or anti-aldol products with high diastereoselectivity.[6][7]
-
Asymmetric Hydrogenation of β-Ketoesters: This catalytic approach offers an efficient route to chiral β-hydroxy esters with high enantiomeric excess, providing versatile building blocks for polyketide synthesis.[8][9]
Comparative Analysis: Performance in the Synthesis of a Polyketide Fragment
To provide a tangible comparison, we will consider the synthesis of a representative polypropionate fragment, a common substructure in macrolides like 6-deoxyerythronolide B.
Scenario: Synthesis of a syn-1,3-diol unit.
This common polyketide motif can be constructed using various strategies, each originating from a different chiral synthon.
Table 1: Comparison of Chiral Synthons for the Synthesis of a syn-Polypropionate Fragment
| Method | Chiral Synthon | Key Transformation(s) | Typical Diastereoselectivity (dr) | Typical Yield | Key Advantages | Key Disadvantages |
| Substrate-Controlled Aldol | (R)-Roche Ester derivative | Oxidation to aldehyde, followed by aldol reaction with an achiral enolate | 5:1 to >20:1 | 70-90% | Readily available chiral pool starting material; predictable stereochemical outcome based on Felkin-Anh model. | Requires stoichiometric chiral starting material; stereocontrol is dependent on the inherent facial bias of the chiral aldehyde. |
| Auxiliary-Controlled Aldol | Achiral propionate + Evans Auxiliary | Acylation of auxiliary, stereoselective aldol reaction, auxiliary cleavage | >20:1 to >500:1[6] | 75-95% | High diastereoselectivity, predictable and tunable for all four stereoisomers; auxiliary is recoverable.[6] | Requires stoichiometric amounts of the chiral auxiliary; additional steps for attachment and removal of the auxiliary. |
| Catalytic Asymmetric Hydrogenation | Achiral β-ketoester | Asymmetric hydrogenation | Not directly applicable for diastereoselectivity in this step | 90-99% | Highly enantioselective; catalytic use of chiral material; atom economical. | Diastereoselectivity is established in a subsequent step; may require optimization of catalyst and conditions for specific substrates. |
| Direct Use of Target Synthon | This compound | Conversion to a suitable nucleophile or electrophile | Dependent on subsequent reaction | Potentially high | Direct incorporation of a C4 chiral fragment. | Limited commercial availability in large quantities; less established synthetic utility compared to alternatives. |
In-Depth Technical Discussion and Causality
(R)-Roche Ester: A Reliable Chiral Pool Approach
The use of the Roche ester exemplifies a substrate-controlled approach to stereoselectivity. The inherent chirality of the molecule dictates the facial bias of the derived aldehyde in subsequent reactions. The predictability of this approach, often rationalized by the Felkin-Anh model, makes it a popular choice. However, the level of diastereoselectivity can be variable and is highly dependent on the nature of the enolate and the reaction conditions.
Evans Aldol Reaction: The Power of Auxiliary Control
The Evans aldol reaction represents a paradigm shift from substrate control to reagent control. The chiral oxazolidinone auxiliary creates a rigid, chiral environment that forces the enolate to adopt a specific conformation, leading to highly predictable and exceptional levels of diastereoselectivity in the subsequent aldol reaction.[6] The ability to access all four possible stereoisomers of the aldol product by simply choosing the appropriate enantiomer of the auxiliary and the correct enolization conditions is a significant advantage.[6] The primary drawback is the need for stoichiometric amounts of the often-expensive auxiliary and the additional synthetic steps required for its attachment and removal.
Asymmetric Hydrogenation: An Efficient Catalytic Alternative
Asymmetric hydrogenation of β-ketoesters provides a highly efficient and atom-economical route to chiral β-hydroxy esters.[8][9] This method utilizes a chiral catalyst, typically a ruthenium or rhodium complex with a chiral ligand, to deliver hydrogen to one face of the ketone with high enantioselectivity. While this method excels at setting a single stereocenter, the diastereoselectivity for subsequent transformations must be controlled in a separate step, often through another aldol reaction where the newly formed β-hydroxy ester is converted into a chiral nucleophile or electrophile.
This compound: A Direct but Less Trodden Path
The direct use of this compound offers the potential for a more convergent synthesis by incorporating a pre-functionalized C4 chiral fragment. However, its utility is hampered by its limited commercial availability in large quantities and the relative scarcity of literature precedent for its application in complex polyketide synthesis compared to the other methods. Its successful application would require the development of robust protocols for its conversion into a suitable reactive intermediate for chain elongation.
Visualizing the Synthetic Pathways
Figure 1. Conceptual workflow for the application of different chiral synthons in polyketide synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
Figure 2. Plausible synthetic route to the target synthon.
Protocol 2: Evans syn-Aldol Reaction
This protocol is adapted from the seminal work of Evans and is a reliable method for the synthesis of syn-aldol products with high diastereoselectivity.[6]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.5 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise.
-
After stirring for 15 minutes, add propionyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over MgSO4, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
Step 2: Diastereoselective Aldol Reaction
-
To a solution of the N-propionyloxazolidinone (1.0 equiv) in anhydrous CH2Cl2 (0.2 M) at 0 °C under an argon atmosphere, add di-n-butylboron triflate (1.1 equiv) dropwise.
-
After stirring for 30 minutes, cool the reaction to -78 °C and add triethylamine (1.2 equiv).
-
Stir for another 30 minutes, then add the desired aldehyde (1.2 equiv) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding a pH 7 buffer and methanol. Extract with CH2Cl2, wash with brine, dry over MgSO4, and concentrate. The crude product is purified by flash chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
To a solution of the aldol adduct (1.0 equiv) in a 4:1 mixture of THF and water (0.2 M) at 0 °C, add a 30% aqueous solution of hydrogen peroxide (4.0 equiv).
-
Then, add a 1 M aqueous solution of lithium hydroxide (2.0 equiv) dropwise.
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of Na2SO3.
-
Acidify the mixture to pH 3 with 1 M HCl and extract with ethyl acetate. The combined organic layers are dried over MgSO4 and concentrated to yield the chiral β-hydroxy acid. The chiral auxiliary can be recovered from the aqueous layer.[5][10]
Figure 3. Workflow for the Evans syn-aldol reaction.
Protocol 3: Asymmetric Hydrogenation of a β-Ketoester
This protocol provides a general procedure for the ruthenium-catalyzed asymmetric hydrogenation of a β-ketoester to a chiral β-hydroxy ester.[8]
-
In a glovebox, a pressure vessel is charged with the β-ketoester (1.0 equiv) and a chiral ruthenium catalyst (e.g., Ru(OAc)2[(R)-BINAP]) (0.001-0.01 equiv).
-
Anhydrous, degassed methanol is added as the solvent (0.1-0.5 M).
-
The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (10-100 atm).
-
The reaction is stirred at a specified temperature (e.g., 50 °C) for 12-24 hours.
-
After cooling and careful venting of the hydrogen gas, the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography to afford the enantiomerically enriched β-hydroxy ester. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Conclusion and Future Outlook
The choice of a chiral synthon for polyketide synthesis is a multifaceted decision that depends on factors such as the desired stereochemical outcome, scalability, cost, and the number of synthetic steps.
-
The Evans aldol methodology offers unparalleled stereocontrol and predictability, making it a gold standard in academic research and for the synthesis of complex molecules where absolute stereochemical fidelity is paramount.
-
The use of chiral pool-derived synthons like the Roche ester provides a practical and often more economical approach, particularly when the desired stereoisomer is readily accessible.
-
Asymmetric hydrogenation represents a highly efficient and atom-economical catalytic method for generating chiral β-hydroxy esters, which are versatile intermediates for further elaboration.
While This compound currently sees limited use, its structure presents an interesting opportunity for more convergent synthetic strategies. Further research into developing efficient and scalable syntheses of this synthon and demonstrating its utility in the synthesis of complex natural products could elevate its status as a valuable tool in the synthetic chemist's arsenal.
Ultimately, a thorough understanding of the strengths and weaknesses of each approach, as detailed in this guide, will empower researchers to make informed decisions and design more efficient and elegant synthetic routes to complex, biologically active molecules.
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Crimmins, M. T., & Slade, B. E. (2006). Formal Synthesis of 6-Deoxyerythronolide B. Organic Letters, 8(10), 2191–2194. [Link]
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The Synthetic Chemist's Compass: Navigating Chiral Building Blocks for Statin Side-Chain Synthesis – A Comparative Guide to (R)-4-methoxy-2-methyl-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis, the stereochemical precision of a molecule is paramount to its therapeutic efficacy and safety. This is particularly true for the multi-billion dollar class of cholesterol-lowering drugs known as statins. The cornerstone of their biological activity lies in the chiral 3,5-dihydroxyheptanoic acid side chain, which mimics the natural substrate of the HMG-CoA reductase enzyme. The synthesis of this chiral moiety with high enantiomeric purity is a critical challenge in the manufacturing of blockbuster drugs like Rosuvastatin and Atorvastatin.
This guide provides an in-depth technical comparison of (R)-4-methoxy-2-methyl-4-oxobutanoic acid, a key chiral building block, with its alternatives in the synthesis of the statin side chain. We will delve into the causality behind synthetic choices, present comparative experimental data, and provide detailed protocols to empower researchers and drug development professionals in making informed decisions for their synthetic strategies.
The Central Role of Chiral Building Blocks in Statin Synthesis
The imperative for enantiomerically pure pharmaceuticals is well-established, with regulatory bodies like the FDA mandating rigorous evaluation of stereoisomers. Chiral building blocks, or synthons, are pre-made enantiomerically pure molecules that serve as foundational components in the construction of complex chiral drugs.[1] Their use significantly simplifies synthetic routes, enhances efficiency, and ensures the desired stereochemical outcome, thereby accelerating the drug development process.
This compound is a C6 chiral building block that has found application as an intermediate in the synthesis of various complex molecules, including the side chain of statins. Its structure, featuring a carboxylic acid, a methyl ester, and a chiral center, offers multiple points for synthetic manipulation.
Comparative Analysis: this compound vs. Key Alternatives
The selection of a chiral building block is a strategic decision influenced by factors such as availability, cost, synthetic versatility, and the efficiency of subsequent transformations. In the context of statin side-chain synthesis, a prominent alternative to this compound is (R)-4-cyano-3-hydroxybutyric acid ethyl ester . This C7 chiral synthon is a well-established precursor in the synthesis of Atorvastatin and is also relevant to Rosuvastatin synthesis.[2][3][4]
Another important class of alternatives involves biocatalytic approaches, most notably the use of 2-deoxyribose-5-phosphate aldolase (DERA) , which can construct the chiral diol core of the statin side chain from achiral starting materials.[5][6]
Performance in Statin Side-Chain Synthesis
The ultimate measure of a chiral building block's utility is its performance in a synthetic sequence, evaluated by metrics such as overall yield and enantiomeric excess (ee) of the final product. The following table summarizes a comparative overview of these approaches.
| Chiral Building Block/Method | Key Transformation | Typical Overall Yield (%) | Enantiomeric Excess (ee, %) | Key References |
| This compound | Multi-step chemical synthesis | Not explicitly reported in direct comparison | >98% (implied by use in pharma) | [7] |
| (R)-4-cyano-3-hydroxybutyric acid ethyl ester | Convergent synthesis of Atorvastatin/Rosuvastatin | ~32% (for Rosuvastatin synthesis) | >99% | [2][4][8] |
| DERA-catalyzed aldol reaction | One-pot tandem aldol reaction | High (process dependent) | >99.9% | [5][6] |
Note: Direct comparative data for the overall yield starting from this compound is sparse in the public domain. The provided data for (R)-4-cyano-3-hydroxybutyric acid ethyl ester is based on a specific synthetic route to Rosuvastatin. The yield for DERA-catalyzed processes is highly dependent on the specific enzyme and reaction conditions.
Synthetic Strategies and Experimental Protocols
The following sections detail the synthetic logic and provide representative experimental protocols for the utilization of this compound and its alternatives.
Synthesis of the Statin Side Chain via Wittig Reaction
A common strategy for constructing the statin side chain involves a Wittig-type olefination to couple the chiral building block with the heterocyclic core of the statin.
Diagram of the General Wittig Reaction Workflow for Rosuvastatin Synthesis
Caption: A generalized workflow for Rosuvastatin synthesis highlighting the convergence of the chiral side-chain and the heterocyclic core via a Wittig reaction.
Experimental Protocol: Synthesis of a Rosuvastatin Intermediate via Wittig Reaction
This protocol is a representative example based on procedures described in the literature.[9][10][11]
-
Preparation of the Phosphonium Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenylphosphonium bromide (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 vol). Cool the suspension to 0-5 °C.
-
Ylide Formation: Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF (1.05 eq) to the suspension while maintaining the temperature below 5 °C. Stir the resulting deep red solution for 1 hour at 0-5 °C.
-
Wittig Condensation: To the ylide solution, add a solution of the chiral aldehyde derived from this compound (e.g., tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate) (0.9 eq) in anhydrous THF (2 vol) dropwise over 30 minutes, keeping the temperature below 5 °C.
-
Reaction Monitoring and Quench: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (5 vol).
-
Work-up and Isolation: Extract the aqueous layer with ethyl acetate (3 x 5 vol). Combine the organic layers, wash with brine (2 x 5 vol), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired protected Rosuvastatin intermediate.
Alternative Approach: Biocatalytic Synthesis of the Statin Side Chain
The use of enzymes in organic synthesis offers significant advantages in terms of stereoselectivity and environmental sustainability. The DERA-catalyzed tandem aldol reaction is a powerful method for the synthesis of the statin side-chain core.
Diagram of the DERA-Catalyzed Tandem Aldol Reaction
Caption: A simplified workflow of the DERA-catalyzed synthesis of a key chiral lactone intermediate for statin synthesis.
Experimental Protocol: DERA-Catalyzed Synthesis of a Statin Intermediate
This protocol is a generalized representation based on published procedures.[5][6]
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).
-
Enzyme and Substrate Addition: Add the DERA enzyme to the buffer solution. Initiate the reaction by the controlled addition of acetaldehyde (2.0-2.5 eq) and chloroacetaldehyde (1.0 eq). The substrates can be fed continuously or in batches to maintain optimal concentrations and minimize substrate inhibition.
-
Reaction Monitoring: Monitor the reaction progress by analyzing the formation of the lactol intermediate using high-performance liquid chromatography (HPLC). Maintain the pH of the reaction mixture by the addition of a suitable base (e.g., NaOH).
-
Product Isolation (Lactol): Upon completion of the reaction, remove the enzyme (e.g., by ultrafiltration). Extract the aqueous reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Oxidation to Lactone: Concentrate the organic extract containing the lactol intermediate. Dissolve the crude lactol in a suitable solvent (e.g., dichloromethane) and treat with an oxidizing agent (e.g., sodium hypochlorite with a catalytic amount of TEMPO) to form the corresponding lactone.
-
Purification: Purify the crude lactone by crystallization or column chromatography to obtain the enantiomerically pure statin side-chain precursor.
Conclusion and Future Perspectives
The synthesis of the chiral side chain of statins is a testament to the power of modern synthetic chemistry. While this compound serves as a viable chiral building block, the landscape of synthetic options is continually evolving. The use of alternative synthons like (R)-4-cyano-3-hydroxybutyric acid ethyl ester has been well-demonstrated in industrial settings.
Furthermore, the rise of biocatalysis, exemplified by the DERA-catalyzed approach, offers a highly efficient and environmentally benign alternative to traditional chemical synthesis. This enzymatic method provides direct access to the core chiral diol structure with exceptional stereocontrol from simple, achiral precursors.
The choice of the optimal synthetic route will ultimately depend on a multitude of factors, including cost, scalability, and the specific synthetic strategy employed for the final drug molecule. This guide provides a comparative framework to aid researchers in navigating these choices, fostering innovation in the development of life-saving medicines.
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Seko, Y., et al. (2021). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Molecules, 26(15), 4483. Available at: [Link]
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Greenberg, W. A., et al. (2004). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Proceedings of the National Academy of Sciences, 101(16), 5788-5793. Available at: [Link]
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Yan, J., & Jiang, C. (2020). Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction. Open Access Library Journal, 7(6), 1-8. Available at: [Link]
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Reddy, B. V. S., et al. (2010). Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization. Organic & Biomolecular Chemistry, 8(8), 1877-1882. Available at: [Link]
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Holt, D. J., et al. (2017). Chemoenzymatic synthesis of statine side chain building blocks and application in the total synthesis of the cholesterol-lowering compound solistatin. Bioorganic & Medicinal Chemistry, 25(18), 4846-4853. Available at: [Link]
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Casar, Z., Steinbucher, M., & Kosmrlj, J. (2010). Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin. The Journal of Organic Chemistry, 75(19), 6681-6684. Available at: [Link]
- Crosby, J. A., et al. (2013). Processes for making [R]-ethyl 4-cyano-3 hydroxybutyric acid. U.S. Patent No. 8,372,608. Washington, DC: U.S. Patent and Trademark Office.
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Greenberg, W. A., et al. (2004). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. PNAS, 101(16), 5788-5793. Available at: [Link]
-
Patel, P. B., et al. (2017). PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 568-587. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Rosuvastatin Calcium: A Look at Key Intermediates. Retrieved from [Link]
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Casar, Z., Steinbucher, M., & Kosmrlj, J. (2010). Lactone Pathway To Statins Utilizing The Wittig Reaction. The Synthesis of Rosuvastatin. Scribd. Available at: [Link]
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Holt, D. J., et al. (2017). Chemoenzymatic synthesis of statine side chain building blocks and application in the total synthesis of the cholesterol-lowering compound solistatin. ResearchGate. Available at: [Link]
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- Li, B., et al. (2013). Preparation method of rosuvastatin calcium and its intermediates. US20130197224A1.
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Yan, J., & Jiang, C. (2020). Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction. Open Access Library. Available at: [Link]
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Knez, Ž., et al. (2021). Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization. Reaction Chemistry & Engineering, 6(10), 1836-1847. Available at: [Link]
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Patil, P. B., et al. (2015). NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDIATES. World Journal of Pharmaceutical Research, 4(10), 1245-1250. Available at: [Link]
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Yan, J., & Jiang, C. (2020). Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction. ResearchGate. Available at: [Link]
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Knez, Ž., et al. (2021). Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization. National Institutes of Health. Available at: [Link]
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Reddy, B. V. S., et al. (2006). A Practical Synthesis of Rosuvastatin and Other Statin Intermediates. ResearchGate. Available at: [Link]
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Patil, P. B., et al. (2015). NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDIATES. World Journal of Pharmaceutical Research. Available at: [Link]
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Patil, P. B., et al. (2015). A NOVEL SYNTHESIS APPROACH OF ROSUVASTATIN AND THEIR INTERMEDIATES. ResearchGate. Available at: [Link]
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A Comparative Guide to Asymmetric Catalysis: Benchmarking the Potential of (R)-4-methoxy-2-methyl-4-oxobutanoic acid
Abstract
For researchers, scientists, and drug development professionals, the quest for novel, efficient, and stereoselective catalysts is a cornerstone of modern organic synthesis. Chiral dicarboxylic acid monoesters, such as (R)-4-methoxy-2-methyl-4-oxobutanoic acid, represent a class of molecules with significant potential as chiral ligands or organocatalysts. However, a comprehensive survey of scientific literature reveals a notable scarcity of published performance data for this specific compound in asymmetric catalysis. This guide, therefore, takes a prospective approach. Instead of presenting non-existent data, we establish a robust framework for its evaluation. We will benchmark the performance of well-established, state-of-the-art catalysts in a representative asymmetric reaction—the Michael addition—to define the standards that this compound would need to meet or surpass. This document provides the comparative data, detailed experimental protocols, and conceptual framework necessary to rigorously assess its future potential in the field.
Introduction: The Imperative for Novel Chiral Catalysts
Asymmetric catalysis, the synthesis of chiral molecules using substoichiometric amounts of a chiral catalyst, is a foundational technology in the pharmaceutical industry.[1] The ability to selectively produce one enantiomer of a drug molecule is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This compound (PubChem CID: 6398856) is a chiral building block featuring a carboxylic acid, a methyl ester, and a defined stereocenter.[2][3] Its structure is analogous to succinic acid derivatives, which are known precursors to valuable chiral products.[4][5] This structural motif suggests potential applications as a bifunctional catalyst or as a chiral ligand for a metal center, engaging substrates through hydrogen bonding or ionic interactions while inducing stereoselectivity via its chiral backbone.
This guide will focus on the asymmetric Michael addition reaction as a standard testing ground. This reaction is a powerful tool for C-C bond formation and is widely used in the synthesis of complex molecules. We will compare the performance of a classic organocatalyst, (S)-Proline, and a representative chiral metal complex, Cu(II)-Imidazolidin-4-one, to set a clear performance benchmark.
Key Performance Indicators in Asymmetric Catalysis
To objectively evaluate a new catalyst, a standardized set of performance metrics must be employed. These quantitative measures define the efficiency and selectivity of a catalytic transformation.
-
Yield (%) : The amount of desired product obtained relative to the theoretical maximum. It is a primary measure of the reaction's efficiency.
-
Enantiomeric Excess (ee %) : A measure of the stereochemical purity of the product. It is defined as the absolute difference between the mole fractions of the two enantiomers. High ee is often the primary goal in asymmetric synthesis. For some enzymatic reactions, it's important to note that the product ee can decline at high conversion rates, making it crucial to monitor throughout the reaction.[6]
-
Diastereomeric Ratio (dr) : When a reaction can form multiple diastereomers, this ratio quantifies the preference for one over the others.
-
Turnover Number (TON) : This dimensionless number represents the total number of substrate molecules converted into product by one molecule of the catalyst before it becomes deactivated. It is a measure of the catalyst's stability and lifetime.[7]
-
Turnover Frequency (TOF) : Defined as the number of turnovers per unit time (units of time⁻¹), TOF is a measure of the catalyst's intrinsic activity or speed.[7]
The Benchmark Reaction: Asymmetric Michael Addition
We have selected the asymmetric Michael addition of isobutyraldehyde to N-benzylmaleimide as our benchmark reaction. This transformation produces a chiral succinimide derivative, a valuable scaffold in medicinal chemistry. The reaction is well-studied and can be effectively catalyzed by both organocatalysts and metal complexes, providing a fair basis for comparison.
Caption: General scheme for the benchmark asymmetric Michael addition.
Comparative Performance of Established Catalysts
To establish a clear benchmark, we present the performance of two distinct and highly effective catalyst systems in reactions analogous to our chosen standard.
Catalyst 1: (S)-Proline (Organocatalyst) Proline and other chiral amines catalyze reactions through the formation of a transient enamine with the aldehyde substrate, a key step in "enamine catalysis".[1] This activation mode allows for highly stereoselective attack on the Michael acceptor.
Catalyst 2: Chiral Imidazolidin-4-one-Cu(II) Complex (Metal Catalyst) Chiral ligands combined with metal ions like copper(II) create a chiral Lewis acid environment.[8] The metal center coordinates with the substrate (in this case, the Michael acceptor), lowering its LUMO and activating it for nucleophilic attack, while the chiral ligand environment dictates the facial selectivity of the approach.[9]
Table 1: Performance Data for Established Catalysts in Asymmetric Michael-type Reactions
| Catalyst System | Reaction | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Proline | Isobutyraldehyde + N-Substituted Maleimides | 20 | Dichloromethane | RT | 24-72 | 85-95 | 85-97 | [10] |
| Imidazolidin-4-one-Cu(II) | Nitromethane + Benzaldehyde (Henry Reaction)¹ | 5 | 2-Propanol | RT | 24 | ~99 | up to 97 | [8] |
¹The asymmetric Henry reaction is presented as a close proxy for a metal-catalyzed Michael addition, as both involve the stereoselective addition of a nucleophile to a carbonyl or nitroalkene electrophile under the control of a chiral Lewis acid complex.
Analysis & Causality : The high enantioselectivity achieved by both systems sets a formidable benchmark. Proline's success stems from the rigid, bicyclic transition state formed by the enamine and the maleimide, where the carboxylic acid group of proline often acts as an internal acid/base co-catalyst. For the Cu(II) system, the high stereocontrol is attributed to the formation of a well-defined, rigid coordination complex between the metal, the chiral ligand, and the substrate, effectively blocking one face of the electrophile from attack.[8] Any evaluation of this compound would need to demonstrate comparable, if not superior, yield and ee% under similar or milder conditions to be considered competitive.
Proposed Experimental Workflow for Catalyst Evaluation
This section provides a self-validating, step-by-step protocol for benchmarking the performance of a novel catalyst, such as this compound, in the chosen Michael addition reaction.
Caption: Standard experimental workflow for screening a new asymmetric catalyst.
Detailed Experimental Protocol
Materials:
-
This compound (or other test catalyst)
-
N-Benzylmaleimide
-
Isobutyraldehyde (freshly distilled)
-
Anhydrous Solvent (e.g., Dichloromethane, Toluene)
-
Standard workup reagents (e.g., saturated NH₄Cl solution, brine, anhydrous MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Catalyst Preparation: Inside a nitrogen-filled glovebox or under an inert atmosphere, add the test catalyst (e.g., this compound, 0.02 mmol, 10 mol%) to a scrupulously dried reaction vial equipped with a magnetic stir bar.
-
Reaction Setup: Add anhydrous solvent (1.0 mL) to the vial. Stir for 5 minutes. Add N-benzylmaleimide (0.20 mmol, 1.0 equiv). Cool the reaction mixture to the desired temperature (e.g., room temperature or 0 °C).
-
Initiation: Add isobutyraldehyde (0.30 mmol, 1.5 equiv) dropwise to the stirring solution.
-
Monitoring: Allow the reaction to stir for a predetermined time (e.g., 24 hours). Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Workup: Once the reaction is complete, quench it by adding 1 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 5 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification & Yield: Purify the crude product by flash column chromatography on silica gel. Isolate the pure product fractions, concentrate, and determine the final mass to calculate the percentage yield.
-
Enantiomeric Excess Determination: Dissolve a small sample of the purified product in an appropriate solvent (e.g., isopropanol/hexane mixture) and analyze by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column). The ee% is calculated from the peak areas of the two enantiomers.
Structural Considerations and Mechanistic Hypotheses
The structure of this compound offers intriguing possibilities for its role in catalysis.
Caption: Key structural features of the target molecule for catalysis.
Hypothesis 1: Bifunctional Brønsted Acid Catalyst: The carboxylic acid moiety could act as a Brønsted acid, activating the maleimide electrophile through hydrogen bonding. Simultaneously, the chiral backbone would create a stereochemically defined pocket, directing the nucleophilic attack of the enamine from one specific face.
Hypothesis 2: Chiral Ligand for Lewis Acid Catalysis: The carboxylate group can readily act as a ligand to coordinate with a metal center (e.g., Cu(II), Mg(II), Zn(II)). This would form a chiral Lewis acid complex. The efficacy of such a catalyst would depend on the stability of the complex and the steric and electronic influence of the rest of the molecule on the reaction's transition state. A key experimental step would be to test the molecule in the presence of various metal salts to screen for cooperative effects.[11]
Conclusion and Future Outlook
While direct performance data for this compound in asymmetric catalysis is not yet available in peer-reviewed literature, its structural characteristics present it as a compelling candidate for investigation. This guide has established the necessary benchmarks for its evaluation by presenting data from highly efficient organocatalytic and metal-catalytic systems. The high yields (>85%) and enantioselectivities (>95% ee) achieved by catalysts like (S)-Proline and chiral metal complexes set a high standard.
The provided experimental workflow offers a clear and robust pathway for researchers to systematically evaluate the catalytic potential of this compound. Future work should focus on executing this protocol, screening a variety of reaction conditions (solvents, temperatures, additives), and exploring its use in conjunction with different metal Lewis acids. Such studies are essential to determine if this molecule can emerge as a valuable new tool in the asymmetric catalysis toolbox.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (R)-4-methoxy-2-methyl-4-oxobutanoic acid
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed protocol for the proper disposal of (R)-4-methoxy-2-methyl-4-oxobutanoic acid, moving beyond simple steps to explain the scientific reasoning behind each recommendation. Our goal is to ensure that every procedure in the lab is a self-validating system for safety and compliance.
Hazard Assessment and Identification
Before any handling or disposal, a thorough understanding of the compound's hazards is critical. This compound (CAS No. 81025-83-4) is an organic compound that presents several risks.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified as:
-
Flammable liquid and vapor (Warning)[1]
This profile indicates that the compound must be handled with care to prevent ignition, skin and eye contact, and inhalation of vapors. Its chemical structure, containing both a carboxylic acid and a methyl ester functional group, informs its reactivity and dictates that it should not be mixed with incompatible materials.
Table 1: Chemical and Hazard Information Summary
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 81025-83-4 |
| Molecular Formula | C₆H₁₀O₄[1] |
| GHS Hazard Statements | H226: Flammable liquid and vapor.[1] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |
| Incompatible Materials | As a carboxylic acid, it is incompatible with bases, oxidizing agents, and reducing agents.[3] Mixing with these can cause vigorous, exothermic reactions. It should not be stored in metal containers.[4] |
Personal Protective Equipment (PPE) and Handling
Given the identified hazards, stringent adherence to PPE protocols is mandatory. The principle here is to create multiple barriers between the researcher and the chemical hazard.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. The "serious eye irritation" classification means that even minor splashes can cause significant damage.[3][5]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[3] Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[5] All contaminated clothing should be removed immediately and decontaminated before reuse.[6][7]
-
Respiratory Protection: All handling of this compound, especially when generating waste, should be performed inside a certified chemical fume hood to mitigate the risk of respiratory tract irritation from vapors.[8]
-
Ventilation: Ensure the work area is well-ventilated to prevent the accumulation of flammable vapors.[9][10][11]
Spill Management Protocol
Accidents happen, but a prepared response minimizes risk. The immediate actions are to control, contain, and clean up the spill while protecting personnel.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate and follow your institution's emergency procedures.[3]
-
Control Vapors and Ignition Sources: As the substance is flammable, immediately remove all sources of ignition (e.g., open flames, hot plates, spark-producing equipment).[11][12]
-
Absorb the Spill: For small liquid spills, use an inert absorbent material such as vermiculite, sand, or chemical absorbent pads.[3][13][14] Work from the outside of the spill inward to prevent spreading.[13][15]
-
Collect and Contain: Scoop the absorbed material and any contaminated debris into a designated, leak-proof container.[13][14] This container must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Decontaminate: Clean the spill area with a detergent and water solution, followed by a final rinse with water.[13][15] All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[14][16]
Step-by-Step Disposal Procedure
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste.[4][17] Sewer disposal is not a viable or compliant option for this compound.
Caption: Waste Disposal Workflow Diagram.
-
Waste Identification: This compound must be treated as hazardous chemical waste due to its flammability and irritant properties.[18]
-
Container Selection: Use a designated, leak-proof hazardous waste container made of compatible material, such as high-density polyethylene (HDPE) or glass.[3] Do not use metal containers.[4]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and pictograms or text indicating the hazards (e.g., "Flammable," "Irritant").[19][20] This ensures clear communication for all handlers.
-
Accumulation: Carefully transfer the waste into the labeled container, ensuring not to fill it beyond 90% capacity to allow for vapor expansion and prevent spills.[4]
-
Segregation and Storage: Always keep the waste container closed except when adding waste.[21][22] Store the container in a designated Satellite Accumulation Area (SAA), which should be under the control of lab personnel and away from incompatible chemicals.[3][19][20]
-
Final Disposal: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3] The ultimate disposal method for this type of organic waste is typically high-temperature incineration.[20][23]
An "empty" container that held a hazardous chemical is not regular trash. It must be decontaminated or disposed of as hazardous waste.
-
Triple Rinsing: To decontaminate the container, you must triple-rinse it with a suitable solvent (e.g., methanol or acetone, depending on solubility and compatibility).[18][22]
-
Rinsate Collection: Crucially, the first rinse must be collected and disposed of as hazardous waste. [21] Subsequent rinses of highly toxic chemicals may also need to be collected.[21] For this compound, collecting the first rinsate is standard procedure.
-
Drying and Final Disposal: After rinsing, allow the container to air-dry completely in a fume hood.[18] Once fully decontaminated and dry, the hazard labels must be completely removed or defaced.[21] The container can then be disposed of in the appropriate glass or plastic recycling stream, per institutional policy.
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
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Mastering the Safe Handling of (R)-4-methoxy-2-methyl-4-oxobutanoic acid: A Guide for Laboratory Professionals
For researchers engaged in the dynamic field of drug development, the precise and safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for (R)-4-methoxy-2-methyl-4-oxobutanoic acid (CAS No. 81025-83-4), a compound that demands careful management due to its hazardous properties. By moving beyond mere procedural steps to explain the underlying causality, this document aims to empower scientists with the knowledge to create a self-validating system of safety in their laboratories.
Hazard Analysis: Understanding the Risks
This compound is classified with multiple hazards that necessitate stringent control measures. A thorough understanding of these risks is the foundation of safe handling.
Based on the Globally Harmonized System (GHS), this compound presents the following primary hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.
-
Flammable Liquid and Vapor (Category 3): The liquid and its vapors are flammable.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
These classifications dictate the need for a multi-faceted approach to personal protection and laboratory practice, addressing risks of chemical burns, eye damage, respiratory distress, and fire.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is not merely a box-ticking exercise; it is a critical, science-based decision to mitigate identified hazards. The following PPE is mandatory when handling this compound.
| Protection Type | Recommended Equipment | Specification & Rationale |
| Eye and Face Protection | Safety goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required to protect against splashes.[1] A face shield should be worn over goggles, especially when handling larger quantities (>50 mL) or when there is a significant risk of splashing. |
| Skin Protection | Chemical-resistant gloves and a lab coat | Gloves: Due to the compound's nature as an organic acid and ester, glove material selection is critical. For incidental contact, nitrile gloves are acceptable. However, for extended contact or immersion, butyl rubber gloves are strongly recommended due to their high resistance to esters, ketones, and corrosive acids.[2][3] Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the chemical. Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | All handling of this compound that may generate vapors or aerosols must be conducted in a certified chemical fume hood to prevent respiratory tract irritation.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety at every stage of the chemical's lifecycle in the laboratory.
Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol
-
Pre-Handling:
-
Review the Safety Data Sheet (SDS) thoroughly before beginning any work.
-
Ensure a chemical spill kit equipped for flammable and acidic liquids is readily accessible.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place designated for flammable liquids.[1]
-
Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] Organic acids should not be stored with mineral acids.
-
Containers should be stored in secondary containment to prevent spills from spreading.
-
-
During Handling:
-
Always don the appropriate PPE as outlined in Section 2.
-
Perform all manipulations within a chemical fume hood to minimize inhalation exposure.
-
Use non-sparking tools and keep the chemical away from all sources of ignition, including open flames, hot plates, and static discharge.
-
When transferring, pour slowly to avoid splashing and the buildup of static electricity.
-
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Cleanup Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate & Secure:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Remove all sources of ignition.
-
Ensure the area is well-ventilated, preferably within a fume hood.
-
-
Contain & Absorb:
-
For small spills, contain the liquid using a dike of non-combustible absorbent material such as sand, earth, or vermiculite. Do NOT use combustible materials like paper towels to absorb the bulk of the spill.
-
Once contained, cover the spill with the absorbent material, starting from the outside and working inwards to minimize vapor release.
-
-
Collect & Clean:
-
Using non-sparking tools, carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.
-
Wipe the spill area with a cloth dampened with a mild soap and water solution.
-
Place all contaminated materials, including gloves and cleaning cloths, into the hazardous waste container.
-
-
Dispose:
-
Seal and label the waste container appropriately and arrange for disposal through your institution's hazardous waste management program.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Segregation: Collect waste in a dedicated, properly labeled, and sealed container. The container must be compatible with acidic and flammable organic waste. Do not mix this waste with incompatible materials, such as bases or strong oxidizing agents, as this can cause violent reactions.
-
Disposal Route: The material must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not attempt to dispose of this chemical down the drain or in regular trash. Adhere strictly to local, state, and federal regulations for hazardous waste disposal.
By adhering to this comprehensive guide, laboratory professionals can confidently handle this compound, ensuring personal safety and maintaining the integrity of their research environment.
References
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-
New Pig Corporation. Butyl Gloves for Chemical Resistance. Retrieved from [Link].
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SUNY New Paltz. Glove Selection For Specific Chemicals. Retrieved from [Link].
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Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link].
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
